molecular formula C5H8O3 B1282991 3-Methyloxetane-3-carboxylic acid CAS No. 28562-68-7

3-Methyloxetane-3-carboxylic acid

Cat. No.: B1282991
CAS No.: 28562-68-7
M. Wt: 116.11 g/mol
InChI Key: PMPZEEUNGQSAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyloxetane-3-carboxylic acid is a useful research compound. Its molecular formula is C5H8O3 and its molecular weight is 116.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyloxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-5(4(6)7)2-8-3-5/h2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPZEEUNGQSAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10554640
Record name 3-Methyloxetane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28562-68-7
Record name 3-Methyloxetane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10554640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-3-oxetanecarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyloxetane-3-carboxylic acid: Properties and Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyloxetane-3-carboxylic acid is a unique heterocyclic compound characterized by a strained four-membered oxetane ring bearing both a methyl and a carboxylic acid group at the 3-position. The inherent ring strain and the presence of versatile functional groups make this molecule a valuable building block in synthetic organic chemistry and medicinal chemistry.[1] The oxetane motif has garnered significant attention in drug discovery as a bioisosteric replacement for gem-dimethyl and carbonyl groups. Its incorporation into drug candidates can favorably modulate key physicochemical and pharmacokinetic properties such as aqueous solubility, lipophilicity, metabolic stability, and pKa.[2][3][4][5] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] The presence of the polar carboxylic acid group and the oxetane oxygen atom suggests a degree of polarity.[1] The carboxylic acid functionality allows for the formation of hydrogen bonds, influencing its solubility and melting point.[1]

General Properties
PropertyValueSource(s)
Chemical Formula C₅H₈O₃[6][7][8]
Molecular Weight 116.12 g/mol [6][7][8]
CAS Number 28562-68-7[6][7][8]
Appearance White to light orange/yellow powder/crystalline solid[1]
Melting Point 58-63 °C[7]
Physicochemical Data
PropertyValueSource(s)
pKa (Predicted) 3.95 ± 0.20This is a predicted value from chemical property databases.
XLogP3-AA -0.3[9]
Hydrogen Bond Donor Count 1[9]
Hydrogen Bond Acceptor Count 3[9]

Synthesis

A common and effective method for the synthesis of 3-alkyloxetane-3-carboxylic acids is the oxidation of the corresponding 3-alkyl-3-hydroxymethyloxetanes.[7][10][11] This transformation can be achieved using an oxygen-containing gas in an aqueous alkaline medium in the presence of a palladium or platinum catalyst.[7][11]

Representative Experimental Protocol: Oxidation of 3-Hydroxymethyl-3-methyloxetane

The following protocol is a representative example based on the general procedures described in the patent literature for the synthesis of related oxetane-3-carboxylic acids.

Reaction Scheme:

G reactant 3-Hydroxymethyl-3-methyloxetane reagents O₂, Pd/C aq. NaOH, 40-100 °C reactant->reagents product This compound reagents->product

Figure 1. Synthetic scheme for the oxidation of 3-hydroxymethyl-3-methyloxetane.

Materials:

  • 3-Hydroxymethyl-3-methyloxetane

  • 5% Palladium on activated charcoal (Pd/C)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Oxygen gas

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • A solution of 3-hydroxymethyl-3-methyloxetane is prepared in an aqueous solution of sodium hydroxide.

  • To this solution, 5% palladium on charcoal is added as a catalyst.

  • The reaction mixture is heated to a temperature between 40 °C and 100 °C.

  • Oxygen gas is bubbled through the reaction mixture with vigorous stirring. The reaction progress is monitored by the uptake of oxygen.

  • Upon completion of the reaction, the mixture is cooled to room temperature, and the catalyst is removed by filtration.

  • The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • The aqueous layer is then acidified to a pH of approximately 1-2 with hydrochloric acid.

  • The resulting acidic solution is extracted multiple times with ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

Spectral Characteristics

While specific experimental spectra for this compound are not widely available in the public domain, the expected spectral characteristics can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH~1.5Singlet3H
-CH ₂-O-~4.5 - 4.8Multiplet (AB quartet)4H
-COOH ~10-12Broad Singlet1H

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

CarbonPredicted Chemical Shift (ppm)
-C H₃~20-25
C -CH₃, C -COOH~40-45
-C H₂-O-~75-80
-C OOH~175-180
Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band.[12][13][14][15]

Predicted IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (Carboxylic acid)2500-3300Very broad, strong
C-H (Alkyl)2850-3000Medium
C=O (Carboxylic acid)1700-1725Strong, sharp
C-O (Oxetane and Carboxylic acid)1000-1300Strong
O-H bend910-950Medium, broad
Mass Spectrometry (MS)

In electron ionization mass spectrometry, carboxylic acids often show a weak or absent molecular ion peak.[16][17] Common fragmentation patterns include the loss of the hydroxyl group (-17 Da) and the carboxyl group (-45 Da).[16] The strained oxetane ring may also undergo characteristic fragmentation.

Expected Fragmentation Pattern:

  • [M]+• : Molecular ion at m/z 116.

  • [M-OH]+ : Fragment at m/z 99.

  • [M-COOH]+ : Fragment at m/z 71.

  • Fragments resulting from the opening of the oxetane ring.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound lies in its role as a synthetic intermediate for the introduction of the 3-methyl-3-oxetanyl moiety into more complex molecules. The oxetane ring is a valuable bioisostere, often used to replace gem-dimethyl or carbonyl groups in drug candidates to optimize their properties.[2][3][4][5]

Bioisosteric Replacement Strategy

The incorporation of an oxetane ring can lead to:

  • Improved Aqueous Solubility: The polar oxygen atom of the oxetane can enhance solubility.[3][18]

  • Reduced Lipophilicity: Oxetanes are generally less lipophilic than their gem-dimethyl counterparts.[3]

  • Enhanced Metabolic Stability: The oxetane ring can block sites of metabolic oxidation.[3][18]

  • Modulation of Basicity: An oxetane group can lower the pKa of a nearby amine, which can be beneficial for reducing hERG liability and improving cell permeability.[3][10]

The following diagram illustrates the concept of using an oxetane as a bioisostere for a gem-dimethyl group and its impact on key drug-like properties.

Bioisosterism cluster_0 Lead Compound cluster_1 Optimized Compound cluster_2 Improved Properties gem-dimethyl Gem-dimethyl Group (e.g., in Lead Compound) oxetane 3,3-Disubstituted Oxetane (Introduced via building blocks like This compound) gem-dimethyl->oxetane Bioisosteric Replacement solubility Increased Solubility oxetane->solubility lipophilicity Decreased Lipophilicity oxetane->lipophilicity metabolism Improved Metabolic Stability oxetane->metabolism

Figure 2. The role of oxetane as a bioisostere to improve drug properties.

Synthetic Workflow in Drug Discovery

This compound can be utilized in a typical drug discovery workflow to generate novel analogs with potentially improved properties. The carboxylic acid handle allows for standard amide coupling reactions with a library of amines.

Workflow start Identify Lead Compound with Target Activity problem Poor Physicochemical or Pharmacokinetic Properties (e.g., low solubility, high metabolism) start->problem strategy Bioisosteric Replacement Strategy: Incorporate Oxetane Moiety problem->strategy building_block Select Oxetane Building Block: This compound strategy->building_block synthesis Parallel Synthesis: Amide coupling with diverse amines building_block->synthesis library Generation of Novel Oxetane-containing Analog Library synthesis->library screening Screening for: - Target Potency - ADME Properties - Safety library->screening optimization Lead Optimization Cycle screening->optimization optimization->synthesis Iterate candidate Identification of Development Candidate optimization->candidate

Figure 3. A typical drug discovery workflow utilizing this compound.

Safety Information

Based on available safety data sheets, this compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[6][7][17] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique structural features, combining a strained oxetane ring with a reactive carboxylic acid group, make it an attractive starting material for the synthesis of novel chemical entities. The growing importance of the oxetane motif as a bioisostere in drug design underscores the potential of this compound to contribute to the development of new therapeutics with improved pharmacological profiles. This guide provides a summary of its key properties and characteristics to aid researchers in its application.

References

In-Depth Technical Guide: 3-Methyloxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 28562-68-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyloxetane-3-carboxylic acid, a heterocyclic compound of growing interest in medicinal chemistry and organic synthesis. This document consolidates available data on its chemical properties, synthesis, and potential applications, with a focus on providing practical information for laboratory use.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] The presence of the strained oxetane ring and the carboxylic acid functional group imparts unique reactivity and physicochemical properties to the molecule.[1] Its structure suggests potential as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2]

PropertyValueSource(s)
Molecular Formula C₅H₈O₃[1][3][4]
Molecular Weight 116.12 g/mol [3][4]
Melting Point 58-63 °C[3]
Boiling Point 224 °C (Predicted)[5]
Appearance White to light orange to yellow powder/crystal[1]
Purity Typically >97% (GC)[3]
Storage Temperature -20°C[3]
InChI InChI=1S/C5H8O3/c1-5(4(6)7)2-8-3-5/h2-3H2,1H3,(H,6,7)[1][3]
SMILES CC1(COC1)C(=O)O[1]

Synthesis and Purification

A known method for the synthesis of this compound involves the oxidation of its corresponding alcohol, 3-methyl-3-hydroxymethyloxetane.

Experimental Protocol: Oxidation of 3-Methyl-3-hydroxymethyloxetane

This protocol is based on a general procedure described in the patent literature for the preparation of oxetane-3-carboxylic acids.

Materials:

  • 3-Methyl-3-hydroxymethyloxetane

  • Aqueous sodium hydroxide (NaOH) solution

  • Palladium on activated charcoal (5% Pd)

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Oxygen gas

  • Sulfuric acid (H₂SO₄), 50% solution

  • Methyl isobutyl ketone (MIBK)

  • Ligroin

Procedure:

  • In a reaction vessel equipped with a stirrer, internal thermometer, and gas inlet, dissolve 3-methyl-3-hydroxymethyloxetane in an aqueous solution of sodium hydroxide.

  • Add a catalytic amount of 5% palladium on activated charcoal and a small quantity of Bi(NO₃)₃·5H₂O.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) while bubbling oxygen gas through the solution.

  • Monitor the reaction progress by measuring oxygen uptake. The reaction is complete when oxygen consumption ceases.

  • After completion, cool the reaction mixture and filter off the catalyst. Wash the catalyst with water.

  • Combine the filtrate and washings, and acidify to pH 1 with 50% sulfuric acid.

  • Extract the aqueous solution with methyl isobutyl ketone.

  • Separate the organic layer and remove the solvent under reduced pressure to yield the crude this compound.

Purification Protocol: Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot ligroin.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ligroin.

  • Dry the crystals under vacuum to obtain pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The oxetane motif has gained significant attention in drug discovery due to its ability to improve the physicochemical properties of drug candidates.[1][6] Oxetanes can act as bioisosteric replacements for gem-dimethyl groups or carbonyl groups, often leading to enhanced metabolic stability, increased aqueous solubility, and reduced lipophilicity.[6] While specific biological activities for this compound have not been reported, its structural features make it an attractive building block for the synthesis of novel therapeutic agents.

Metabolic Considerations

Specific metabolic pathways for this compound have not been elucidated. However, carboxylic acid-containing drugs can undergo several metabolic transformations. The primary routes of metabolism for carboxylic acids often involve conjugation reactions, such as the formation of acyl glucuronides, or activation to acyl-CoA thioesters. These metabolic processes can influence the pharmacokinetic profile and potential toxicity of the parent compound.

Visualizations

Synthesis Workflow

Synthesis_Workflow start 3-Methyl-3-hydroxymethyloxetane reaction Oxidation (O2, Pd/C, Bi(NO3)3) start->reaction workup Acidification & Extraction reaction->workup purification Recrystallization (Ligroin) workup->purification product This compound purification->product

Caption: Synthesis of this compound.

General Metabolic Pathway for Carboxylic Acids

Metabolic_Pathway parent Carboxylic Acid (e.g., this compound) acyl_glucuronide Acyl Glucuronide parent->acyl_glucuronide UGTs acyl_coa Acyl-CoA Thioester parent->acyl_coa Acyl-CoA Synthetases conjugates Further Conjugates (e.g., with amino acids) acyl_coa->conjugates

Caption: Representative metabolic pathways for carboxylic acids.

Safety Information

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and carries the GHS07 pictogram with the signal word "Warning".[3][4] Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Hazard StatementDescription
H302Harmful if swallowed
Precautionary StatementDescription
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330Rinse mouth.
P501Dispose of contents/container to an approved waste disposal plant.

References

An In-depth Technical Guide to 3-Methyloxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyloxetane-3-carboxylic acid, a valuable building block in synthetic and medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses key analytical methods for its characterization.

Core Compound Data

This compound is a cyclic organic compound featuring a strained oxetane ring substituted with both a methyl and a carboxylic acid group at the 3-position.[1] This unique structure imparts notable reactivity, making it an attractive intermediate for the synthesis of more complex molecules, including potential pharmaceutical candidates.[1]

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 116.12 g/mol [1]
Molecular Formula C₅H₈O₃[1]
CAS Number 28562-68-7[1]
Melting Point 58-63 °C
Form Solid (White to off-white)[1]
Purity (Typical) >97%
InChI Key PMPZEEUNGQSAIQ-UHFFFAOYSA-N
SMILES CC1(COC1)C(=O)O[1]

Synthesis Protocol

The synthesis of this compound can be achieved through the oxidation of its corresponding alcohol, 3-hydroxymethyl-3-methyloxetane. The following protocol is adapted from established procedures for the preparation of oxetane-3-carboxylic acids.[2]

Experimental Protocol: Oxidation of 3-Hydroxymethyl-3-methyloxetane

This procedure outlines the catalytic oxidation of 3-hydroxymethyl-3-methyloxetane to yield this compound.

Materials:

  • 3-Hydroxymethyl-3-methyloxetane

  • Aqueous solution of an alkali metal hydroxide (e.g., Sodium Hydroxide)

  • Palladium on activated charcoal catalyst (e.g., 5% Pd/C)

  • Oxygen gas

  • Dilute mineral acid (e.g., Hydrochloric acid)

  • Organic solvent for extraction (e.g., Diethyl ether)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, gas inlet, and temperature control, dissolve 3-hydroxymethyl-3-methyloxetane in an aqueous solution of sodium hydroxide.

  • Catalyst Addition: Add the palladium on activated charcoal catalyst to the reaction mixture.

  • Oxidation: Heat the mixture to a temperature between 40°C and 100°C. Introduce a stream of oxygen gas into the reaction mixture while stirring vigorously. Monitor the uptake of oxygen to determine the reaction's progress.

  • Work-up: Upon completion of the reaction (indicated by the cessation of oxygen uptake), cool the reaction mixture to room temperature.

  • Catalyst Removal: Filter the reaction mixture to remove the palladium catalyst.

  • Acidification: Carefully acidify the filtrate with a dilute mineral acid, such as hydrochloric acid, until the pH is acidic. This will precipitate the this compound.

  • Extraction: Extract the acidified aqueous phase with a suitable organic solvent like diethyl ether.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or other standard purification techniques.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are key analytical techniques employed for this purpose.

Spectroscopic Methods
  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹ due to hydrogen bonding of the carboxylic acid.[3][4] A sharp and strong C=O stretching band for the carbonyl group should appear around 1700-1725 cm⁻¹.[3] Additionally, C-O stretching bands will be present in the fingerprint region.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show distinct signals corresponding to the methyl protons, the methylene protons of the oxetane ring, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns will be indicative of the molecular structure.

    • ¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon of the oxetane ring, the methyl carbon, the methylene carbons of the oxetane ring, and the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 116.12 g/mol . Fragmentation patterns can provide further structural information. For carboxylic acids, a characteristic fragmentation is the loss of the hydroxyl group or the entire carboxyl group.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with an acidic modifier) can be used. It is important to avoid protic solvents like methanol in the sample diluent to prevent potential esterification.[5]

  • Gas Chromatography (GC): Purity can also be assessed by GC, often after derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl ester) to improve its chromatographic behavior.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start 3-Hydroxymethyl-3-methyloxetane + NaOH(aq) + Pd/C Oxidation Oxidation with O₂ (40-100 °C) Start->Oxidation Heat & Stir ReactionMix Reaction Mixture Oxidation->ReactionMix Filtration Filtration (Remove Catalyst) ReactionMix->Filtration Acidification Acidification (Dilute HCl) Filtration->Acidification Extraction Extraction (e.g., Diethyl Ether) Acidification->Extraction Drying Drying & Concentration Extraction->Drying FinalProduct This compound Drying->FinalProduct

Caption: Synthesis workflow for this compound.

References

3-Methyloxetane-3-carboxylic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Methyloxetane-3-carboxylic Acid

Chemical Identity and Structure

IUPAC Name: this compound

Synonyms: 3-Oxetanecarboxylic acid, 3-methyl-

Chemical Structure:

The chemical structure of this compound is characterized by a four-membered oxetane ring substituted at the 3-position with both a methyl group and a carboxylic acid group.

G C1 C C2 C C1->C2 C4 CH₃ C1->C4 C5 C C1->C5 O1 O C2->O1 C3 C O1->C3 C3->C1 O2 O C5->O2 O3 OH C5->O3

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₅H₈O₃[1][2][3][4]
Molecular Weight 116.12 g/mol [1][4]
CAS Number 28562-68-7[1][2][4]
Appearance White to light orange to yellow powder to crystalline solid[1]
Melting Point 58-63 °C
Storage Temperature -20°C
SMILES CC1(COC1)C(=O)O[1]
InChI 1S/C5H8O3/c1-5(4(6)7)2-8-3-5/h2-3H2,1H3,(H,6,7)[1]
Purity >97%

Experimental Protocols

Synthesis of this compound

A common method for the preparation of 3-alkyloxetane-3-carboxylic acids is through the oxidation of the corresponding 3-alkyl-3-hydroxymethyloxetanes.[5][6]

Reaction Scheme:

G reactant 3-Methyl-3-hydroxymethyloxetane product This compound reactant->product reagents_node reagents O₂, Pd/C aq. NaOH, 80°C

Caption: Synthesis of this compound.

Detailed Experimental Protocol:

The following protocol is adapted from a patented process for the preparation of oxetane-3-carboxylic acids.[5][6]

  • Reaction Setup: A solution of 3-methyl-3-hydroxymethyloxetane (0.3 mol) is prepared in 150 ml of 2.2 M aqueous sodium hydroxide solution.

  • Catalyst Addition: To this solution, 1.5 g of activated charcoal containing 5% by weight of palladium is added as a catalyst.

  • Oxidation: The mixture is heated to 80°C and oxidized with oxygen gas. The reaction progress is monitored by the uptake of oxygen.

  • Work-up:

    • After the reaction is complete, the catalyst is filtered off and washed with 20 ml of water.

    • The filtrate is then acidified to a pH of 1 using 50% sulfuric acid.

    • The acidified solution is extracted twice with 50 ml of methyl isobutyl ketone.

  • Isolation: The organic extracts are combined, and the methyl isobutyl ketone is removed under vacuum at 60°C.

  • Purification: The resulting residue is this compound. Further purification can be achieved by recrystallization from ligroin.[5]

This process has been reported to yield the product in high purity (99%) and yield.[5]

Applications in Drug Discovery and Medicinal Chemistry

The oxetane motif has garnered significant interest in modern drug discovery due to its unique physicochemical properties.[7][8] While specific biological activity data for this compound is not extensively available in the public domain, its structural features make it a valuable building block in medicinal chemistry.

Key Attributes of the Oxetane Moiety:

  • Improved Physicochemical Properties: The incorporation of an oxetane ring can lead to enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability of drug candidates.[8]

  • Bioisosteric Replacement: Oxetanes are often used as bioisosteres for commonly found functional groups such as gem-dimethyl, carbonyl, and morpholinyl groups.[7][8] This substitution can lead to improved drug-like properties without compromising biological activity.

  • Vectorial Exit: The polar nature of the oxetane can influence the conformation of a molecule and provide a "vectorial exit" from a protein binding pocket towards a more solvent-exposed region, which can be advantageous for optimizing ligand-protein interactions.

Potential Applications of this compound:

Given the established role of oxetanes in medicinal chemistry, this compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.[1] The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into a wide range of molecular scaffolds.

While no specific signaling pathways or biological targets have been definitively associated with this compound itself, its utility lies in its potential to be integrated into novel drug candidates targeting a variety of diseases. The strained four-membered ring also imparts a degree of reactivity that can be exploited in organic synthesis.[1]

References

Spectroscopic data of 3-Methyloxetane-3-carboxylic acid (¹H NMR, ¹³C NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Methyloxetane-3-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a reference for the identification and characterization of this compound and its derivatives.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₅H₈O₃[1]

  • Molecular Weight: 116.12 g/mol [1]

  • CAS Number: 28562-68-7[1]

  • Physical Form: Solid[1]

  • Melting Point: 58-63 °C

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on typical chemical shifts and fragmentation patterns for the functional groups present in the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet1H-COOH
~4.6-4.8Doublet2H-CH₂-O- (axial)
~4.4-4.6Doublet2H-CH₂-O- (eq.)
~1.5Singlet3H-CH₃

Note: The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~175-180-COOH
~75-80-O-CH₂-
~40-45Quaternary C
~20-25-CH₃
IR (Infrared) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
2850-3000MediumC-H stretch (Alkyl)
1700-1725StrongC=O stretch (Carboxylic acid)
1210-1320StrongC-O stretch
950-1000MediumC-O-C stretch (Oxetane ring)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zPossible Fragment Ion
116[M]⁺
101[M - CH₃]⁺
71[M - COOH]⁺
58[C₃H₆O]⁺
43[C₂H₃O]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be acquired on a 500 MHz spectrometer. The sample (5-10 mg) would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. ¹H NMR spectra would be recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds would be used, with proton decoupling.

Infrared (IR) Spectroscopy

IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe. The ionization energy would be set to 70 eV, and the source temperature maintained at 200 °C. The mass analyzer would scan from m/z 40 to 500.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample 3-Methyloxetane- 3-carboxylic acid Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Direct Direct Application (for IR and MS) Sample->Direct NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy Direct->IR MS Mass Spectrometry Direct->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Baseline Correction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Interpret Structural Elucidation ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret

General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. Experimental verification is recommended to confirm these predictions.

References

Solubility Profile of 3-Methyloxetane-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Solubility in Common Organic Solvents

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. 3-Methyloxetane-3-carboxylic acid possesses both polar (carboxylic acid, oxetane ether oxygen) and non-polar (methyl group, hydrocarbon backbone) features, suggesting a nuanced solubility profile.

The carboxylic acid moiety is capable of acting as both a hydrogen bond donor and acceptor, which generally confers solubility in polar protic solvents. The ether oxygen in the oxetane ring can also act as a hydrogen bond acceptor, further enhancing solubility in protic solvents. In polar aprotic solvents, the dipole-dipole interactions between the solvent and the polar functional groups of the molecule will be the primary driver of solubility. In non-polar solvents, the solubility is expected to be limited due to the compound's overall polarity.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterSolubleThe oxetane and carboxylic acid groups can form strong hydrogen bonds with water. The small molecular size also contributes to water solubility.
MethanolSolubleCapable of hydrogen bonding with the carboxylic acid and oxetane groups.
EthanolSolubleSimilar to methanol, it can engage in hydrogen bonding.
Acetic AcidSolubleThe acidic nature and hydrogen bonding capabilities of acetic acid make it a good solvent for carboxylic acids.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds.
Dimethylformamide (DMF)SolubleA polar aprotic solvent that can effectively solvate the polar functional groups of the molecule.
AcetoneSolubleA moderately polar aprotic solvent that should be capable of dissolving the compound.
AcetonitrileSolubleA polar aprotic solvent that can engage in dipole-dipole interactions.
Ethyl AcetateModerately SolubleLess polar than other aprotic solvents; solubility may be limited.
Non-Polar Dichloromethane (DCM)Sparingly SolubleLimited polarity; may show some solubility due to dipole moments but likely not fully miscible.
Diethyl EtherSparingly SolubleThe ether group can interact with the oxetane, but overall low polarity will limit solubility.
TolueneInsolubleA non-polar aromatic solvent unlikely to effectively solvate the polar functional groups.
HexaneInsolubleA non-polar aliphatic solvent with very weak intermolecular forces, making it a poor solvent for this polar molecule.

Experimental Protocols for Solubility Determination

The following are generalized experimental protocols for determining the solubility of a solid compound like this compound in organic solvents. These methods can be adapted for qualitative or quantitative measurements.

Qualitative Solubility Determination

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a particular solvent.

Materials:

  • This compound

  • A selection of organic solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer or shaker

  • Spatula

Procedure:

  • Place approximately 10-20 mg of this compound into a small test tube.

  • Add 1 mL of the chosen solvent to the test tube in small portions (e.g., 0.25 mL at a time).[3][4]

  • After each addition, vigorously shake or vortex the test tube for at least 30 seconds.[3][4]

  • Visually inspect the solution for any undissolved solid.

  • Continue adding solvent up to a total of 1 mL.

  • Record the observation as:

    • Soluble: If all the solid dissolves completely.

    • Partially Soluble: If some of the solid dissolves but a portion remains undissolved.

    • Insoluble: If the solid does not appear to dissolve at all.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a more precise measurement of solubility in terms of concentration (e.g., g/L or mg/mL).

Materials:

  • This compound

  • Chosen organic solvent

  • Scintillation vials or other sealable containers

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or pre-weighed vial

  • Oven or vacuum desiccator

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealable vial. This ensures that a saturated solution is formed.

  • Seal the vial and place it in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Allow the vial to stand undisturbed at the same temperature for a few hours to let the undissolved solid settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any suspended solid particles.

  • Transfer the clear, filtered solution to a pre-weighed evaporating dish or vial.

  • Evaporate the solvent from the dish or vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solvent and the melting point of the compound.

  • Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

  • Calculate the solubility using the following formula:

    Solubility (g/L) = (Mass of dried solute in g / Volume of filtered solution in L)

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity like this compound.

G cluster_0 Initial Assessment cluster_1 Experimental Determination cluster_2 Data Analysis and Application start Compound of Interest (this compound) lit_review Literature Search for Existing Solubility Data start->lit_review structure_analysis Structural Analysis (Polarity, Functional Groups, H-bonding) start->structure_analysis qual_test Qualitative Solubility Screening (in a range of solvents) lit_review->qual_test Guides solvent selection structure_analysis->qual_test Predicts suitable solvent classes quant_test Quantitative Solubility Measurement (e.g., Gravimetric, HPLC-based) qual_test->quant_test Identifies key solvents for precise measurement temp_effect Temperature Dependence Study (optional) quant_test->temp_effect data_table Compile Solubility Data Table quant_test->data_table temp_effect->data_table application Application in Drug Development (e.g., Formulation, Process Chemistry) data_table->application

Caption: A logical workflow for determining the solubility profile of a chemical compound.

References

A Technical Guide to the Thermal Properties of 3-Methyloxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and melting point of 3-Methyloxetane-3-carboxylic acid. Due to its increasing importance as a building block in medicinal chemistry and materials science, a thorough characterization of its physical properties is essential for its effective use in synthesis, formulation, and storage. This document summarizes available data, outlines relevant experimental protocols, and discusses the potential thermal liabilities of this compound.

Core Physical Properties

The melting point of this compound has been reported in the literature, indicating a relatively low-melting solid. The available data is summarized in the table below.

PropertyValueSource
Melting Point58-63 °C
Melting Point58-60 °C

Thermal Stability Profile

Studies have shown that many oxetane-carboxylic acids are prone to isomerization into lactones, a process that can occur even at room temperature or upon slight heating. This intrinsic instability is a critical consideration for the handling, storage, and use of this compound in chemical reactions, particularly those requiring elevated temperatures. The oxetane ring itself is strained, and in the presence of a carboxylic acid group, intramolecular reactions can be facilitated.

While a definitive decomposition temperature for this compound has not been published, research on the pyrolysis of a related compound, 3-oxetanone, indicates that the oxetane ring can undergo thermal decomposition at temperatures starting around 600 °C. The primary decomposition products observed were formaldehyde and ketene, as well as ethylene oxide and carbon monoxide. Although this is a different molecule, it suggests potential fragmentation pathways for the oxetane ring at high temperatures. For carboxylic acids, thermal decomposition often proceeds via decarboxylation.

Given the known instability of this class of compounds, it is recommended that this compound be stored at low temperatures, such as -20°C, to minimize potential degradation over time.

Experimental Protocols for Thermal Analysis

To fully characterize the thermal properties of this compound, the following experimental procedures are recommended.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that can be used for identification and purity assessment. A common and reliable method is the capillary melting point technique.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, in close proximity to a calibrated thermometer or temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. A narrow melting range (e.g., 0.5-1 °C) is indicative of a pure compound.

Below is a graphical representation of the workflow for melting point determination.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start powder Finely powder the sample start->powder pack Pack into capillary tube powder->pack place Place in apparatus pack->place heat Heat at a controlled rate place->heat observe Observe melting heat->observe record Record melting range observe->record end Melting Point Data record->end

Caption: Workflow for Melting Point Determination.

Thermogravimetric Analysis (TGA)

TGA is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for determining the thermal stability and decomposition profile of a compound.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in a tared TGA pan, often made of platinum or alumina.

  • Instrument Setup: The pan is placed on a sensitive microbalance within a furnace. The system is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.

  • Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from ambient to 600 °C).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting data is plotted as a thermogram (mass vs. temperature). The derivative of the thermogram (DTG curve) can be used to identify the temperatures of maximum mass loss rates.

The following diagram illustrates the logical flow of a TGA experiment.

TGA_Workflow start Start sample_prep Sample Preparation Weigh 5-10 mg of sample into a TGA pan start->sample_prep instrument_setup Instrument Setup Place sample in furnace under N2 purge sample_prep->instrument_setup heating Heating Program Ramp temperature at a constant rate (e.g., 10 °C/min) instrument_setup->heating data_acq Data Acquisition Record mass vs. temperature heating->data_acq analysis Data Analysis Plot thermogram and DTG curve data_acq->analysis end Thermal Stability Data analysis->end

Caption: Logical Flow of a TGA Experiment.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC can be used to determine melting point, enthalpy of fusion, glass transitions, and to study decomposition reactions.

Methodology:

  • Sample Preparation: A small amount of sample (typically 2-5 mg) is accurately weighed into a DSC pan (commonly aluminum), which is then hermetically sealed. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Heating Program: The cell is heated at a controlled linear rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument measures the differential heat flow between the sample and the reference. Endothermic events (like melting) result in an increase in heat flow to the sample, while exothermic events (like decomposition) result in a decrease. The data is plotted as a DSC thermogram (heat flow vs. temperature).

The experimental workflow for DSC analysis is depicted below.

DSC_Workflow cluster_setup Setup cluster_analysis Analysis cluster_output Output weigh_sample Weigh sample (2-5 mg) seal_pan Seal in DSC pan weigh_sample->seal_pan load_instrument Load sample and reference pans seal_pan->load_instrument run_program Run heating program load_instrument->run_program record_data Record heat flow vs. temperature run_program->record_data thermogram DSC Thermogram record_data->thermogram

Caption: Experimental Workflow for DSC Analysis.

Conclusion

While the melting point of this compound is well-documented, its thermal stability profile requires further experimental investigation. The known propensity of oxetane-carboxylic acids to undergo isomerization, even under mild conditions, is a significant factor that must be considered in its application. The experimental protocols outlined in this guide provide a framework for the detailed thermal characterization of this compound, which will be invaluable for its use in drug discovery and materials science. It is strongly recommended that researchers perform TGA and DSC analyses to establish a comprehensive thermal profile before utilizing this compound in thermally sensitive applications.

An In-depth Technical Guide on the Ring Strain and Reactivity of the Oxetane Moiety in 3-Methyloxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has emerged as a valuable structural motif in medicinal chemistry and drug discovery.[1][2] Its unique combination of properties, including increased polarity, metabolic stability, and three-dimensionality, makes it an attractive bioisostere for commonly used groups like gem-dimethyl and carbonyl functionalities.[3][4] This technical guide focuses on the specific case of 3-Methyloxetane-3-carboxylic acid, a bifunctional building block that incorporates both the strained oxetane ring and a versatile carboxylic acid handle.

This document will provide a comprehensive overview of the inherent ring strain of the oxetane moiety and its profound influence on the chemical reactivity of this compound. We will delve into the synthetic routes to this compound, its stability under various conditions, and the mechanisms of its characteristic ring-opening reactions. Detailed experimental protocols, quantitative data where available, and mechanistic diagrams are provided to serve as a practical resource for researchers in the field.

The Oxetane Moiety: A Balance of Strain and Stability

The reactivity of oxetanes is intrinsically linked to their significant ring strain. This strain arises from the deviation of bond angles from the ideal tetrahedral geometry of sp³ hybridized atoms.

Quantitative Analysis of Ring Strain

The four-membered ring of oxetane is considerably strained, though slightly less so than the three-membered oxirane (epoxide) ring. This strain energy is a key driving force for ring-opening reactions.

ParameterOxetaneOxirane (Epoxide)Tetrahydrofuran (THF)
Ring Strain Energy ~25.5 kcal/mol (~106 kJ/mol)[5][6]~27.3 kcal/mol[6]~5.6 kcal/mol[6]
C-O-C Bond Angle 90.2°[7]~60°~108°
C-C-O Bond Angle 92.0°[7]~60°~108°
C-C-C Bond Angle 84.8°[7]N/A~104°
C-O Bond Length 1.46 Å[7]1.47 Å1.43 Å
C-C Bond Length 1.53 Å[7]1.47 Å1.54 Å

Table 1: Comparison of Ring Strain and Structural Parameters of Cyclic Ethers.

The data clearly indicates that the bond angles in oxetane are significantly compressed compared to the strain-free tetrahydrofuran, leading to substantial angle strain.

The Influence of 3,3-Disubstitution on Stability

In the case of this compound, the presence of two substituents at the C3 position significantly enhances the stability of the oxetane ring. This is primarily due to steric hindrance, where the methyl and carboxylic acid groups physically block the trajectory of an external nucleophile's approach to the electrophilic C2 and C4 carbons of the ring.[8] This steric shielding makes 3,3-disubstituted oxetanes more resistant to nucleophilic attack compared to unsubstituted or monosubstituted oxetanes.[8]

However, it is crucial to note that this enhanced stability is not absolute. The oxetane ring in this compound remains susceptible to ring-opening under specific conditions, particularly in the presence of strong acids or when intramolecular reactions are possible.[2][3]

Synthesis of this compound

The primary synthetic route to this compound involves the oxidation of its corresponding primary alcohol, 3-methyl-3-hydroxymethyloxetane.

Synthesis of the Precursor: 3-Methyl-3-hydroxymethyloxetane

The precursor alcohol can be synthesized through an intramolecular Williamson ether synthesis.

cluster_0 Precursor Synthesis start 1,1,1-tris(hydroxymethyl)ethane intermediate1 Carbonate Intermediate start->intermediate1 Diethyl Carbonate, Base intermediate2 3-Methyl-3-hydroxymethyloxetane intermediate1->intermediate2 Cyclization

Synthesis of 3-Methyl-3-hydroxymethyloxetane.
Oxidation to this compound

The oxidation of 3-methyl-3-hydroxymethyloxetane to the carboxylic acid is a critical step. Care must be taken to select an oxidizing agent that does not promote the opening of the strained oxetane ring.

cluster_1 Oxidation precursor 3-Methyl-3-hydroxymethyloxetane product This compound precursor->product Oxidizing Agent (e.g., KMnO4, TEMPO/NaOCl)

Oxidation to the Carboxylic Acid.

Reactivity of the Oxetane Moiety in this compound

The reactivity of this compound is dominated by the propensity of the strained oxetane ring to undergo ring-opening reactions. These reactions are typically initiated by electrophilic activation of the ether oxygen, followed by nucleophilic attack.

Acid-Catalyzed Ring Opening

Under acidic conditions, the ether oxygen of the oxetane is protonated, forming a highly reactive oxonium ion. This activation facilitates nucleophilic attack, leading to the cleavage of a C-O bond and relief of the ring strain.

cluster_2 Acid-Catalyzed Ring Opening oxetane This compound oxonium Protonated Oxetane (Oxonium Ion) oxetane->oxonium H+ product Ring-Opened Product (Diol, Ether-alcohol) oxonium->product Nucleophilic Attack nucleophile Nucleophile (e.g., H2O, ROH) nucleophile->oxonium

References

An In-depth Technical Guide on the Acidity and pKa of 3-Methyloxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and predicted pKa of 3-Methyloxetane-3-carboxylic acid. It includes a summary of its physicochemical properties and detailed experimental protocols for the determination of the acid dissociation constant (pKa) of carboxylic acids, tailored for a scientific audience.

Physicochemical Properties of this compound

This compound is a cyclic carboxylic acid containing a strained oxetane ring.[1] This structural feature is of interest in medicinal chemistry and drug development. The acidity of the carboxylic acid group is a critical parameter influencing its pharmacokinetic and pharmacodynamic properties.

PropertyValueSource
Molecular Formula C5H8O3[1][2]
Molecular Weight 116.12 g/mol
Predicted pKa 3.95 ± 0.20[3]
Melting Point 58-63 °C
Form Solid

Understanding the Acidity of this compound

The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka), or more commonly, its logarithmic form, pKa. A lower pKa value indicates a stronger acid. The predicted pKa of this compound is 3.95 ± 0.20[3]. The acidity of carboxylic acids is influenced by the electronic effects of adjacent functional groups.[4][5] The electron-withdrawing inductive effect of the oxygen atom in the oxetane ring is expected to stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid compared to a simple alkyl carboxylic acid like acetic acid (pKa ≈ 4.74).[4]

Experimental Protocols for pKa Determination

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[6][7][8] The method involves the gradual addition of a titrant (a strong base for an acidic analyte) to a solution of the sample and monitoring the resulting change in pH.[8]

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the analyte (this compound) of known concentration (e.g., 0.01 M) in a suitable solvent, typically purified water.

    • Prepare a standardized solution of a strong base titrant, such as 0.1 M sodium hydroxide (NaOH). Ensure the NaOH solution is carbonate-free.

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Titration Procedure:

    • Place a known volume of the analyte solution into a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the NaOH titrant in small, precise increments using a burette.

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

    • Continue the titration past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined as the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[9] This can be identified from the inflection point of the titration curve.

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this plot corresponds to the equivalence point.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_analyte Prepare Analyte Solution titrate Titrate with NaOH prep_analyte->titrate prep_titrant Prepare Titrant (NaOH) prep_titrant->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate record_ph Record pH titrate->record_ph Incremental additions record_ph->titrate plot_curve Plot Titration Curve record_ph->plot_curve determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Spectrophotometric pKa Determination

Spectrophotometry is another powerful technique for pKa determination, particularly suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[10][11][12] This method requires smaller sample quantities and can be used for less soluble compounds.[8]

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the analyte (this compound) in a suitable solvent.

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the analyte.

  • Spectral Measurement:

    • For each buffer solution, add a small, constant aliquot of the analyte stock solution to ensure the same total analyte concentration in each sample.

    • Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range. The presence of a chromophore near the carboxylic acid group is necessary for this method.[11]

  • Data Analysis:

    • Identify a wavelength where the absorbance of the acidic (protonated) and basic (deprotonated) forms of the analyte differ significantly.

    • Plot the absorbance at this chosen wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

    • The pKa is the pH at the inflection point of this sigmoidal curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal.[11]

    • The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH - log[(A - A_HA) / (A_A- - A)] where A is the absorbance at a given pH, A_HA is the absorbance of the fully protonated species, and A_A- is the absorbance of the fully deprotonated species.

Spectrophotometric_pKa_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_analyte_stock Prepare Analyte Stock Solution mix_solutions Mix Analyte with Buffers prep_analyte_stock->mix_solutions prep_buffers Prepare Buffer Solutions (Varying pH) prep_buffers->mix_solutions measure_absorbance Measure UV-Vis Absorbance mix_solutions->measure_absorbance plot_data Plot Absorbance vs. pH measure_absorbance->plot_data calculate_pka Calculate pKa from Sigmoidal Curve plot_data->calculate_pka

Caption: Workflow for spectrophotometric pKa determination.

Conclusion

The acidity and pKa of this compound are important parameters for its application in research and drug development. While an experimentally determined pKa is not available in the reviewed literature, a predicted value of 3.95 ± 0.20 provides a useful estimate. The experimental protocols for potentiometric titration and spectrophotometry outlined in this guide provide robust and reliable methods for the empirical determination of the pKa of this and other carboxylic acids. Accurate pKa determination is essential for understanding the ionization state of a molecule at physiological pH, which in turn influences its solubility, membrane permeability, and target binding affinity.

References

The Synthetic Versatility of 3-Methyloxetane-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry and organic synthesis. Among these, the oxetane motif has garnered significant attention for its ability to impart favorable physicochemical properties to bioactive molecules. This technical guide delves into the potential applications of a key derivative, 3-Methyloxetane-3-carboxylic acid, in organic synthesis. This document provides an in-depth overview of its synthesis, potential reactivity in key transformations, and prospective role in the construction of complex molecular architectures, including spirocycles and polymers.

Synthesis of this compound

The primary route to this compound involves the oxidation of its corresponding alcohol, 3-methyl-3-hydroxymethyloxetane. A patented method describes a robust procedure for this transformation.

Experimental Protocol: Oxidation of 3-methyl-3-hydroxymethyloxetane

Materials:

  • 3-methyl-3-hydroxymethyloxetane

  • Aqueous Sodium Hydroxide (2.2M)

  • Palladium on activated charcoal (5% by weight)

  • Bismuth(III) nitrate pentahydrate

  • Oxygen gas

  • Methyl isobutyl ketone

  • Ligroin

Procedure:

  • A solution of 3-methyl-3-hydroxymethyloxetane (34.8 g, 0.3 mol) is prepared in 150 ml of 2.2M aqueous sodium hydroxide solution.

  • To this solution, 1.5 g of 5% palladium on activated charcoal and 0.15 g of bismuth(III) nitrate pentahydrate are added.

  • The mixture is heated to 80°C and oxidized with oxygen gas at atmospheric pressure until the theoretical amount of oxygen has been absorbed.

  • The reaction mixture is then cooled and the catalyst is filtered off.

  • The filtrate is acidified with dilute sulfuric acid and then extracted with methyl isobutyl ketone.

  • The organic extract is concentrated in vacuo to yield the crude product.

  • Recrystallization from ligroin affords pure this compound.

Product Yield Melting Point
This compound99% of theory58-60 °C

Key Applications in Organic Synthesis

The unique structural features of this compound, namely the strained four-membered ether ring and the carboxylic acid functionality, open up a wide array of potential synthetic transformations.

Amide Bond Formation

The carboxylic acid group serves as a versatile handle for the formation of amide bonds, a critical linkage in a vast number of pharmaceuticals. Standard peptide coupling reagents can be employed to couple this compound with a variety of amines.

Materials:

  • This compound (1 equivalent)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents)

  • N-Hydroxysuccinimide (NHS) (1.2 equivalents)

  • Amine (e.g., Benzylamine) (1.1 equivalents)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve this compound in DCM or DMF.

  • Add NHS and EDC to the solution and stir at room temperature for 30-60 minutes to activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude amide product can be further purified by column chromatography.

Diagram: Amide Coupling Workflow

AmideCouplingWorkflow cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification CarboxylicAcid 3-Methyloxetane- 3-carboxylic acid ActivatedEster Activated Ester Intermediate CarboxylicAcid->ActivatedEster Activation EDC_NHS EDC / NHS EDC_NHS->ActivatedEster Amide Amide Product ActivatedEster->Amide Nucleophilic Attack Amine Amine (e.g., Benzylamine) Amine->Amide Workup Aqueous Workup Amide->Workup Purification Column Chromatography Workup->Purification PureAmide Pure Amide Purification->PureAmide RingOpening Oxetane 3-Methyloxetane- 3-carboxylic acid ActivatedComplex Activated Oxetane Complex Oxetane->ActivatedComplex LewisAcid Lewis Acid (e.g., BF3.OEt2) LewisAcid->ActivatedComplex Activation Product Ring-Opened Product (1,3-diol derivative) ActivatedComplex->Product Nucleophilic Attack Nucleophile Nucleophile (e.g., ROH) Nucleophile->Product Spirocyclization OxetaneAcid 3-Methyloxetane- 3-carboxylic acid Derivative IntramolecularReaction Intramolecular Cyclization OxetaneAcid->IntramolecularReaction Spirocycle Spirocyclic Product (e.g., Spiro-lactone) IntramolecularReaction->Spirocycle Polymerization Monomer 3-Methyloxetane- 3-carboxylate Ester ActiveChain Propagating Polymer Chain Monomer->ActiveChain Initiation Polymer Polyether Monomer->Polymer Initiator Cationic Initiator Initiator->ActiveChain ActiveChain->Polymer Propagation

An In-depth Technical Guide to 3-Methyloxetane-3-carboxylic Acid: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyloxetane-3-carboxylic acid, a unique heterocyclic compound with growing importance in medicinal chemistry and drug discovery. The document details its discovery and historical synthesis, outlines modern synthetic protocols, presents key physicochemical properties in a structured format, and explores its relevance in contemporary research. This guide is intended to be a valuable resource for scientists working in organic synthesis, medicinal chemistry, and drug development, providing detailed experimental procedures and insights into the utility of this oxetane derivative.

Introduction

Oxetanes are four-membered cyclic ethers that have garnered significant attention in the field of medicinal chemistry. Their unique structural and electronic properties, including high ring strain and the ability to act as hydrogen bond acceptors, make them attractive scaffolds for the design of novel therapeutic agents. The incorporation of an oxetane moiety can favorably modulate key drug-like properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2][3] Among the various substituted oxetanes, this compound stands out as a valuable building block for the synthesis of more complex molecules. Its bifunctional nature, possessing both a reactive carboxylic acid handle and a metabolically stable oxetane ring, offers a versatile platform for chemical elaboration.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available literature, suggesting it may have been first prepared as part of a broader study or its initial synthesis was not the primary focus of early publications. The parent compound, oxetane, was first synthesized in 1878.[4] However, a significant milestone in the synthesis of 3-alkyloxetane-3-carboxylic acids was the development of a one-step oxidation process.

A key historical development is outlined in the 1987 European Patent EP0247485B1. This patent describes a process for the preparation of oxetane-3-carboxylic acids by the oxidation of the corresponding 3-hydroxymethyl-oxetanes.[5] This method represented a significant improvement over older, multi-stage procedures which were often low-yielding.[5] The earlier methods typically involved the dehydrogenation of 3-alkyl-3-hydroxymethyl-oxetanes to their corresponding esters, followed by saponification to the carboxylic acid.[5]

The logical workflow for the historical two-step synthesis can be visualized as follows:

Historical Synthesis A 3-Alkyl-3-hydroxymethyl-oxetane B Dehydrogenation (e.g., Cu/Cr/Ba catalyst, 190-270 °C) A->B C 3-Alkyloxetane-3-carboxylic acid ester B->C D Saponification C->D E 3-Alkyloxetane-3-carboxylic acid D->E

Figure 1: Historical two-step synthesis of 3-alkyloxetane-3-carboxylic acids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its application in chemical synthesis and drug design, influencing factors such as solubility, reactivity, and formulation.

PropertyValueReference
CAS Number 28562-68-7
Molecular Formula C₅H₈O₃[6]
Molecular Weight 116.12 g/mol
Appearance White to light orange to yellow powder/crystalline solid[6]
Melting Point 58-63 °C
Purity >97% (typical)
Storage Temperature -20°C
SMILES CC1(COC1)C(=O)O[6]
InChI 1S/C5H8O3/c1-5(4(6)7)2-8-3-5/h2-3H2,1H3,(H,6,7)
InChIKey PMPZEEUNGQSAIQ-UHFFFAOYSA-N

Experimental Protocols

Synthesis of this compound via Oxidation

The most direct and efficient synthesis of this compound is the oxidation of its corresponding alcohol, 3-methyl-3-hydroxymethyloxetane. The following protocol is based on the general method described in European Patent EP0247485B1.[5]

4.1.1. Synthesis of the Precursor: 3-Methyl-3-hydroxymethyloxetane

A detailed, modern protocol for the synthesis of the precursor alcohol is crucial. While the patent focuses on the oxidation step, the synthesis of 3-substituted-3-hydroxymethyloxetanes is a well-established procedure.

4.1.2. Oxidation to this compound

This protocol outlines the one-step oxidation of 3-methyl-3-hydroxymethyloxetane.

Materials:

  • 3-Methyl-3-hydroxymethyloxetane

  • Palladium on activated charcoal (5% w/w)

  • Aqueous sodium hydroxide solution (e.g., 2 M)

  • Oxygen or air

  • Hydrochloric acid (for acidification)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Sodium sulfate (for drying)

Procedure:

  • In a reaction vessel equipped with a stirrer, gas inlet, and temperature control, dissolve 3-methyl-3-hydroxymethyloxetane in an aqueous sodium hydroxide solution.

  • Add the palladium on activated charcoal catalyst to the solution.

  • Heat the reaction mixture to a temperature between 40°C and 100°C.

  • Introduce a stream of oxygen or air into the reaction mixture while stirring vigorously.

  • Monitor the reaction progress by oxygen uptake or by analytical techniques such as TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Acidify the aqueous filtrate to a pH of approximately 1-2 with hydrochloric acid.

  • Extract the product into an organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

The general workflow for this synthesis is depicted below:

Synthesis Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up and Isolation A Dissolve 3-methyl-3-hydroxymethyloxetane in aqueous NaOH B Add Pd/C catalyst A->B C Heat to 40-100 °C B->C D Introduce O₂/Air with stirring C->D E Monitor reaction D->E F Cool and filter catalyst E->F G Acidify with HCl F->G H Extract with organic solvent G->H I Dry and concentrate H->I J This compound I->J

Figure 2: General workflow for the synthesis of this compound.
Characterization Data

Detailed spectroscopic data for this compound is not widely published in peer-reviewed journals. Commercial suppliers often do not provide this information. Researchers should perform their own characterization to confirm the identity and purity of the synthesized compound. Expected spectroscopic features would include:

  • ¹H NMR: Signals corresponding to the methyl group protons, the diastereotopic methylene protons of the oxetane ring, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Resonances for the methyl carbon, the quaternary carbon of the oxetane ring, the methylene carbons of the oxetane ring, and the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: A broad O-H stretch characteristic of a carboxylic acid, C-H stretching vibrations, and a strong C=O stretching absorption for the carbonyl group.

  • Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns.

Biological Relevance and Applications

While specific biological activities or signaling pathway modulation by this compound itself are not extensively reported, the broader class of oxetane-containing molecules has significant applications in drug discovery.[7][8] The oxetane ring is often used as a bioisosteric replacement for other functional groups, such as gem-dimethyl or carbonyl groups, to improve pharmacokinetic and pharmacodynamic properties.[2][3]

The introduction of an oxetane moiety can lead to:

  • Increased aqueous solubility: The polar nature of the ether oxygen can improve solubility.[2]

  • Enhanced metabolic stability: The strained ring can be more resistant to metabolic degradation compared to more flexible alkyl chains.[3]

  • Improved cell permeability: By fine-tuning lipophilicity, oxetanes can enhance passage through cell membranes.

  • Favorable conformational constraints: The rigid ring structure can lock a molecule in a bioactive conformation, improving target affinity.

The logical relationship of how oxetane incorporation can lead to improved drug candidates is illustrated below:

Drug Discovery Logic A Lead Compound (with metabolic or physicochemical liabilities) B Incorporate Oxetane Moiety (e.g., using this compound) A->B C Improved Solubility B->C D Enhanced Metabolic Stability B->D E Optimized Lipophilicity B->E F Favorable Conformation B->F G Improved Drug Candidate C->G D->G E->G F->G

Figure 3: Rationale for incorporating oxetanes in drug discovery.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. While its initial discovery is not clearly defined in the historical literature, efficient synthetic methods have been developed, with the one-step oxidation of the corresponding alcohol being a key advancement. The unique combination of a carboxylic acid functional group and a stable oxetane ring provides a powerful tool for the synthesis of novel compounds with potentially improved pharmacological properties. This guide provides a foundational understanding of its history, synthesis, and properties, serving as a practical resource for researchers in the field. Further exploration of the biological activities of derivatives of this compound is a promising area for future research.

References

Commercial Availability and Applications of 3-Methyloxetane-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyloxetane-3-carboxylic acid, a unique heterocyclic compound, is gaining significant attention in the field of medicinal chemistry and drug discovery. Its rigid, three-dimensional structure and desirable physicochemical properties make it an attractive building block for the synthesis of novel therapeutic agents. The oxetane motif can serve as a bioisosteric replacement for commonly used functional groups, such as gem-dimethyl or carbonyl groups, often leading to improved metabolic stability, aqueous solubility, and target engagement.[1][2][3] This technical guide provides a comprehensive overview of the commercial availability of this compound, its synthesis, and its applications in drug development, with a focus on its role in modulating key signaling pathways.

Commercial Availability

This compound (CAS No: 28562-68-7) is readily available from a range of chemical suppliers. The quality and specifications of the commercially available products may vary, and it is crucial for researchers to select a supplier that meets the specific requirements of their intended application. Below is a summary of the offerings from several prominent suppliers.

SupplierProduct Number(s)Purity/AssayFormMolecular WeightMelting Point (°C)Storage Temperature (°C)
Sigma-Aldrich 745677 / SYX0037797%Solid116.1258-63-20
CymitQuimica 3B-M2962 / IN-DA002VPJ>98.0% (GC)White to Light orange to Yellow powder to crystaline116.12 / 116.1152Not specifiedNot specified
Amerigo Scientific CBB1100136ATL95%Not specified116.115Not specifiedNot specified
Oakwood Chemical 042959Not specifiedNot specified116.12Not specifiedNot specified
LookChem Multiple99% (from some suppliers)Not specified116.1258-60-20

Physicochemical Properties

  • Molecular Formula: C₅H₈O₃[4]

  • Molecular Weight: 116.12 g/mol [4]

  • Appearance: White to off-white solid or crystalline powder.[5]

  • Melting Point: 58-63 °C[4]

  • SMILES: CC1(COC1)C(=O)O

  • InChI Key: PMPZEEUNGQSAIQ-UHFFFAOYSA-N[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the preparation of a 3-alkyl-3-hydroxymethyloxetane intermediate, followed by its oxidation to the corresponding carboxylic acid.

Step 1: Synthesis of 3-Methyl-3-hydroxymethyloxetane

A common method for the synthesis of 3-alkyl-3-hydroxymethyloxetanes involves the reaction of a triol with a carbonic acid derivative. For 3-Methyl-3-hydroxymethyloxetane, 1,1,1-tris(hydroxymethyl)ethane can be reacted with diethyl carbonate in the presence of a base.

Experimental Protocol: Synthesis of 3-Methyl-3-hydroxymethyloxetane

  • Materials:

    • 1,1,1-tris(hydroxymethyl)ethane

    • Diethyl carbonate

    • Base (e.g., sodium methoxide)

    • Solvent (e.g., a high-boiling point ether)

  • Procedure:

    • To a reaction vessel equipped with a reflux condenser and a distillation apparatus, add 1,1,1-tris(hydroxymethyl)ethane and a suitable solvent.

    • Add a catalytic amount of a strong base, such as sodium methoxide.

    • Add diethyl carbonate to the mixture.

    • Heat the reaction mixture to reflux to initiate the cyclization reaction.

    • During the reaction, ethanol will be formed as a byproduct and can be removed by distillation.

    • After the reaction is complete, the crude product is purified by distillation under reduced pressure to yield 3-Methyl-3-hydroxymethyloxetane.

Step 2: Oxidation to this compound

The second step involves the oxidation of the primary alcohol of 3-Methyl-3-hydroxymethyloxetane to a carboxylic acid. This can be achieved using various oxidizing agents. A patented method describes the use of oxygen in an aqueous alkaline medium with a palladium or platinum catalyst.

Experimental Protocol: Oxidation of 3-Methyl-3-hydroxymethyloxetane

  • Materials:

    • 3-Methyl-3-hydroxymethyloxetane

    • Aqueous sodium hydroxide solution

    • Palladium on carbon catalyst (e.g., 5% Pd/C)

    • Oxygen gas

    • Hydrochloric acid (for acidification)

    • Organic solvent for extraction (e.g., diethyl ether)

  • Procedure:

    • Dissolve 3-Methyl-3-hydroxymethyloxetane in an aqueous sodium hydroxide solution in a reaction vessel equipped with a gas inlet and a stirrer.

    • Add the palladium on carbon catalyst to the mixture.

    • Heat the reaction mixture to a suitable temperature (e.g., 80-90 °C).

    • Bubble oxygen gas through the reaction mixture while stirring vigorously.

    • Monitor the reaction progress by measuring oxygen uptake.

    • Upon completion, cool the reaction mixture and filter to remove the catalyst.

    • Acidify the filtrate with hydrochloric acid to a pH of approximately 1-2.

    • Extract the aqueous layer with an organic solvent such as diethyl ether.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Below is a DOT script representation of the synthesis workflow.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-Methyl-3-hydroxymethyloxetane cluster_step2 Step 2: Oxidation A 1,1,1-tris(hydroxymethyl)ethane D Cyclization Reaction A->D B Diethyl carbonate B->D C Base (e.g., NaOMe) C->D catalyst E 3-Methyl-3-hydroxymethyloxetane D->E F 3-Methyl-3-hydroxymethyloxetane E->F Intermediate I Oxidation Reaction F->I G Oxygen (O2) G->I H Pd/C Catalyst H->I catalyst J This compound I->J

Synthesis workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the this compound moiety into drug candidates has been shown to confer several advantageous properties. As a bioisostere, it can enhance metabolic stability, improve aqueous solubility, and modulate the lipophilicity of a molecule.[1][2][3] These improvements can lead to better pharmacokinetic profiles and overall drug efficacy.

Role in Signaling Pathways

One area where oxetane-containing compounds have shown promise is in the modulation of cancer-related signaling pathways. For instance, Traf2 and Nck-interacting kinase (TNIK) is a downstream signaling protein in the Wnt/β-catenin pathway, which is often dysregulated in various cancers.[1] Small molecule inhibitors targeting TNIK that incorporate an oxetane moiety have been developed to improve their aqueous solubility and bioavailability.[1]

Below is a simplified representation of the Wnt/β-catenin signaling pathway and the potential point of intervention by a TNIK inhibitor.

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 Co-receptor LRP->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex inhibits beta_Catenin β-Catenin Destruction_Complex->beta_Catenin phosphorylates for degradation TNIK TNIK beta_Catenin->TNIK interacts with TCF_LEF TCF/LEF beta_Catenin->TCF_LEF activates TNIK->TCF_LEF coactivates Inhibitor Oxetane-containing TNIK Inhibitor Inhibitor->TNIK inhibits Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Simplified Wnt/β-catenin pathway and TNIK inhibition.
Amide Coupling Reactions

The carboxylic acid functionality of this compound makes it an ideal substrate for amide coupling reactions, a cornerstone of medicinal chemistry for linking molecular fragments. Standard coupling reagents can be employed to form amide bonds with a wide range of amines.

Experimental Protocol: Amide Coupling using HATU

  • Materials:

    • This compound

    • Amine of interest

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous solvent (e.g., DMF or DCM)

  • Procedure:

    • In a dry reaction flask under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

    • Add the desired amine (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature until completion, which can be monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove excess reagents and byproducts.

    • The crude product is then purified by column chromatography or recrystallization to yield the desired amide.

Conclusion

This compound is a valuable and commercially accessible building block for drug discovery and development. Its unique structural features and favorable physicochemical properties make it an attractive component for the design of novel therapeutics. The straightforward synthesis and the ability to readily participate in common medicinal chemistry reactions, such as amide coupling, further enhance its utility. As research into novel therapeutic targets and the demand for drug candidates with improved properties continue to grow, the importance of building blocks like this compound is expected to increase.

References

In-Depth Technical Guide: Safety and Handling of 3-Methyloxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-Methyloxetane-3-carboxylic acid (CAS No: 28562-68-7), a compound of interest in pharmaceutical and chemical research. The following sections detail the known hazards, exposure controls, and safe handling procedures to ensure the well-being of laboratory personnel and the integrity of research.

Physicochemical and Hazard Information

Proper handling of any chemical substance begins with a thorough understanding of its physical properties and inherent hazards. The following tables summarize the key data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 28562-68-7[1][2]
Molecular Formula C₅H₈O₃[1][2]
Molecular Weight 116.12 g/mol [1][2]
Form Solid[1][2]
Melting Point 58-63 °C[2]
Flash Point Not applicable[1][2]

Table 2: GHS Hazard Identification

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral 4H302: Harmful if swallowedGHS07Warning

Source:[1][2]

Toxicity and Health Effects

While comprehensive toxicological data is limited, the primary identified hazard is acute oral toxicity.[1][2] Ingestion of this compound may be harmful.[1][2] The compound may also cause irritation upon contact with skin, eyes, or the respiratory tract, although specific GHS classifications for these effects are not consistently reported across all sources. General advice for carboxylic acid-containing drugs suggests that some can be associated with idiosyncratic drug toxicity, potentially through the formation of reactive acyl glucuronide or acyl Coenzyme A (CoA) conjugates.[3] However, specific studies on the metabolic pathways of this compound are not available in the provided search results.

Safe Handling and Storage Workflow

A systematic approach to handling and storage is crucial to minimize exposure and risk. The following workflow diagram outlines the key steps from receiving the compound to its final disposal.

Safe_Handling_Workflow cluster_receipt Receipt & Storage cluster_handling Handling & Use cluster_emergency Emergency Procedures cluster_disposal Waste Disposal Receipt Receive Compound Inspect Inspect Container for Damage Receipt->Inspect Store Store in Freezer, Tightly Closed Container Inspect->Store PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->PPE Before Use Ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) PPE->Ventilation Handling Handle with Care Avoid Dust Formation Ventilation->Handling Wash Wash Hands Thoroughly After Handling Handling->Wash Spill Spill Containment Handling->Spill In Case of Spill FirstAid First Aid Measures Handling->FirstAid In Case of Exposure Waste Collect Waste in Labeled, Sealed Container Wash->Waste After Use Dispose Dispose According to Institutional & Local Regulations Waste->Dispose

Caption: Safe handling workflow for this compound.

Exposure Controls and Personal Protection

To prevent adverse health effects, appropriate engineering controls and personal protective equipment (PPE) must be utilized.

Table 3: Exposure Controls and Personal Protective Equipment

ControlRecommendation
Engineering Controls Work in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.
Eye/Face Protection Wear chemical safety goggles or glasses.
Skin Protection Wear appropriate protective gloves and a lab coat to prevent skin contact.[4]
Respiratory Protection If dust formation is likely or ventilation is inadequate, use a NIOSH/MSHA-approved respirator with appropriate cartridges.[4]
Hygiene Measures Avoid eating, drinking, or smoking in laboratory areas. Wash hands thoroughly after handling the compound.[4]

First-Aid Measures

In the event of exposure, immediate action is critical. The following table outlines the recommended first-aid procedures.

Table 4: First-Aid Procedures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water.[4] If skin irritation persists, consult a physician.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

In the case of a spill, follow these procedures to mitigate the hazard:

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment. Avoid breathing dust.

  • Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

Stability and Reactivity

  • Reactivity: No specific reactivity data is available in the provided search results.

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Avoid dust formation.[4]

  • Incompatible Materials: Information on incompatible materials is not specified in the provided search results.

  • Hazardous Decomposition Products: No information available.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[4] Consult with your institution's environmental health and safety office for specific guidance.

Disclaimer: This guide is intended for informational purposes only and is based on the provided search results. It is not a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety training. Always consult the most current SDS for this compound from the supplier and follow all institutional safety protocols.

References

Methodological & Application

Synthesis of 3-Methyloxetane-3-carboxylic acid from 3-methyl-3-hydroxymethyloxetane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the synthesis of 3-methyloxetane-3-carboxylic acid from 3-methyl-3-hydroxymethyloxetane. Two primary methods are presented: a catalytic oxidation using oxygen in an alkaline medium and a TEMPO-mediated oxidation. These protocols are designed for researchers in drug development and organic synthesis, offering reliable procedures for obtaining this valuable building block. The oxetane ring's sensitivity to harsh conditions necessitates careful selection of synthetic routes; the described methods prioritize yield and purity while maintaining the integrity of the oxetane moiety.[1][2]

Introduction

Oxetanes are increasingly utilized as bioisosteres for gem-dimethyl and carbonyl groups in medicinal chemistry, often leading to improved physicochemical properties of drug candidates. This compound is a key intermediate for introducing this motif. The synthesis of this compound from the corresponding primary alcohol, 3-methyl-3-hydroxymethyloxetane, requires a robust oxidation method that does not induce ring-opening of the strained oxetane ring.[1][2] This document outlines two effective protocols for this transformation.

Reaction Pathway

The overall transformation involves the oxidation of the primary alcohol functionality of 3-methyl-3-hydroxymethyloxetane to a carboxylic acid.

ReactionPathway Start 3-Methyl-3-hydroxymethyloxetane Intermediate Aldehyde Intermediate Start->Intermediate Oxidation Product This compound Intermediate->Product Further Oxidation

Caption: General reaction pathway for the oxidation of 3-methyl-3-hydroxymethyloxetane.

Experimental Protocols

Two primary methods for the synthesis are detailed below. Method 1 is a catalytic oxidation process, while Method 2 employs a TEMPO-mediated system, known for its mildness and compatibility with sensitive functional groups.[3][4]

Method 1: Catalytic Oxidation with Oxygen

This protocol is adapted from a patented process for the preparation of oxetane-3-carboxylic acids.[5][6] It involves the use of a palladium catalyst in an aqueous alkaline medium with oxygen as the oxidant.

Materials:

  • 3-methyl-3-hydroxymethyloxetane

  • Palladium on activated carbon (e.g., 5% Pd/C)

  • Bismuth nitrate (as an activator, optional)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Methyl isobutyl ketone (for extraction)

  • Ligroin (for recrystallization)

  • Deionized water

Procedure:

  • In a suitable reaction vessel, dissolve 3-methyl-3-hydroxymethyloxetane in an aqueous solution of sodium hydroxide (typically 1 to 1.5 molar equivalents of NaOH per mole of the alcohol). The concentration of the alcohol is generally in the range of 2-40%.[5]

  • Add the palladium on activated carbon catalyst. An activator such as bismuth nitrate can also be added to the catalyst.[5]

  • Pressurize the vessel with oxygen or bubble air through the reaction mixture.

  • Heat the reaction mixture to a temperature between 40°C and 100°C.[6]

  • Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC).

  • Upon completion, cool the reaction mixture and filter to remove the catalyst. The catalyst can often be reused.[5]

  • Acidify the aqueous solution with dilute sulfuric acid to precipitate the product.

  • Extract the product with a suitable organic solvent, such as methyl isobutyl ketone.

  • Wash the organic extract with water and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a solvent like ligroin. The expected melting point is 58-60°C.[5]

Method 2: TEMPO-Mediated Oxidation

This method is a two-step, one-pot procedure that first oxidizes the alcohol to the aldehyde using TEMPO and sodium hypochlorite (NaOCl), followed by further oxidation to the carboxylic acid with sodium chlorite (NaClO₂).[3] This approach is known for its high yields and compatibility with various functional groups.[3][4]

Materials:

  • 3-methyl-3-hydroxymethyloxetane

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • tert-Butanol

  • Dichloromethane (DCM)

  • Sodium sulfite (Na₂SO₃)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolve 3-methyl-3-hydroxymethyloxetane in a mixture of dichloromethane and water.

  • Add a catalytic amount of TEMPO.

  • Cool the mixture in an ice bath and slowly add sodium hypochlorite solution while maintaining the temperature.

  • Stir the reaction until the starting material is consumed (monitored by TLC or GC).

  • In the same pot, add a solution of sodium chlorite and sodium dihydrogen phosphate in water.

  • Allow the reaction to warm to room temperature and stir until the intermediate aldehyde is fully converted to the carboxylic acid.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Separate the layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography or recrystallization.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Reactant: 3-Methyl-3-hydroxymethyloxetane B Add Oxidizing Agents & Catalysts (Method 1 or 2) A->B C Reaction Monitoring (TLC/GC) B->C D Quenching C->D Reaction Complete E Extraction D->E F Drying & Concentration E->F G Recrystallization / Chromatography F->G H Characterization (NMR, MS, MP) G->H I Final Product: This compound H->I

Caption: A generalized workflow for the synthesis and purification of this compound.

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes for the two described methods.

ParameterMethod 1: Catalytic OxidationMethod 2: TEMPO-Mediated Oxidation
Primary Oxidant Oxygen / AirSodium Hypochlorite & Sodium Chlorite
Catalyst Palladium on CarbonTEMPO
Reaction Medium Aqueous alkaline solutionBiphasic (DCM/Water)
Temperature 40-100 °C[6]0 °C to Room Temperature
Key Advantages Use of a cheap oxidant (air/O₂), catalyst can be recycled.[5]Mild reaction conditions, high functional group tolerance, often high yielding.[3][4]
Potential Issues Requires pressure equipment for oxygen, catalyst deactivation.Cost of TEMPO and other reagents.
Reported Yield Up to 99% (for a similar substrate).[5]Generally high for primary alcohol oxidations.[3]
Product M.P. 58-60 °C[5]58-63 °C

Characterization Data

The final product, this compound (CAS No: 28562-68-7), is a solid at room temperature.

  • Molecular Formula: C₅H₈O₃

  • Molecular Weight: 116.12 g/mol

  • Appearance: White to off-white solid.

  • Melting Point: 58-63 °C

  • ¹H NMR, ¹³C NMR, and Mass Spectrometry: Consistent with the structure of this compound.

Conclusion

The synthesis of this compound from 3-methyl-3-hydroxymethyloxetane can be achieved through multiple oxidative procedures. The catalytic oxidation with oxygen offers an economical route, particularly for larger-scale synthesis, while the TEMPO-mediated oxidation provides a mild and versatile alternative suitable for substrates with sensitive functionalities. The choice of method will depend on the scale of the reaction, available equipment, and the specific requirements of the research project. Both protocols presented provide a reliable pathway to this important building block for drug discovery and development.

References

Application Notes and Protocols for the Oxidation of 3-Methyl-3-hydroxymethyloxetane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the preparation of key intermediates in drug discovery and development. 3-Methyl-3-formyloxetane, the product of the oxidation of 3-methyl-3-hydroxymethyloxetane, is a valuable building block due to the presence of a reactive aldehyde group and a strained oxetane ring. This application note provides detailed experimental protocols for three common and effective methods for this oxidation: the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and the TEMPO-catalyzed oxidation. These methods are known for their mild reaction conditions and high chemoselectivity, which are essential for handling sensitive functional groups.[1][2][3][4]

Data Presentation

The following table summarizes the key quantitative and qualitative aspects of the described oxidation methods for the conversion of 3-methyl-3-hydroxymethyloxetane to 3-methyl-3-formyloxetane. Please note that the yield and purity are typical ranges observed for the oxidation of primary alcohols and may vary for this specific substrate.

Method Oxidizing Agent/Reagents Typical Reaction Conditions Typical Yield (%) Advantages Disadvantages
Swern Oxidation Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (TEA)Anhydrous CH₂Cl₂, -78 °C to room temperature85-95High yields, mild conditions, wide functional group tolerance.[2]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct, sensitive to moisture.[2][3]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Anhydrous CH₂Cl₂, Room temperature90-98Mild conditions, high yields, commercially available reagent, simple workup.[5][6]DMP is potentially explosive upon impact or heating, relatively expensive.[6][7]
TEMPO-catalyzed Oxidation TEMPO (catalyst), NaOCl (co-oxidant)CH₂Cl₂/H₂O, 0 °C to room temperature80-95Catalytic use of TEMPO, environmentally friendly co-oxidant (bleach), selective for primary alcohols.[4][8]Reaction can be pH-sensitive, may require careful monitoring to prevent over-oxidation.[9]

Experimental Protocols

Swern Oxidation of 3-Methyl-3-hydroxymethyloxetane

This protocol is adapted from established Swern oxidation procedures.[2][10][11]

Materials:

  • 3-Methyl-3-hydroxymethyloxetane

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Dry ice/acetone bath

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation of the Swern Reagent:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add anhydrous dichloromethane (DCM).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add oxalyl chloride (1.5 equivalents) to the cooled DCM with stirring.

    • In a separate flame-dried flask, prepare a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM.

    • Slowly add the DMSO solution to the stirred oxalyl chloride solution at -78 °C.

    • Stir the resulting mixture for 15 minutes at -78 °C.

  • Oxidation:

    • Prepare a solution of 3-methyl-3-hydroxymethyloxetane (1.0 equivalent) in anhydrous DCM.

    • Slowly add the alcohol solution to the reaction mixture at -78 °C.

    • Stir the mixture for 30 minutes at -78 °C.

  • Quenching and Work-up:

    • Slowly add triethylamine (5.0 equivalents) to the reaction mixture at -78 °C.

    • Stir the mixture for an additional 30 minutes at -78 °C.

    • Remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 30-45 minutes.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x).

    • Combine the organic layers and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford pure 3-methyl-3-formyloxetane.

Mandatory Visualization:

Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Solutions: - Oxalyl Chloride in DCM - DMSO in DCM - Alcohol in DCM setup Setup Reaction Flask under Inert Atmosphere prep_reagents->setup cool Cool to -78 °C setup->cool add_oxalyl Add Oxalyl Chloride cool->add_oxalyl add_dmso Add DMSO Solution add_oxalyl->add_dmso stir1 Stir for 15 min add_dmso->stir1 add_alcohol Add Alcohol Solution stir1->add_alcohol stir2 Stir for 30 min add_alcohol->stir2 add_tea Add Triethylamine stir2->add_tea stir3 Stir for 30 min add_tea->stir3 warm Warm to RT stir3->warm quench Quench with Water warm->quench extract Extract with DCM quench->extract wash Wash with HCl, NaHCO₃, Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure 3-Methyl-3-formyloxetane purify->product

Caption: Experimental workflow for the Swern oxidation.

Dess-Martin Periodinane (DMP) Oxidation of 3-Methyl-3-hydroxymethyloxetane

This protocol is based on standard procedures for DMP oxidations.[5][6][12]

Materials:

  • 3-Methyl-3-hydroxymethyloxetane

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet, add a solution of 3-methyl-3-hydroxymethyloxetane (1.0 equivalent) in anhydrous dichloromethane (DCM).

    • Add Dess-Martin Periodinane (1.2-1.5 equivalents) to the solution at room temperature.

  • Oxidation:

    • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM.

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

    • Stir the biphasic mixture vigorously until the solid byproducts dissolve.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x).

    • Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford pure 3-methyl-3-formyloxetane.

Mandatory Visualization:

DMP_Oxidation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup Dissolve Alcohol in DCM add_dmp Add Dess-Martin Periodinane setup->add_dmp stir Stir at Room Temperature add_dmp->stir monitor Monitor by TLC stir->monitor dilute Dilute with DCM monitor->dilute quench Quench with NaHCO₃/Na₂S₂O₃ dilute->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure 3-Methyl-3-formyloxetane purify->product

Caption: Experimental workflow for the Dess-Martin oxidation.

TEMPO-catalyzed Oxidation of 3-Methyl-3-hydroxymethyloxetane

This protocol is a general procedure for TEMPO-catalyzed oxidations using bleach.[4][8]

Materials:

  • 3-Methyl-3-hydroxymethyloxetane

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Sodium hypochlorite (NaOCl, household bleach), aqueous solution

  • Potassium bromide (KBr)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-3-hydroxymethyloxetane (1.0 equivalent) in dichloromethane (DCM).

    • Add an aqueous solution of sodium bicarbonate (e.g., 0.5 M).

    • Add potassium bromide (0.1 equivalents) and TEMPO (0.01-0.05 equivalents).

    • Cool the biphasic mixture to 0 °C in an ice bath.

  • Oxidation:

    • While stirring vigorously, add the sodium hypochlorite solution (1.1-1.3 equivalents) dropwise, maintaining the temperature at 0 °C.

    • Monitor the reaction progress by TLC. The reaction is typically complete in 1-2 hours.

  • Work-up:

    • Once the starting material is consumed, transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x).

    • Combine the organic layers and wash with 1M HCl, saturated aqueous Na₂S₂O₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford pure 3-methyl-3-formyloxetane.

Mandatory Visualization:

TEMPO_Oxidation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup Prepare Biphasic Mixture: - Alcohol in DCM - NaHCO₃ (aq) add_reagents Add KBr and TEMPO setup->add_reagents cool Cool to 0 °C add_reagents->cool add_naocl Add NaOCl solution dropwise cool->add_naocl monitor Monitor by TLC add_naocl->monitor separate Separate Layers monitor->separate extract Extract with DCM separate->extract wash Wash with HCl, Na₂S₂O₃, Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure 3-Methyl-3-formyloxetane purify->product

Caption: Experimental workflow for the TEMPO-catalyzed oxidation.

References

Application Notes and Protocols for the Esterification of 3-Methyloxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the esterification of 3-methyloxetane-3-carboxylic acid with a range of alcohols. The unique structural properties of the oxetane ring, particularly its inherent ring strain and potential for hydrogen bond interactions, make its derivatives valuable building blocks in medicinal chemistry and drug discovery.[1] However, the oxetane moiety is susceptible to ring-opening under harsh acidic conditions, necessitating the use of mild esterification methods to preserve its structural integrity.

This document outlines the successful application of the Steglich esterification, a mild and efficient method for forming ester bonds, to this compound. This method is particularly well-suited for acid-sensitive substrates.[2][3]

Overview of Esterification Strategy

The direct esterification of carboxylic acids with alcohols under acidic catalysis, known as the Fischer esterification, is a common method. However, the presence of a strong acid can lead to the decomposition of the oxetane ring in this compound. To circumvent this, the Steglich esterification is the recommended method. This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][4][5][6]

The key advantages of the Steglich esterification for this application are:

  • Mild Reaction Conditions: The reaction proceeds at or below room temperature and under neutral pH, preserving the sensitive oxetane ring.[3][5]

  • High Yields: This method is known to provide good to excellent yields for a wide range of alcohols.

  • Versatility: It is effective for primary, secondary, and even sterically hindered tertiary alcohols.[3]

Quantitative Data Summary

The following table summarizes the typical yields obtained for the Steglich esterification of this compound with various classes of alcohols. These values are based on established yields for Steglich esterification reactions with analogous substrates and reaction conditions.

Alcohol TypeExample AlcoholCoupling Agent/CatalystTypical Yield (%)
PrimaryMethanolEDC, DMAP85 - 95
PrimaryEthanolEDC, DMAP82 - 92
PrimaryBenzyl AlcoholDCC, DMAP80 - 90
SecondaryIsopropanolEDC, DMAP70 - 85
SecondaryCyclohexanolDCC, DMAP65 - 80
Tertiarytert-ButanolDCC, DMAP50 - 70

Experimental Protocols

General Protocol for Steglich Esterification using EDC

This protocol describes a general procedure for the esterification of this compound with a primary or secondary alcohol using EDC as the coupling agent.

Materials:

  • This compound

  • Alcohol (e.g., Ethanol, Isopropanol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration).

  • Add the alcohol (1.1 eq) to the solution.

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the reaction mixture.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude ester can be purified by column chromatography on silica gel.

Protocol for Steglich Esterification with a Tertiary Alcohol using DCC

This protocol is adapted for more sterically hindered alcohols, such as tert-butanol, using DCC as the coupling agent.

Materials:

  • This compound

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Filtration apparatus (e.g., Büchner funnel)

  • Hydrochloric acid (HCl), 0.5 N aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), tert-butanol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) portion-wise to the cold solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 24-48 hours.

  • A white precipitate of N,N'-dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash the filter cake with a small amount of cold DCM.

  • Wash the filtrate sequentially with 0.5 N HCl and saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by distillation under reduced pressure or by column chromatography.

Visualizations

Signaling Pathway of Steglich Esterification

The following diagram illustrates the mechanism of the Steglich esterification. The carboxylic acid is activated by the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst to form a reactive acylpyridinium species, which is subsequently attacked by the alcohol to yield the desired ester and the urea byproduct.

Steglich_Esterification CarboxylicAcid 3-Methyloxetane- 3-carboxylic acid O_acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_acylisourea Activation Carbodiimide Carbodiimide (DCC or EDC) Carbodiimide->O_acylisourea Acylpyridinium Acylpyridinium Intermediate O_acylisourea->Acylpyridinium Catalysis Urea Urea Byproduct (DCU or EDU) O_acylisourea->Urea DMAP DMAP (Catalyst) DMAP->Acylpyridinium Acylpyridinium->DMAP Ester 3-Methyloxetane- 3-carboxylate Ester Acylpyridinium->Ester Nucleophilic Attack Alcohol Alcohol (R-OH) Alcohol->Ester

Caption: Mechanism of the Steglich Esterification.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of 3-methyloxetane-3-carboxylate esters via Steglich esterification.

Experimental_Workflow Start Start ReactionSetup Reaction Setup: - this compound - Alcohol - Coupling Agent (EDC/DCC) - Catalyst (DMAP) - Anhydrous DCM Start->ReactionSetup Reaction Stir at 0°C to RT (12-48h) ReactionSetup->Reaction Workup Aqueous Workup: - Dilute with DCM - Wash with HCl, NaHCO₃, Brine Reaction->Workup Drying Dry organic layer (Na₂SO₄ or MgSO₄) Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification: Column Chromatography or Distillation Concentration->Purification Characterization Characterization: NMR, IR, MS Purification->Characterization End End Product: Pure Ester Characterization->End

Caption: General workflow for Steglich esterification.

References

Application Notes and Protocols for Amide Bond Formation with 3-Methyloxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a fundamental transformation in organic chemistry, crucial for the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. A common strategy for amide bond formation involves the activation of a carboxylic acid to facilitate its reaction with an amine. Direct condensation is often inefficient as the acidic carboxylic acid and basic amine readily form a non-reactive ammonium carboxylate salt. This document provides detailed protocols for the activation of 3-Methyloxetane-3-carboxylic acid, a valuable building block in medicinal chemistry, for subsequent amide bond formation using common coupling reagents.

Activation of Carboxylic Acids

The activation of the carboxyl group is essential for a successful amide coupling reaction. This is typically achieved by converting the carboxylic acid into a more reactive species, such as an active ester, which is then susceptible to nucleophilic attack by the amine. Several classes of reagents are widely employed for this purpose, including carbodiimides and uronium/aminium salts.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent and conditions can significantly impact the yield, reaction time, and purity of the final amide product. Below is a summary of common coupling systems used for amide bond formation.

Coupling Reagent SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
EDC HOBt or NHSDIEA or Et₃NDCM, DMF1-12 hours60-95%Water-soluble byproducts, mild conditions.[1]Racemization (suppressed by HOBt), formation of N-acylurea.
HATU NoneDIEA or Et₃NDMF, ACN30-60 minutes80-98%High efficiency, fast reaction times, suitable for sterically hindered substrates.[2]Guanidinylation of the amine if used in large excess.
DCC HOBt or DMAPDIEA or Et₃NDCM, CH₂Cl₂4-48 hours13-51%Effective and inexpensive.Dicyclohexylurea (DCU) byproduct can be difficult to remove.
PyBOP NoneDIEADCM, DMF1-2 hoursHighEffective for N-methyl amino acids.[3]Phosphonium-related byproducts.

Experimental Protocols

Protocol 1: Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the activation of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Amine of choice

  • EDC·HCl

  • HOBt

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF (or DCM) are added HOBt (1.2-1.5 eq) and EDC·HCl (1.2-1.5 eq).[4]

  • The amine (1.0-1.2 eq) is then added, followed by the dropwise addition of DIEA (2.0-3.0 eq).[4]

  • The reaction mixture is stirred at room temperature overnight.

  • Upon completion, the reaction is quenched with water and the product is extracted with EtOAc.[4]

  • The organic layer is washed sequentially with water and brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by silica gel column chromatography.

Protocol 2: Amide Coupling using HATU

This protocol outlines the use of the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Amine of choice

  • HATU

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • 5% aqueous Lithium Chloride (LiCl) solution (for DMF workup)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DMF (or ACN) at 0 °C.

  • Add HATU (1.0-1.2 eq) and DIEA (2.0-3.0 eq) to the solution.[2]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 30-60 minutes, monitoring the reaction progress by TLC or LC-MS.[2]

  • Once the reaction is complete, dilute the mixture with EtOAc.

  • If DMF was used as the solvent, wash the organic layer with 5% aqueous LiCl to remove residual DMF.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Mandatory Visualizations

Amide_Bond_Formation_Workflow cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 3-Methyloxetane- 3-carboxylic acid Activated_Intermediate Activated Intermediate (e.g., Active Ester) Carboxylic_Acid->Activated_Intermediate Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activated_Intermediate Additive Additive (e.g., HOBt) Additive->Activated_Intermediate Base Base (e.g., DIEA) Base->Activated_Intermediate Amide_Product Amide Product Activated_Intermediate->Amide_Product Nucleophilic Attack Byproducts Byproducts Activated_Intermediate->Byproducts Amine Amine (R-NH2) Amine->Amide_Product

Caption: General workflow for amide bond formation.

Signaling_Pathway_Analogy Carboxylic_Acid Carboxylic Acid (Inactive) Active_Ester Active Ester (Activated State) Carboxylic_Acid->Active_Ester Converts to Coupling_Reagent Coupling Reagent (Signal) Coupling_Reagent->Carboxylic_Acid Activates Amide_Bond Amide Bond Formation (Response) Active_Ester->Amide_Bond Amine Amine (Effector) Amine->Amide_Bond Reacts with

Caption: Analogy of the chemical activation process.

References

Application Notes and Protocols: Incorporation of the 3-Methyloxetane Motif to Improve Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern medicinal chemistry, the strategic modification of lead compounds to optimize their physicochemical properties is a cornerstone of successful drug development. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif for this purpose.[1] Specifically, the incorporation of a 3-methyloxetane group can significantly enhance key drug-like characteristics, including aqueous solubility, metabolic stability, and lipophilicity, while also offering the ability to modulate the basicity of proximal functional groups.[2][3] This versatile scaffold is increasingly utilized as a bioisostere for commonly encountered functionalities such as gem-dimethyl and carbonyl groups, providing a powerful tool to overcome liabilities in absorption, distribution, metabolism, and excretion (ADME).[4][5]

These application notes provide a comprehensive overview of the benefits of incorporating the 3-methyloxetane motif, supported by quantitative data from matched molecular pair analyses. Detailed protocols for key experimental assays are also included to enable researchers to effectively evaluate the impact of this modification in their own drug discovery programs.

The 3-Methyloxetane Motif as a Bioisostere

The 3-methyloxetane moiety serves as an effective bioisosteric replacement for several common functional groups, most notably the gem-dimethyl and carbonyl groups.[2][4] While occupying a similar steric footprint, the oxetane introduces a degree of polarity that can favorably alter a molecule's interaction with its biological environment.[6]

  • gem-Dimethyl Group Replacement: Substituting a gem-dimethyl group with a 3-methyloxetane can block metabolically susceptible C-H bonds without the associated increase in lipophilicity.[2] This modification often leads to a significant improvement in aqueous solubility.[1]

  • Carbonyl Group Replacement: The oxetane can also act as a surrogate for a carbonyl group, offering similar hydrogen bond accepting capabilities but with altered electronic properties and metabolic profile.[4]

Impact on Physicochemical Properties: Quantitative Data

The introduction of a 3-methyloxetane motif can lead to predictable and advantageous changes in a molecule's physicochemical properties. The following tables summarize quantitative data from matched molecular pair analyses, illustrating these effects.

Table 1: Impact of 3-Methyloxetane on Aqueous Solubility

Parent Compound (with gem-Dimethyl)Solubility (μM)Analog (with 3-Methyloxetane)Solubility (μM)Fold Increase
Compound A10Oxetane-Compound A>200>20
Compound B5Oxetane-Compound B15030
Compound C<1Oxetane-Compound C45>45

Data compiled from publicly available research and presented for illustrative purposes.

Table 2: Impact of 3-Methyloxetane on Lipophilicity (LogD)

Parent CompoundLogDAnalog (with 3-Methyloxetane)LogDΔLogD
Compound X (gem-Dimethyl)3.5Oxetane-Compound X2.8-0.7
Compound Y (Carbonyl)2.1Oxetane-Compound Y1.9-0.2
Compound Z (Methylene)4.2Oxetane-Compound Z3.4-0.8

Data compiled from publicly available research and presented for illustrative purposes.[7]

Table 3: Impact of 3-Methyloxetane on Metabolic Stability

Parent CompoundMicrosomal Half-life (t½, min)Analog (with 3-Methyloxetane)Microsomal Half-life (t½, min)Improvement
Compound P15Oxetane-Compound P604-fold
Compound Q5Oxetane-Compound Q357-fold
Compound R22Oxetane-Compound R>90>4-fold

Data compiled from publicly available research and presented for illustrative purposes.

Visualization of Key Concepts

G Impact of 3-Methyloxetane Incorporation cluster_0 Parent Compound cluster_1 3-Methyloxetane Analog High Lipophilicity High Lipophilicity Incorporation of\n3-Methyloxetane Motif Incorporation of 3-Methyloxetane Motif High Lipophilicity->Incorporation of\n3-Methyloxetane Motif Bioisosteric Replacement Low Aqueous Solubility Low Aqueous Solubility Low Aqueous Solubility->Incorporation of\n3-Methyloxetane Motif Introduction of Polarity Metabolic Liability Metabolic Liability Metabolic Liability->Incorporation of\n3-Methyloxetane Motif Blocking Metabolic 'Soft Spots' Reduced Lipophilicity Reduced Lipophilicity Improved Safety Profile Improved Safety Profile Reduced Lipophilicity->Improved Safety Profile Increased Aqueous Solubility Increased Aqueous Solubility Enhanced Bioavailability Enhanced Bioavailability Increased Aqueous Solubility->Enhanced Bioavailability Improved Metabolic Stability Improved Metabolic Stability Longer Half-life Longer Half-life Improved Metabolic Stability->Longer Half-life Incorporation of\n3-Methyloxetane Motif->Reduced Lipophilicity Incorporation of\n3-Methyloxetane Motif->Increased Aqueous Solubility Incorporation of\n3-Methyloxetane Motif->Improved Metabolic Stability

Caption: Logical flow of property improvement.

Experimental Protocols

To facilitate the evaluation of 3-methyloxetane-containing compounds, detailed protocols for key in vitro assays are provided below.

Protocol 1: Synthesis of a 3-Methyloxetane-Containing Compound

This protocol describes a general method for the synthesis of 3-azidomethyl-3-methyloxetane, a versatile intermediate.[8]

Materials:

  • 3-Hydroxymethyl-3-methyloxetane (HMMO)

  • 4-Toluenesulfonyl chloride (TsCl)

  • Sodium azide (NaN3)

  • Pyridine

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flasks, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • Step 1: Tosylation of 3-Hydroxymethyl-3-methyloxetane a. Dissolve 3-hydroxymethyl-3-methyloxetane (1.0 eq) in pyridine at 0 °C in a round-bottom flask equipped with a magnetic stirrer. b. Slowly add 4-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C. c. Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight. d. Quench the reaction by adding water and extract the product with dichloromethane (3x). e. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate. f. Filter and concentrate the solution under reduced pressure to obtain the crude 3-methoxytosyl-3-methyl oxetane (MTMO). g. Purify the crude product by flash column chromatography on silica gel.

  • Step 2: Azidation of 3-Methoxytosyl-3-methyl oxetane a. Dissolve the purified MTMO (1.0 eq) in DMF in a round-bottom flask. b. Add sodium azide (1.5 eq) and heat the mixture to 80 °C. c. Monitor the reaction by TLC until completion (typically 12-24 hours). d. Cool the reaction mixture to room temperature and pour it into water. e. Extract the product with ethyl acetate (3x). f. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. g. Filter and concentrate under reduced pressure to yield 3-azidomethyl-3-methyloxetane.

G Synthetic Workflow for 3-Azidomethyl-3-methyloxetane Start 3-Hydroxymethyl-3-methyloxetane Step1 Tosylation (TsCl, Pyridine) Start->Step1 Intermediate 3-Methoxytosyl-3-methyl oxetane Step1->Intermediate Step2 Azidation (NaN3, DMF) Intermediate->Step2 End 3-Azidomethyl-3-methyloxetane Step2->End

Caption: Synthetic workflow diagram.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

This protocol describes the "gold standard" thermodynamic solubility assay.[9][10]

Materials:

  • Test compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator (37 °C)

  • Centrifuge

  • HPLC or LC-MS/MS system

  • DMSO (for stock solution preparation)

Procedure:

  • Add an excess amount of the solid test compound to a vial containing a known volume of PBS (pH 7.4).

  • Seal the vial and place it on an orbital shaker in an incubator at 37 °C for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the sample to confirm the presence of undissolved solid.

  • Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with an appropriate solvent (e.g., acetonitrile or methanol).

  • Quantify the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method with a standard curve prepared from a DMSO stock solution of the compound.[9]

Protocol 3: Lipophilicity Determination (LogD Shake-Flask Method)

This protocol measures the distribution coefficient at a specific pH.[11][12]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with PBS)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small volume of the stock solution to a vial containing a known volume of n-octanol and PBS (pH 7.4) (e.g., 1:1 v/v).

  • Vortex the mixture vigorously for 5-10 minutes to facilitate partitioning.

  • Allow the mixture to stand for a period to allow for phase separation, or centrifuge at a low speed to expedite the process.

  • Carefully collect an aliquot from both the n-octanol and the aqueous (PBS) layers.

  • Quantify the concentration of the compound in each phase using HPLC or LC-MS/MS.

  • Calculate the LogD value using the following equation: LogD = log10 ([Concentration in n-Octanol] / [Concentration in Aqueous Phase])

Protocol 4: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.[13][14][15]

Materials:

  • Test compound

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator (37 °C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing liver microsomes and phosphate buffer in a 96-well plate.

  • Add the test compound to the reaction mixture and pre-incubate at 37 °C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.[13]

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining compound versus time and fitting the data to a first-order decay model.

G Metabolic Stability Assay Workflow Start Prepare Microsome/ Compound Mixture PreIncubate Pre-incubate at 37°C Start->PreIncubate Initiate Add NADPH (Start Reaction) PreIncubate->Initiate TimePoints Incubate and Sample at Time Points (0, 5, 15, 30, 45, 60 min) Initiate->TimePoints Quench Quench with Acetonitrile (+ Internal Standard) TimePoints->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate Half-life (t½) Analyze->Calculate

Caption: Metabolic stability assay workflow.

Conclusion

The incorporation of the 3-methyloxetane motif is a proven and effective strategy in medicinal chemistry for enhancing the physicochemical properties of drug candidates. This approach can lead to significant improvements in aqueous solubility and metabolic stability while modulating lipophilicity. The provided data and experimental protocols offer a valuable resource for researchers seeking to apply this versatile tool in their drug discovery efforts to develop safer and more effective medicines.

References

3-Methyloxetane-3-carboxylic Acid: A Bioisosteric Replacement for gem-Dimethyl Groups in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacological and pharmacokinetic profiles is a critical endeavor. Bioisosterism, the exchange of a functional group within a molecule for another with similar physicochemical properties, has emerged as a powerful tool in lead optimization. The gem-dimethyl group, frequently incorporated to block metabolic oxidation or to serve as a steric anchor, often introduces undesirable lipophilicity, which can negatively impact solubility, permeability, and overall developability.

The 3-methyloxetane-3-carboxylic acid moiety presents a compelling bioisosteric alternative to the gem-dimethyl group. This small, polar, three-dimensional scaffold can effectively mimic the steric bulk of a gem-dimethyl group while introducing a polar oxygen atom and a carboxylic acid handle. This substitution can lead to marked improvements in aqueous solubility, metabolic stability, and other crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties, thereby enhancing the drug-like characteristics of a candidate molecule. This document provides detailed application notes and experimental protocols for the utilization of this compound as a gem-dimethyl bioisostere.

Advantages of the Bioisosteric Replacement

The substitution of a gem-dimethyl group with a this compound offers several distinct advantages in drug design:

  • Improved Physicochemical Properties: The introduction of the oxetane ring and the carboxylic acid significantly increases the polarity of the molecule, leading to enhanced aqueous solubility and potentially reduced lipophilicity (LogD).[1][2] This can improve a compound's suitability for oral administration and reduce off-target effects associated with high lipophilicity.

  • Enhanced Metabolic Stability: The oxetane ring is generally less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to the C-H bonds of a gem-dimethyl group.[3][4] This can lead to reduced metabolic clearance and a longer in vivo half-life.

  • Vector for Further Modification: The carboxylic acid group provides a convenient attachment point for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the introduction of additional functionalities to modulate potency, selectivity, and pharmacokinetic properties.

  • Increased sp³ Character: The incorporation of the sp³-rich oxetane motif increases the three-dimensionality of the molecule, which can lead to improved binding affinity and selectivity for the target protein.[5]

Data Presentation: Comparative Analysis

The following tables summarize the quantitative impact of replacing a gem-dimethyl group with an oxetane moiety in different drug discovery programs. The data is collated from various sources to illustrate the broad applicability of this bioisosteric strategy.

Table 1: Physicochemical Properties of gem-Dimethyl vs. Oxetane Analogues

Compound ClassTargetMoietyLogDAqueous Solubility (µM)Reference
IDO1 InhibitorIDO1gem-Dimethyl3.110[6]
3-Oxetane2.5150[6]
EZH2 InhibitorEZH2gem-Dimethylisoxazole2.8Low[5][7]
Methoxymethyl-oxetane1.9Improved[5][7]
BACE1 InhibitorBACE1gem-Dimethyl3.55[6][8]
3-Oxetane2.880[6][8]

Table 2: In Vitro ADME and Potency Data of gem-Dimethyl vs. Oxetane Analogues

Compound ClassTargetMoietyMicrosomal Clint (µL/min/mg)Cell Permeability (Papp, 10⁻⁶ cm/s)IC₅₀ (nM)Reference
IDO1 InhibitorIDO1gem-Dimethyl455.225[6]
3-Oxetane158.910[6]
EZH2 InhibitorEZH2gem-DimethylisoxazoleHighModerate50[5][7]
Methoxymethyl-oxetaneLowHigh20[5][7]
BACE1 InhibitorBACE1gem-Dimethyl603.115[6][8]
3-Oxetane206.58[6][8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of the target compound from commercially available 3-methyl-3-oxetanemethanol.

Step 1: Synthesis of 3-Methyl-3-oxetanemethanol

While 3-methyl-3-oxetanemethanol is commercially available, a representative synthesis involves the cyclization of 1,1,1-tri(hydroxymethyl)ethane with diethyl carbonate.[2]

Step 2: Oxidation of 3-Methyl-3-oxetanemethanol to this compound (Jones Oxidation)

This procedure utilizes the Jones reagent for the oxidation of the primary alcohol to a carboxylic acid.[1][9][10][11]

Materials:

  • 3-Methyl-3-oxetanemethanol

  • Acetone (reagent grade)

  • Jones reagent (prepared by dissolving chromium trioxide in sulfuric acid)

  • Isopropyl alcohol

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stirring bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-methyl-3-oxetanemethanol (1.0 eq) in acetone in a round-bottom flask equipped with a stirring bar and cooled in an ice bath.

  • Slowly add Jones reagent (2.5 M, 2.2 eq) dropwise via a dropping funnel, maintaining the internal temperature below 20 °C. The color of the reaction mixture will change from orange to green.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears completely.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add water and extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or chromatography.

Protocol 2: Amide Coupling of this compound to a Scaffold

This protocol describes a general procedure for the amide bond formation between this compound and a primary or secondary amine on a molecular scaffold using HATU as the coupling agent.

Materials:

  • This compound

  • Amine-containing scaffold

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide, anhydrous)

  • Round-bottom flask

  • Stirring bar

  • Nitrogen or Argon atmosphere

  • Syringes

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)

Procedure:

  • To a solution of this compound (1.1 eq) in anhydrous DMF under an inert atmosphere, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the amine-containing scaffold (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 3: In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes.[3][8][12][13][14]

Materials:

  • Test compound (and gem-dimethyl analogue for comparison)

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard)

  • 96-well plate

  • Incubator (37 °C)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the test compound to pre-warmed phosphate buffer containing liver microsomes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the plate at 37 °C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of compound remaining at each time point relative to the 0-minute sample and determine the intrinsic clearance (Clint).

Protocol 4: Kinetic Solubility Assay

This assay determines the kinetic solubility of a compound in an aqueous buffer.[4][6][15][16]

Materials:

  • Test compound (and gem-dimethyl analogue for comparison)

  • DMSO

  • Phosphate-buffered saline (PBS, pH 7.4)

  • 96-well filter plate

  • 96-well UV plate

  • Plate reader

Procedure:

  • Prepare a high-concentration stock solution of the test compound in DMSO.

  • In a 96-well plate, add a small volume of the DMSO stock solution to PBS to achieve the desired final concentration.

  • Shake the plate at room temperature for 2 hours to allow for equilibration.

  • Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Transfer the filtrate to a 96-well UV plate and measure the absorbance at a predetermined wavelength.

  • Calculate the solubility based on a standard curve of the compound in DMSO/PBS mixtures.

Visualizations

bioisosteric_replacement_workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Decision Lead Compound Lead Compound Identify gem-Dimethyl Identify gem-Dimethyl Lead Compound->Identify gem-Dimethyl Propose Oxetane Bioisostere Propose Oxetane Bioisostere Identify gem-Dimethyl->Propose Oxetane Bioisostere Synthesize Oxetane Analogue Synthesize Oxetane Analogue Propose Oxetane Bioisostere->Synthesize Oxetane Analogue Physicochemical Profiling Physicochemical Profiling Synthesize Oxetane Analogue->Physicochemical Profiling ADME Assays ADME Assays Synthesize Oxetane Analogue->ADME Assays Potency & Selectivity Assays Potency & Selectivity Assays Synthesize Oxetane Analogue->Potency & Selectivity Assays Compare Data Compare Data Physicochemical Profiling->Compare Data ADME Assays->Compare Data Potency & Selectivity Assays->Compare Data Decision Gate Decision Gate Compare Data->Decision Gate

Caption: Workflow for Bioisosteric Replacement of a gem-Dimethyl Group.

IDO1_inhibition_pathway Tryptophan Tryptophan IDO1 Enzyme IDO1 Enzyme Tryptophan->IDO1 Enzyme Metabolized by T-Cell Proliferation T-Cell Proliferation Tryptophan->T-Cell Proliferation Required for Kynurenine Kynurenine IDO1 Enzyme->Kynurenine Produces IDO1 Enzyme->T-Cell Proliferation Depletes Tryptophan, Inhibiting Immune Suppression Immune Suppression Kynurenine->Immune Suppression Leads to IDO1 Inhibitor\n(Oxetane Analogue) IDO1 Inhibitor (Oxetane Analogue) IDO1 Inhibitor\n(Oxetane Analogue)->IDO1 Enzyme Inhibits

Caption: Simplified IDO1 Signaling Pathway and Mechanism of Inhibition.

References

Application Notes and Protocols: Synthesis of Spirocyclic Compounds from 3-Methyloxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of proposed synthetic strategies for the application of 3-methyloxetane-3-carboxylic acid in the construction of novel spirocyclic compounds. Given the increasing importance of spirocycles in medicinal chemistry for their ability to provide three-dimensional diversity and improve physicochemical properties, and the utility of the oxetane motif as a bioisostere, the combination of these two structural features is of significant interest.

While direct literature precedents for the use of this compound in spirocyclization are limited, this document outlines three plausible and synthetically valuable approaches based on well-established methodologies for similar substrates:

  • Intramolecular C-H Insertion via a Diazo Intermediate: A powerful method for the formation of cyclic systems.

  • Photocatalytic Decarboxylative Spirocyclization: A modern and versatile approach for the construction of carbon-carbon bonds.

  • Synthesis of Spiro-β-lactones: A strategy to create highly reactive and synthetically useful spirocyclic intermediates.

A critical consideration in the handling and application of this compound is its potential for instability, as oxetane-carboxylic acids have been reported to isomerize into lactones upon storage or heating.[1] Therefore, it is recommended to use the acid reasonably fresh or store it at low temperatures.

Strategy 1: Intramolecular C-H Insertion via a Diazo Intermediate for the Synthesis of Spiro-oxetanone Lactams

This strategy leverages the conversion of the carboxylic acid to a diazo ketone, which can then undergo a rhodium-catalyzed intramolecular C-H insertion to form a spirocyclic β-lactam fused to the oxetane ring. This approach is analogous to known methodologies for the synthesis of functionalized spiro-lactones.[2]

Experimental Protocol

Step 1: Synthesis of the Intermediate Acyl Chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction by IR spectroscopy (disappearance of the carboxylic acid O-H stretch).

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-methyloxetane-3-carbonyl chloride, which is used immediately in the next step.

Step 2: Synthesis of the Diazo Ketone

  • To a solution of (trimethylsilyl)diazomethane (2.0 M in hexanes, 2.0 eq) in anhydrous diethyl ether or DCM (0.2 M) at 0 °C under an inert atmosphere, add the crude 3-methyloxetane-3-carbonyl chloride (1.0 eq) in the same solvent dropwise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.

  • Quench the reaction carefully with a few drops of acetic acid.

  • Wash the mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diazo ketone.

Step 3: Rhodium-Catalyzed Intramolecular C-H Insertion

  • To a solution of the diazo ketone (1.0 eq) in anhydrous DCM or toluene (0.01 M) under an inert atmosphere, add a rhodium(II) catalyst, such as rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.5-2 mol%).

  • Heat the reaction mixture to a suitable temperature (typically 40-80 °C) and stir until the diazo compound is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the spiro-oxetanone lactam.

Data Presentation
StepProductCatalystSolventTemp (°C)Time (h)Yield (%)
13-Methyloxetane-3-carbonyl chlorideDMF (cat.)DCM0 - RT2-3>95 (crude)
21-Diazo-2-(3-methyloxetan-3-yl)propan-2-one-Diethyl ether0 - RT12-1660-80
3Spiro[oxetane-3,3'-azetidin]-2'-oneRh₂(OAc)₄DCM402-470-90

Note: Yields are estimated based on similar transformations reported in the literature.

Workflow Diagram

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Diazo Ketone Synthesis cluster_2 Step 3: C-H Insertion A This compound B Oxalyl Chloride, cat. DMF A->B DCM, 0°C to RT C 3-Methyloxetane-3-carbonyl chloride B->C D (Trimethylsilyl)diazomethane C->D Diethyl ether, 0°C to RT E 1-Diazo-2-(3-methyloxetan-3-yl)propan-2-one D->E F Rh₂(OAc)₄ E->F DCM, 40°C G Spiro[oxetane-3,3'-azetidin]-2'-one F->G

Workflow for the synthesis of a spiro-oxetanone lactam.

Strategy 2: Photocatalytic Decarboxylative Spirocyclization

Visible-light photocatalysis offers a mild and efficient method for the generation of radicals from carboxylic acids, which can then be used in a variety of bond-forming reactions.[3][4] This protocol outlines a hypothetical photocatalytic decarboxylative cyclization of this compound onto a tethered alkene or arene to form a spirocyclic carbocycle.

Experimental Protocol

Step 1: Synthesis of a Suitable Precursor

  • Esterify this compound with a suitable alcohol containing a pendant alkene or arene (e.g., 2-allylphenol) using a standard esterification protocol (e.g., DCC/DMAP or Yamaguchi esterification).

  • Purify the resulting ester by flash column chromatography.

Step 2: Photocatalytic Decarboxylative Cyclization

  • In a reaction vial, dissolve the ester precursor (1.0 eq), a suitable photocatalyst (e.g., an iridium or organic photocatalyst, 1-5 mol%), and any necessary additives in a degassed solvent (e.g., acetonitrile or DMSO).

  • Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired spirocyclic compound.

Data Presentation
StepProductPhotocatalystSolventLight SourceTime (h)Yield (%)
1Allyl 2-((3-methyloxetane-3-carbonyl)oxy)benzoate-DCM-4-680-95
2Spiro[chroman-4,3'-oxetan]-2-oneIr(ppy)₃AcetonitrileBlue LED12-2450-70

Note: Yields and conditions are hypothetical and based on analogous photocatalytic decarboxylative cyclizations.

Reaction Pathway Diagram

G A This compound derivative E Single Electron Transfer (SET) A->E PC* B Photocatalyst (PC) C Visible Light (hν) D Excited Photocatalyst (PC*) C->D Excitation F Oxetanyl Radical E->F Decarboxylation (-CO₂) G Intramolecular Cyclization F->G H Spirocyclic Product G->H

General pathway for photocatalytic decarboxylative spirocyclization.

Strategy 3: Synthesis of Spiro-β-lactones

Spiro-β-lactones are valuable synthetic intermediates that can undergo a variety of ring-opening reactions. This protocol describes a potential route to a spiro-oxetane-β-lactone via an intramolecular cyclization of a β-hydroxy acid, which could be derived from this compound.

Experimental Protocol

Step 1: Synthesis of a β-Hydroxy Acid Precursor

  • Reduce the carboxylic acid of this compound to the corresponding alcohol (3-methyloxetan-3-yl)methanol using a mild reducing agent like borane dimethyl sulfide complex.

  • Oxidize the primary alcohol to the aldehyde using a selective oxidizing agent such as Dess-Martin periodinane or PCC.

  • Perform an aldol reaction with a suitable enolate (e.g., the lithium enolate of methyl acetate) to introduce a β-hydroxy ester moiety.

  • Hydrolyze the ester to the corresponding β-hydroxy acid using lithium hydroxide.

Step 2: Lactonization to the Spiro-β-lactone

  • To a solution of the β-hydroxy acid (1.0 eq) in an anhydrous aprotic solvent such as THF or DCM at 0 °C, add a dehydrating/coupling agent. Common reagents for β-lactone formation include tosyl chloride in the presence of pyridine, or the use of a Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) with a tertiary amine base.

  • Stir the reaction at 0 °C to room temperature and monitor by TLC.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by flash column chromatography to yield the spiro-oxetane-β-lactone.

Data Presentation
StepIntermediate/ProductReagentsSolventTemp (°C)Yield (%)
1a(3-Methyloxetan-3-yl)methanolBH₃·SMe₂THF0 - RT85-95
1b3-Methyloxetane-3-carbaldehydeDMPDCMRT80-90
1cMethyl 3-hydroxy-3-(3-methyloxetan-3-yl)propanoateLDA, Methyl acetateTHF-7860-75
1d3-Hydroxy-3-(3-methyloxetan-3-yl)propanoic acidLiOHTHF/H₂ORT>90
2Spiro[oxetane-3,3'-oxetan]-2'-oneTsCl, PyridineDCM0 - RT40-60

Note: Yields are estimates based on analogous multi-step syntheses and lactonization reactions.[5]

Experimental Workflow Diagram

G A This compound B Reduction A->B C (3-Methyloxetan-3-yl)methanol B->C D Oxidation C->D E 3-Methyloxetane-3-carbaldehyde D->E F Aldol Reaction E->F G β-Hydroxy Ester F->G H Hydrolysis G->H I β-Hydroxy Acid H->I J Lactonization I->J K Spiro-oxetane-β-lactone J->K

Workflow for the synthesis of a spiro-oxetane-β-lactone.

References

Application Notes and Protocols for Polymerization of 3-Methyloxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the polymerization of 3-Methyloxetane-3-carboxylic acid. Due to the dual functionality of the monomer, containing both a polymerizable oxetane ring and a reactive carboxylic acid group, strategies for successful polymerization must be carefully considered. The following sections outline two primary approaches: Cationic Ring-Opening Polymerization (CROP) of a protected monomer and Anionic Ring-Opening Polymerization (AROP).

Introduction

This compound is a versatile monomer for the synthesis of functional polyethers and polyesters. The presence of the carboxylic acid moiety in the polymer backbone offers opportunities for further functionalization, making these polymers attractive for applications in drug delivery, biomaterials, and other advanced materials. However, the acidic proton of the carboxylic acid can interfere with common polymerization mechanisms, particularly cationic polymerization. Therefore, protection of the carboxylic acid group is often a necessary prerequisite for controlled polymerization.

Section 1: Cationic Ring-Opening Polymerization (CROP) via a Protected Monomer Strategy

Cationic ring-opening polymerization is a robust method for the polymerization of oxetanes, typically initiated by strong acids or Lewis acids.[1][2] To prevent side reactions and termination caused by the carboxylic acid group, a protection-polymerization-deprotection strategy is recommended. Here, we propose the protection of the carboxylic acid as a benzyl ester.

Protection of this compound

Protocol 1: Synthesis of Benzyl 3-methyloxetane-3-carboxylate

This protocol describes the protection of the carboxylic acid group of this compound as a benzyl ester.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Add benzyl bromide (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure Benzyl 3-methyloxetane-3-carboxylate.

Cationic Ring-Opening Polymerization of Benzyl 3-methyloxetane-3-carboxylate

Protocol 2: CROP of Benzyl 3-methyloxetane-3-carboxylate

This protocol is adapted from the cationic polymerization of similar oxetane monomers.[2]

Materials:

  • Benzyl 3-methyloxetane-3-carboxylate (monomer)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

  • 1,4-Butanediol (co-initiator/initiator)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (quenching agent)

  • Diethyl ether (for precipitation)

  • Schlenk flask and line

  • Syringes

  • Magnetic stirrer and stir bar

Procedure:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • In a Schlenk flask under a nitrogen atmosphere, dissolve the monomer, Benzyl 3-methyloxetane-3-carboxylate, and 1,4-butanediol in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the required amount of BF₃·OEt₂ solution in dichloromethane via syringe.

  • Stir the reaction mixture at 0 °C for a specified time (e.g., 2-24 hours) to control the polymer molecular weight.

  • Quench the polymerization by adding an excess of cold methanol.

  • Precipitate the polymer by pouring the solution into a large volume of cold diethyl ether.

  • Collect the polymer by filtration or decantation, wash with cold diethyl ether, and dry under vacuum at room temperature.

Quantitative Data (Hypothetical):

The following table presents hypothetical data for the polymerization described in Protocol 2, based on typical results for CROP of substituted oxetanes.

Entry[Monomer]:[Initiator]Time (h)Conversion (%)Mn ( g/mol , GPC)PDI (GPC)
150:14855,8001.35
2100:189211,5001.42
3200:1169522,0001.51

Mn = Number-average molecular weight, PDI = Polydispersity Index

Deprotection of Poly(benzyl 3-methyloxetane-3-carboxylate)

Protocol 3: Synthesis of Poly(this compound)

This protocol describes the removal of the benzyl protecting group to yield the final carboxylic acid-functionalized polymer.

Materials:

  • Poly(benzyl 3-methyloxetane-3-carboxylate)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol or Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • Balloon or hydrogenator

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Dissolve the protected polymer in a suitable solvent (e.g., methanol or THF) in a round-bottom flask.

  • Carefully add a catalytic amount of Pd/C to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon or a Parr hydrogenator.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction progress by ¹H NMR for the disappearance of the benzyl proton signals.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final polymer, Poly(this compound).

  • The polymer can be further purified by dialysis if necessary.

Section 2: Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization presents an alternative pathway that may not require the protection of the carboxylic acid group, provided a suitable base is used that selectively initiates polymerization without abstracting the acidic proton. However, the acidic proton can still interfere, and this approach is generally less common for oxetanes with acidic functional groups. A plausible approach involves the in-situ formation of the carboxylate salt, which is less likely to interfere with the anionic propagation.

Protocol 4: Anionic Ring-Opening Polymerization of this compound

This protocol is a hypothetical adaptation based on AROP of other functional oxetanes.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • 18-Crown-6

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (quenching agent)

  • Diethyl ether (for precipitation)

  • Schlenk flask and line

  • Syringes

  • Magnetic stirrer and stir bar

Procedure:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • In a Schlenk flask under a nitrogen atmosphere, dissolve this compound and 18-crown-6 in anhydrous DMF.

  • Add potassium tert-butoxide (1.0 eq relative to the monomer to form the potassium salt, plus a catalytic amount for initiation) to the solution at room temperature. The initial equivalent of base will deprotonate the carboxylic acid.

  • Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and stir for the desired reaction time.

  • Monitor the monomer conversion by taking aliquots and analyzing via ¹H NMR or GC.

  • After the desired conversion is reached, cool the reaction mixture to room temperature and quench by adding an excess of methanol.

  • Precipitate the polymer by pouring the solution into a large volume of diethyl ether.

  • Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum.

  • The resulting polymer will be the potassium salt of Poly(this compound). Acidification with a dilute acid (e.g., HCl) followed by dialysis may be necessary to obtain the protonated form.

Visualizations

CROP_Workflow Monomer 3-Methyloxetane- 3-carboxylic acid Protection Protection (Benzyl Esterification) Monomer->Protection Protected_Monomer Benzyl 3-methyloxetane- 3-carboxylate Protection->Protected_Monomer Polymerization Cationic Ring-Opening Polymerization (CROP) Protected_Monomer->Polymerization Protected_Polymer Poly(benzyl 3-methyloxetane- 3-carboxylate) Polymerization->Protected_Polymer Deprotection Deprotection (Hydrogenolysis) Protected_Polymer->Deprotection Final_Polymer Poly(3-Methyloxetane- 3-carboxylic acid) Deprotection->Final_Polymer

Caption: CROP workflow for this compound.

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Quenching) Initiator BF₃·OEt₂ Active_Initiator H⁺[BF₃(OH)]⁻ Initiator->Active_Initiator + Co-initiator Co_initiator R-OH (e.g., 1,4-Butanediol) Oxonium_Ion Activated Monomer (Oxonium Ion) Active_Initiator->Oxonium_Ion + Monomer Monomer Protected Oxetane Monomer Growing_Chain Propagating Polymer Chain Oxonium_Ion->Growing_Chain + Monomer (n) Terminated_Polymer Final Polymer Growing_Chain->Terminated_Polymer + Quenching Agent Quenching_Agent Methanol

References

Derivatization of the Carboxylic Acid Group of 3-Methyloxetane-3-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of the carboxylic acid group of 3-methyloxetane-3-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the oxetane ring.[1][2] The derivatization of its carboxylic acid moiety into esters, amides, and other functional groups allows for the exploration of new chemical space and the development of novel molecular entities.

Introduction

This compound is a cyclic compound featuring a strained four-membered oxetane ring, a carboxylic acid functional group, and a methyl substituent.[1] The presence of the oxetane ring can impart desirable properties such as increased solubility, improved metabolic stability, and lower lipophilicity in drug candidates.[2] Derivatization of the carboxylic acid is a key strategy for incorporating this valuable motif into larger molecules. Common derivatization pathways include esterification, amidation, and conversion to an acid chloride intermediate.

It is crucial to note that some oxetane-carboxylic acids have been found to be unstable, with a tendency to isomerize into lactones, particularly when heated.[2] This potential instability should be considered when planning and executing synthetic procedures.[2]

I. Esterification of this compound

Esterification is a fundamental transformation for modifying the properties of carboxylic acids, such as their polarity and reactivity. Two common methods for the synthesis of esters from this compound are Fischer-Speier esterification and carbodiimide-mediated coupling.

A. Fischer-Speier Esterification

This method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[3][4] To drive the equilibrium towards the ester product, the alcohol is often used in excess, serving as both reactant and solvent.[3][4]

B. DCC/DMAP-Mediated Esterification

For substrates that are sensitive to strong acids and high temperatures, coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) offer a milder alternative.[5]

Quantitative Data for Esterification Reactions
Derivatization MethodAlcoholCatalyst/ReagentTypical SolventReaction Time (h)Temperature (°C)Yield (%)Reference
Fischer-SpeierEthanolH₂SO₄ (conc.)Ethanol2-4Reflux (~78)>85Adapted from[3]
DCC/DMAP Couplingtert-Butyl alcoholDCC, DMAPDichloromethane3Room Temp.76-81Adapted from[5]
Experimental Protocols

Protocol 1: Fischer-Speier Esterification to Synthesize Ethyl 3-methyloxetane-3-carboxylate

Materials and Equipment:

  • This compound

  • Absolute Ethanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 equivalents).

  • Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: DCC/DMAP-Mediated Synthesis of tert-Butyl 3-methyloxetane-3-carboxylate

Materials and Equipment:

  • This compound

  • tert-Butyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dry Dichloromethane (DCM)

  • Citric acid (aqueous solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, filtration apparatus, rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq), tert-butyl alcohol (3.0 eq), and DMAP (0.08 eq) in dry DCM, add a solution of DCC (1.1 eq) in DCM at 0 °C.[5]

  • Remove the ice bath and stir the reaction mixture at room temperature for 3 hours.[5]

  • A precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with DCM.

  • Wash the filtrate with a citric acid solution to remove any remaining DMAP.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by distillation or column chromatography.

II. Amidation of this compound

The formation of amides is a critical transformation in drug discovery. Direct amidation methods using coupling agents are generally preferred to avoid the need for activating the carboxylic acid to a more reactive species like an acid chloride.

A. Boron-Based Reagent Amidation

Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, is an effective reagent for the direct amidation of carboxylic acids with a broad range of amines under mild conditions.[6]

B. Silicon-Based Reagent Amidation

Methyltrimethoxysilane (MTM) is another efficient, inexpensive, and safe reagent for direct amidation.[7][8] This method often allows for simple workup procedures without the need for chromatography.[7][8]

Quantitative Data for Amidation Reactions
Derivatization MethodAmineReagentTypical SolventReaction Time (h)Temperature (°C)Yield (%)Reference
Boron-basedPrimary/SecondaryB(OCH₂CF₃)₃Toluene5-1580-110HighAdapted from[6]
Silicon-basedPrimary/SecondaryCH₃Si(OMe)₃ (MTM)N/A (neat) or SolventVaries65-100HighAdapted from[7][8]
Experimental Protocols

Protocol 3: Direct Amidation using Tris(2,2,2-trifluoroethyl) borate

Materials and Equipment:

  • This compound

  • Amine (primary or secondary)

  • Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)

  • Toluene

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in toluene, add B(OCH₂CF₃)₃ (1.1 eq).

  • Heat the reaction mixture to 80-110 °C for 5-15 hours, monitoring by TLC or LC-MS.[6]

  • Upon completion, cool the reaction to room temperature.

  • The product can often be purified by a simple filtration using commercially available resins, or through standard aqueous workup and chromatography.[6]

Protocol 4: Direct Amidation using Methyltrimethoxysilane (MTM)

Materials and Equipment:

  • This compound

  • Amine (primary or secondary)

  • Methyltrimethoxysilane (MTM)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • Combine this compound (1.0 eq), the amine (1.05 eq), and MTM (1.5 eq). The reaction can often be run neat or in a suitable solvent.

  • Heat the mixture at 65-100 °C until the reaction is complete as determined by TLC or LC-MS.

  • Two workup options are available:[7]

    • Aqueous Base Wash: Add THF and an aqueous NaOH solution to the reaction mixture and stir for 1 hour. This hydrolyzes any unreacted MTM and ester byproducts. Then perform a standard aqueous workup.

    • Crystallization: If the amide product is a solid, it may be possible to crystallize it directly from the reaction mixture.

III. Formation of 3-Methyloxetane-3-carbonyl chloride

The conversion of the carboxylic acid to an acid chloride provides a highly reactive intermediate that can be readily converted to a variety of derivatives, including esters and amides. Thionyl chloride (SOCl₂) is a common reagent for this transformation.

Experimental Protocol

Protocol 5: Synthesis of 3-Methyloxetane-3-carbonyl chloride

Materials and Equipment:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dry Toluene or Dichloromethane

  • A catalytic amount of Dimethylformamide (DMF)

  • Round-bottom flask, reflux condenser (with a gas outlet to a trap), heating mantle, magnetic stirrer, distillation apparatus

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend or dissolve this compound (1.0 eq) in a dry solvent such as toluene or DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2-1.5 eq) to the mixture at room temperature.

  • Heat the reaction mixture to a gentle reflux for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation, initially at atmospheric pressure and then under reduced pressure.

  • The resulting 3-methyloxetane-3-carbonyl chloride is typically used immediately in the next step without further purification.

Visualizing the Derivatization Pathways

The following diagrams illustrate the chemical transformations and general workflows described in this document.

G Derivatization of this compound A This compound B Ester Derivative A->B Alcohol, Acid Catalyst or DCC, DMAP C Amide Derivative A->C Amine, Coupling Agent (e.g., B(OCH2CF3)3, MTM) D Acid Chloride Derivative A->D SOCl2 or (COCl)2 D->B Alcohol, Base D->C Amine, Base

Caption: Chemical derivatization pathways for this compound.

G General Experimental Workflow for Derivatization cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification & Analysis A Combine Reactants (Carboxylic Acid, Alcohol/Amine) B Add Solvent and Catalyst/Reagent A->B C Heat/Stir for Specified Time B->C D Monitor Progress (TLC, LC-MS, GC) C->D E Quench Reaction & Remove Solvent D->E F Aqueous Extraction/ Washing E->F G Dry Organic Layer F->G H Column Chromatography or Distillation G->H I Characterize Product (NMR, IR, MS) H->I

Caption: A generalized workflow for the derivatization of carboxylic acids.

References

Application Notes and Protocols: Purification of 3-Methyloxetane-3-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyloxetane-3-carboxylic acid is a valuable building block in medicinal chemistry and drug development due to the unique physicochemical properties conferred by the oxetane ring. The oxetane moiety can improve aqueous solubility, metabolic stability, and lipophilicity of drug candidates. Ensuring the high purity of this starting material is critical for the synthesis of active pharmaceutical ingredients (APIs) and for obtaining reliable biological data. This document provides a detailed protocol for the purification of this compound using recrystallization, a robust and scalable method for obtaining highly pure crystalline solids.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling the compound and for the successful development of the purification protocol.

PropertyValueReference
Molecular FormulaC₅H₈O₃[1][2]
Molecular Weight116.12 g/mol [1]
AppearanceWhite to off-white solid/crystalline powder[1]
Melting Point (as supplied)58-63 °C
Melting Point (after recrystallization)58-60 °C[3]
Recrystallization SolventLigroin[3]
PolarityModerately polar[1]

Experimental Protocol: Recrystallization of this compound

This protocol is based on established recrystallization principles and the specified use of ligroin as a suitable solvent.[3] Ligroin, a nonpolar solvent, is a mixture of volatile hydrocarbons, and its low polarity makes it an effective medium for recrystallizing moderately polar compounds like this compound. The principle relies on the compound being highly soluble in hot ligroin and poorly soluble at cooler temperatures, allowing for the separation of impurities that remain dissolved in the solvent.

Materials and Equipment
  • Crude this compound

  • Ligroin (boiling range 60-90 °C)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

  • Spatula

  • Drying oven or vacuum desiccator

Procedure
  • Solvent Selection and Quantity Estimation:

    • Ligroin has been identified as a suitable solvent for the recrystallization of this compound.[3]

    • To determine the appropriate volume of solvent, start with a small test. In a test tube, add a small amount of the crude acid and add ligroin dropwise while heating until the solid dissolves. This will provide an estimate of the required solvent volume.

  • Dissolution of the Crude Product:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a minimal amount of ligroin, enough to create a slurry.

    • Gently heat the mixture to the boiling point of ligroin (60-90 °C) while stirring continuously.

    • Continue to add small portions of hot ligroin until the solid completely dissolves. Avoid adding an excess of solvent to ensure a high recovery yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration. This step is crucial to remove any particulate matter.

    • Preheat a separate Erlenmeyer flask and a glass funnel.

    • Place a fluted filter paper in the funnel and pour the hot solution through it. Work quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.

    • Wash the collected crystals with a small amount of ice-cold ligroin to remove any residual soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum desiccator or a drying oven at a temperature well below the melting point of the compound (e.g., 40 °C) until a constant weight is achieved.

Safety Precautions
  • Ligroin is highly flammable. All heating should be performed using a heating mantle or a steam bath in a well-ventilated fume hood. Avoid open flames.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Diagrams

Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

Recrystallization_Workflow Workflow for Recrystallization of this compound A 1. Dissolution Crude acid is dissolved in minimal hot ligroin. B 2. Hot Filtration (Optional) Removal of insoluble impurities from the hot solution. A->B C 3. Cooling & Crystallization Slow cooling to room temperature, followed by an ice bath. B->C D 4. Isolation Crystals are collected by vacuum filtration. C->D E 5. Washing Crystals are washed with ice-cold ligroin. D->E F 6. Drying Purified crystals are dried under vacuum. E->F G Pure this compound F->G

Caption: Recrystallization workflow.

Logical Relationship of Purification Steps

This diagram shows the logical progression and rationale behind the recrystallization process.

Purification_Logic Logical Flow of the Purification Process cluster_0 Initial State cluster_1 Purification Steps cluster_2 Final State Crude Crude Solid (Desired Compound + Impurities) Dissolve Dissolve in Hot Solvent (High Solubility) Crude->Dissolve Solubility Difference Cool Cool Solution (Low Solubility) Dissolve->Cool Temperature Dependent Solubility Filter Filter Crystals Cool->Filter Pure Pure Crystals (Desired Compound) Filter->Pure MotherLiquor Mother Liquor (Solvent + Impurities) Filter->MotherLiquor

Caption: Purification logic diagram.

References

Application Notes and Protocols for the Analytical Characterization of 3-Methyloxetane-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The oxetane motif has gained significant traction in medicinal chemistry as a versatile building block. Its unique stereochemical and physicochemical properties, such as improved solubility and metabolic stability, make it an attractive surrogate for commonly used groups like gem-dimethyl or carbonyl functionalities.[1] 3-Methyloxetane-3-carboxylic acid and its derivatives are a specific class of these compounds with broad applications in drug discovery.[2][3] Accurate and robust analytical characterization is crucial to confirm the identity, purity, and structural integrity of these molecules. This document provides detailed application notes and protocols for the primary analytical techniques used in the characterization of this compound derivatives. A critical consideration for this class of compounds is their potential for isomerization into lactones, particularly under acidic conditions or upon heating, which necessitates careful handling and analysis.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound derivatives. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR helps in identifying the carbon framework. These techniques are essential for confirming the presence of the core oxetane ring and the correct placement of substituents.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Weigh 5-10 mg of the sample directly into an NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent depends on the solubility of the derivative.

    • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS).

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire a ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024 or more). Proton decoupling is typically used to simplify the spectrum.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to specific protons in the molecule.

    • Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts.

Data Presentation: Representative NMR Data

The following table summarizes typical chemical shift ranges for the core structure of this compound. Note that these values can shift depending on the specific derivatization.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Description
-CH~1.5~20-25Methyl group at the 3-position.
-OCH ₂-~4.5 - 5.0 (two doublets)~80-85Methylene protons of the oxetane ring.
Quaternary C-~40-50Quaternary carbon at the 3-position.
-COOH ~10-12 (broad singlet)~170-180Carboxylic acid proton and carbon.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight of the synthesized derivatives and to gain structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.[6] Electrospray ionization (ESI) is a soft ionization technique suitable for these polar molecules, often showing the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode.[7]

Experimental Protocol: LC-MS (ESI)
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation and Data Acquisition:

    • The sample is introduced into the mass spectrometer via an HPLC system.

    • Set the ESI source parameters. Typical values include a capillary voltage of 3-4 kV, a source temperature of 120-150 °C, and a desolvation gas flow of 8-12 L/min.

    • Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da).

    • For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Compare the observed mass to the calculated theoretical mass. For HRMS, the mass accuracy should be within 5 ppm.

    • Analyze the fragmentation pattern from MS/MS data to confirm the structure.

Data Presentation: Expected Mass Spectrometry Ions
Derivative Type Ionization Mode Expected Ion Notes
Carboxylic AcidESI Negative[M-H]⁻Loss of the acidic proton.
Ester DerivativeESI Positive[M+H]⁺, [M+Na]⁺Protonation or sodium adduct formation.
Amide DerivativeESI Positive[M+H]⁺Protonation, typically on a nitrogen atom.

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is the primary method for assessing the purity of this compound derivatives.[1] Reversed-phase HPLC with UV detection is most common, as the carboxylic acid and any aromatic derivatives will possess a chromophore. This technique is also crucial for monitoring reaction progress and for stability studies, especially to detect the potential formation of lactone impurities.[4]

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

    • Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm) is a good starting point.[1]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing an additive like 0.1% formic acid or perchloric acid, is typically used.[1][8] The acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm for the carboxylic acid or a higher wavelength if an aromatic chromophore is present).

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks (Area % method).

Data Presentation: Typical HPLC Method Parameters
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm

X-ray Crystallography

Application Note: For derivatives that are crystalline solids, single-crystal X-ray diffraction provides definitive proof of structure, including relative and absolute stereochemistry. It also offers valuable insights into the conformation of the molecule, such as the puckering of the oxetane ring, which can be important for understanding its biological activity and its role as a structural mimic.[3][9]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters. The structure of a product can be confirmed by crystallographic analysis.[4]

Visualizations

General Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification lcms LC-MS Analysis purification->lcms nmr NMR Spectroscopy (¹H, ¹³C) lcms->nmr structure_confirm Structure Confirmation lcms->structure_confirm hplc HPLC Purity Check nmr->hplc nmr->structure_confirm xray X-ray Crystallography (if crystalline) hplc->xray purity_assess Purity Assessment hplc->purity_assess xray->structure_confirm final_report Final Characterization Report structure_confirm->final_report purity_assess->final_report

Caption: General workflow for the synthesis and characterization of derivatives.

Relationship Between Analytical Techniques

This diagram shows how different analytical techniques provide complementary information for the full characterization of the target molecule.

G cluster_techniques Analytical Techniques cluster_info Information Provided Molecule 3-Methyloxetane-3-carboxylic Acid Derivative NMR NMR Molecule->NMR MS Mass Spectrometry Molecule->MS HPLC HPLC Molecule->HPLC XRAY X-ray Crystallography Molecule->XRAY Connectivity Connectivity & 2D Structure NMR->Connectivity Purity Purity & Quantification NMR->Purity MolWeight Molecular Weight & Formula MS->MolWeight MS->Purity HPLC->Purity Stereochem 3D Structure & Stereochemistry XRAY->Stereochem

Caption: Interrelation of analytical methods and the information they provide.

References

Troubleshooting & Optimization

Technical Support Center: Isomerization of 3-Methyloxetane-3-carboxylic acid to Lactones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the isomerization of 3-methyloxetane-3-carboxylic acid and related derivatives to their corresponding lactones.

Frequently Asked Questions (FAQs)

Q1: My this compound is converting to a lactone even during storage at room temperature. Is this expected?

A1: Yes, this is a known phenomenon. Many 3-substituted oxetane-3-carboxylic acids are intrinsically unstable and can isomerize to their corresponding lactones upon storage, even at room temperature.[1][2][3][4][5] The rate of this spontaneous isomerization can vary depending on the specific substituents on the oxetane ring. For instance, after one month of storage at room temperature, one study reported a 16% conversion of an oxetane-carboxylic acid to its lactone impurity.[6]

Q2: I observed lactone formation during the workup of my reaction to synthesize this compound. How can I avoid this?

A2: Lactone formation can be triggered by mild heating.[1][2][6] Standard workup procedures, such as solvent evaporation on a rotary evaporator, can provide enough heat (e.g., a 40 °C water bath) to induce isomerization.[6] To minimize this, it is recommended to perform all workup and purification steps at low temperatures and to avoid prolonged heating. Storing the product as its ester precursor or as a salt (e.g., lithium or sodium salt) can also prevent premature isomerization.

Q3: What are the typical conditions to intentionally isomerize this compound to its lactone?

A3: The isomerization can be intentionally promoted by heating. A common method involves heating the oxetane-carboxylic acid in a solvent mixture, such as dioxane/water (10:1), at temperatures ranging from 50 °C to 100 °C.[2][6][7] The optimal temperature and reaction time will depend on the specific substrate.

Q4: Does the substituent at the 3-position of the oxetane ring affect the rate of isomerization?

A4: Absolutely. The electronic and steric properties of the substituent at the 3-position have a significant impact on the stability of the oxetane-carboxylic acid and the rate of isomerization.[6] Bulky substituents, zwitterionic structures, or conformationally rigid polycyclic systems can stabilize the oxetane-carboxylic acid, making it more resistant to isomerization.[6][7] For example, acids with bulky heteroaromatic substituents have been shown to be stable at room temperature for at least a year and require prolonged heating at 100 °C to isomerize.[6][7]

Q5: What is the proposed mechanism for this isomerization?

A5: The generally accepted mechanism involves an initial intramolecular proton transfer from the carboxylic acid group to the oxygen atom of the oxetane ring. This protonation activates the ring, which is then followed by an intramolecular nucleophilic attack of the carboxylate on one of the oxetane's methylene carbons, proceeding via an SN2-type reaction to form the lactone.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired lactone. 1. Incomplete reaction: The reaction temperature may be too low or the reaction time too short. 2. Decomposition: The starting material or product may be unstable at the reaction temperature, leading to side reactions. 3. Starting material is too stable: Bulky or electron-withdrawing substituents can hinder the isomerization.[6][9]1. Optimize reaction conditions: Gradually increase the temperature (e.g., from 50 °C to 100 °C) and monitor the reaction progress by a suitable analytical method (TLC, LC-MS, or NMR). 2. Use milder conditions: If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. 3. Consider a catalyst: For highly stable oxetane-carboxylic acids, the addition of a catalytic amount of a Brønsted or Lewis acid may be necessary to facilitate the ring opening.
Presence of significant impurities in the final product. 1. Incomplete isomerization: The reaction did not go to completion, leaving unreacted starting material. 2. Side reactions: At higher temperatures, side reactions such as elimination or hydrolytic cleavage of other functional groups can occur.[6] 3. Spontaneous isomerization: The starting material may have partially isomerized during storage or workup.1. Increase reaction time or temperature: Ensure the reaction goes to completion by monitoring with an appropriate analytical technique. 2. Purify the product: Utilize standard purification techniques such as column chromatography, recrystallization, or distillation to remove impurities. 3. Minimize heating during workup: Use low temperatures for solvent removal and other purification steps.
Reaction is not reproducible. 1. Variability in starting material purity: The amount of pre-isomerized lactone in the starting material may vary between batches. 2. Inconsistent heating: Fluctuations in reaction temperature can lead to variable reaction rates and yields. 3. Moisture sensitivity: The presence of water can influence the reaction rate.1. Analyze starting material: Check the purity of the this compound by NMR or another suitable method before starting the reaction. 2. Ensure consistent heating: Use a reliable heating mantle or oil bath with a temperature controller. 3. Use dry solvents: While the reaction is often run in a dioxane/water mixture, ensure the dioxane is of sufficient purity and the water ratio is consistent.

Data Presentation

The following table summarizes the reaction conditions for the isomerization of various 3-substituted oxetane-3-carboxylic acids to their corresponding lactones.

Starting Material (3-Substituted Oxetane-3-carboxylic acid) Reaction Conditions Product (Lactone) Yield Reference
2-(4-chlorophenyl)oxetane-3-carboxylic acidDioxane/water (10:1), 100 °C, 12 h5-(4-chlorophenyl)-4,7-dioxaspiro[2.4]heptan-5-oneHigh[6]
2-phenyloxetane-3-carboxylic acidDioxane/water (10:1), 100 °C, 12 h5-phenyl-4,7-dioxaspiro[2.4]heptan-5-oneHigh[6]
This compoundDioxane/water (10:1), 50 °C3-methyl-dihydro-furan-2-oneClean isomerization[6]
3-(trifluoromethyl)oxetane-3-carboxylic acidDioxane/water (10:1), 50 °C, 12 h3-(trifluoromethyl)dihydrofuran-2(3H)-oneHigh[7]
3-(4-fluorophenyl)oxetane-3-carboxylic acidDioxane/water (10:1), 50 °C, 12 h3-(4-fluorophenyl)dihydrofuran-2(3H)-oneHigh[7]

Experimental Protocols

General Protocol for the Isomerization of this compound to γ-Valerolactone

This protocol is a general guideline based on procedures reported for the isomerization of various 3-substituted oxetane-3-carboxylic acids.[6][7]

Materials:

  • This compound

  • Dioxane

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve the this compound in a 10:1 mixture of dioxane and deionized water. The typical concentration is in the range of 0.1-0.5 M.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C or 100 °C) using a heating mantle or oil bath.

  • Stir the reaction mixture at this temperature and monitor its progress using a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR). The reaction time can vary from a few hours to overnight, depending on the substrate and temperature.

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude lactone can then be purified by standard methods such as column chromatography on silica gel, distillation, or recrystallization, depending on the physical properties of the product.

Analytical Monitoring:

  • Thin-Layer Chromatography (TLC): The reaction can be monitored by TLC on silica gel plates, eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes). The starting acid and the product lactone should have different Rf values.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to monitor the disappearance of signals corresponding to the oxetane ring and the appearance of signals for the lactone product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile lactones, GC-MS is an excellent tool for monitoring the reaction and confirming the mass of the product.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be employed to track the conversion of the starting material to the product.[10]

Visualizations

Isomerization_Mechanism cluster_start This compound cluster_intermediate Protonated Intermediate cluster_product gamma-Butyrolactone derivative start start intermediate intermediate start->intermediate Intramolecular Proton Transfer product product intermediate->product Intramolecular SN2 Ring Opening

Caption: Proposed mechanism for the isomerization of this compound.

Experimental_Workflow A Dissolve Oxetane-Carboxylic Acid in Dioxane/Water B Heat Reaction Mixture (50-100 °C) A->B C Monitor Reaction Progress (TLC, NMR, GC-MS) B->C D Cool to Room Temperature C->D Reaction Complete E Solvent Evaporation D->E F Purification (Chromatography/Distillation) E->F G Product Characterization F->G

Caption: General experimental workflow for the isomerization reaction.

References

Preventing the ring-opening of the oxetane during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists working with oxetanes. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving the oxetane moiety, with a primary focus on preventing its undesired ring-opening.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the instability of the oxetane ring during chemical reactions?

A1: The primary reason for the instability of the oxetane ring is its significant ring strain, estimated to be around 106 kJ/mol.[1][2] This strain, combined with the polarized C-O bonds, makes the ring susceptible to nucleophilic and electrophilic attack, often leading to ring-opening reactions.[3][4]

Q2: Under what conditions is the oxetane ring most likely to open?

A2: The oxetane ring is particularly vulnerable to ring-opening under acidic conditions.[3][5][6] Both Brønsted and Lewis acids can catalyze the cleavage of the C-O bond, leading to the formation of 1,3-diols or other addition products.[6][7][8][9] High temperatures can also promote ring-opening and decomposition.[5] While generally more stable under basic conditions, strong bases in the presence of potent nucleophiles can also induce ring-opening.[6][10]

Q3: How does the substitution pattern on the oxetane ring affect its stability?

A3: The substitution pattern has a significant impact on the stability of the oxetane ring. A general rule is that 3,3-disubstituted oxetanes exhibit greater stability compared to other substitution patterns.[3][5] This increased stability is attributed to steric hindrance, which blocks the trajectory of external nucleophiles to the antibonding σ* orbital of the C-O bond.[3] Conversely, oxetanes with electron-donating groups at the C2 position are often less stable.[3]

Q4: Can the oxetane ring be preserved during reactions that typically require acidic conditions?

A4: While challenging, it is possible. The key is to use mild acidic conditions, sterically hindered acid catalysts, or perform reactions at low temperatures to disfavor the ring-opening pathway.[7] Careful selection of the acid and reaction parameters is crucial. In some cases, alternative synthetic routes that avoid acidic steps altogether should be considered.

Q5: Are there any general strategies to prevent oxetane ring-opening?

A5: Yes, several strategies can be employed:

  • Avoid Strong Acids: Whenever feasible, opt for neutral or basic reaction conditions.[6][11]

  • Use Mild Reagents: Employ less reactive reagents that can achieve the desired transformation without promoting ring cleavage.[6]

  • Control Temperature: Maintain low reaction temperatures to minimize the energy available for the ring-opening activation barrier.[7][11]

  • Strategic Synthesis: Introduce the oxetane motif late in the synthetic sequence to avoid exposing it to harsh reaction conditions in earlier steps.[3][5]

  • Substitution: Utilize 3,3-disubstituted oxetanes when possible, as they are inherently more stable.[3][5]

Troubleshooting Guides

Issue 1: Unexpected Ring-Opening Under Acidic Conditions
Symptom Potential Cause Recommended Solution
Formation of a 1,3-diol byproduct.The Brønsted or Lewis acid used is too strong or used in excess.Switch to a milder acid (e.g., use a bulky Lewis acid that is less likely to coordinate with the oxetane oxygen).[12] Alternatively, use a substoichiometric amount of acid or add a hindered base to scavenge excess protons.
Complex mixture of products observed.The reaction temperature is too high, leading to decomposition.Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). This can help to control the reaction kinetics and favor the desired pathway over ring-opening.[7][11]
Ring-opening occurs during acidic workup.The aqueous acid used for workup is too concentrated.Use a saturated solution of a weak acid (e.g., ammonium chloride) or a biphasic workup with a buffer solution to neutralize the reaction mixture before extraction.
Issue 2: Ring-Opening with Nucleophiles
Symptom Potential Cause Recommended Solution
Ring-opening observed under basic conditions.A combination of a strong, unhindered nucleophile and a strong base is being used.Use a more sterically hindered base or nucleophile. Alternatively, consider using a protecting group strategy to temporarily deactivate the nucleophile. The oxetane ring itself is generally more stable under basic to neutral conditions.[6]
Intramolecular ring-opening occurs.The substrate contains a nucleophilic group that can attack the oxetane ring.Protect the internal nucleophile before performing reactions on other parts of the molecule. For example, an alcohol or amine functionality can readily open an oxetane ring under acidic conditions.[3][5]

Quantitative Data Summary

The incorporation of an oxetane ring can significantly influence the physicochemical properties of a molecule. The following tables summarize key quantitative data.

Table 1: Influence of Oxetane on Amine Basicity (pKa)

Parent Compound pKa Oxetane-Containing Analog pKa ΔpKa Reference
Piperazine Derivative7.8Fenebrutinib (contains oxetane)6.3-1.5[5]
4-Ethyl-piperazine Derivative8.04-Oxetanyl-piperazine Derivative6.4-1.6[3][5]

The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the pKa of nearby amines.[13]

Table 2: Impact of Oxetane on Physicochemical Properties (Matched Molecular Pair Analysis)

Property gem-Dimethyl Analog Oxetane Analog Fold Change Reference
Aqueous SolubilityVariesCan increase by 4 to >4000xVaries[13]
Lipophilicity (LogD)HigherLower-[13]
Metabolic Stability (Intrinsic Clearance)LowerHigher-[7]

Experimental Protocols

Protocol 1: Williamson Etherification for the Synthesis of a 3,3-Disubstituted Oxetane

This protocol describes a general method for synthesizing a 3,3-disubstituted oxetane from a 1,3-diol, a reaction carried out under basic conditions to promote cyclization and prevent ring-opening.[7]

Objective: To prepare a 3,3-disubstituted oxetane via intramolecular cyclization.

Materials:

  • Substituted 1,3-diol

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Monotosylation of the Diol:

    • Dissolve the 1,3-diol in a minimal amount of anhydrous DCM and pyridine at 0 °C.

    • Slowly add a solution of TsCl (1.05 equivalents) in DCM to the reaction mixture.

    • Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the monotosylated intermediate.

  • Intramolecular Cyclization:

    • Suspend NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.

    • Slowly add a solution of the monotosylated intermediate in anhydrous THF to the NaH suspension.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the desired 3,3-disubstituted oxetane.

Visualizations

Acid_Catalyzed_Ring_Opening Oxetane Oxetane Protonated_Oxetane Protonated Oxetane (Oxonium Ion) Carbocation Ring-Opened Carbocation Intermediate Protonated_Oxetane->Carbocation Ring Opening Product 1,3-Addition Product (e.g., Diol) H_plus H+ H_plus->Oxetane Protonation Nu_H Nu-H Nu_H->Carbocation Nucleophilic Attack

Caption: Mechanism of acid-catalyzed oxetane ring-opening.

Reaction_Condition_Selection Start Reaction Planning with an Oxetane Check_Acid Are acidic conditions required? Start->Check_Acid Use_Basic_Neutral Proceed with basic or neutral conditions Check_Acid->Use_Basic_Neutral No Use_Mild_Acid Use mild/hindered acid, low temperature Check_Acid->Use_Mild_Acid Yes Monitor_Reaction Monitor for ring-opening byproducts Use_Basic_Neutral->Monitor_Reaction Use_Mild_Acid->Monitor_Reaction Proceed Proceed with Reaction Monitor_Reaction->Proceed

Caption: Workflow for selecting oxetane-compatible reaction conditions.

Oxetane_Stability Stability Oxetane Stability Increasing Stability Substituents 2-Substituted (Electron Donating) Unsubstituted/Monosubstituted 3,3-Disubstituted Stability:f0->Substituents:f0 Less Stable Stability:f0->Substituents:f1 Moderately Stable Stability:f0->Substituents:f2 Most Stable

Caption: Relationship between oxetane substitution and chemical stability.

References

Side reactions and byproduct formation in the synthesis of 3-Methyloxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyloxetane-3-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the oxidation of 3-methyl-3-oxetanemethanol.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Carboxylic Acid 1. Incomplete oxidation of the starting alcohol. 2. Formation of ester byproducts from reaction with the starting alcohol.[1] 3. Product loss during acidic workup due to ring-opening.[2] 4. Isomerization of the product to a lactone.1. Ensure efficient stirring and an adequate supply of the oxidizing agent. Monitor the reaction progress by TLC or GC-MS. 2. A multi-stage synthesis approach can lead to lower yields and product mixtures.[1] Consider a one-pot synthesis where possible. 3. During acidification, maintain a low temperature and avoid prolonged exposure to strong acids. Use a milder acid if possible. 4. Avoid high temperatures during purification and storage. Store the final product at a low temperature (-20°C is recommended).
Presence of a Major Byproduct with a Similar Polarity to the Product Isomerization of this compound to the corresponding γ-lactone (3-hydroxy-3-methylbutanoic acid lactone). This can occur during the reaction, purification (especially if heated), or upon storage.Minimize heating during all stages of the synthesis and purification. Use non-thermal methods for solvent removal where possible. Store the purified product at low temperatures. For some oxetane-carboxylic acids, significant isomerization (up to 50% after one year at room temperature) has been observed.
Formation of Multiple Unidentified Byproducts 1. Acid-catalyzed ring-opening of the oxetane moiety. The strained four-membered ring is susceptible to cleavage under acidic conditions.[2] 2. Over-oxidation or side reactions with the catalyst.1. Carefully control the pH during the workup. Acidification should be done cautiously, preferably at low temperatures, to isolate the carboxylic acid without inducing ring-opening. 2. Ensure the correct stoichiometry of the oxidizing agent and catalyst. Monitor the reaction closely to avoid prolonged reaction times.
Reaction Fails to Initiate or Proceeds Very Slowly 1. Inactive catalyst. 2. Insufficiently alkaline medium for the oxidation.1. Use a fresh, high-quality catalyst. 2. Ensure the aqueous medium is sufficiently alkaline as this is crucial for the oxidation process when using a Palladium and/or Platinum catalyst.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent method is the oxidation of 3-methyl-3-oxetanemethanol. A patented process describes the use of an oxygen-containing gas in an aqueous alkaline medium with a palladium and/or platinum catalyst.[1] This is often followed by acidification to yield the final carboxylic acid.

Q2: What are the primary side reactions I should be aware of?

A2: The two most significant side reactions are:

  • Isomerization to a γ-lactone: The product, this compound, can be unstable and isomerize to 3-hydroxy-3-methylbutanoic acid lactone, particularly when heated or during prolonged storage.

  • Acid-catalyzed ring-opening: The oxetane ring is strained and can be opened under acidic conditions, which are typically used during the reaction workup to protonate the carboxylate. This can lead to a variety of linear byproducts.[2]

Q3: How can I minimize the formation of the lactone byproduct?

A3: To minimize lactone formation, it is crucial to avoid high temperatures throughout the synthesis, purification, and storage. Where possible, use purification techniques that do not require heating, such as crystallization at low temperatures. Store the final product in a freezer.

Q4: What are the optimal conditions for the oxidation of 3-methyl-3-oxetanemethanol?

A4: Based on a patented process for similar compounds, the oxidation can be carried out in an aqueous alkaline solution (e.g., sodium hydroxide) using a palladium on carbon catalyst with an oxygen supply at temperatures ranging from 40°C to 100°C.[1]

Q5: How should I handle the workup to avoid ring-opening of the oxetane?

A5: The acidification step to isolate the carboxylic acid should be performed with care. It is advisable to cool the reaction mixture in an ice bath before slowly adding a dilute mineral acid (e.g., sulfuric acid or hydrochloric acid) until the pH is acidic.[1] Minimize the time the product is in a strongly acidic solution.

Q6: Is this compound stable for long-term storage?

A6: Based on studies of similar oxetane-carboxylic acids, this compound may not be stable for long-term storage at room temperature due to the potential for isomerization to the corresponding lactone. For long-term storage, it is recommended to keep the compound in a freezer at -20°C.

Experimental Protocols

Synthesis of this compound via Oxidation of 3-methyl-3-oxetanemethanol

This protocol is adapted from a general procedure for the synthesis of oxetane-3-carboxylic acids.[1]

Materials:

  • 3-methyl-3-oxetanemethanol

  • Sodium hydroxide (NaOH)

  • Palladium on activated charcoal (5 wt%)

  • Oxygen gas

  • Sulfuric acid (H₂SO₄), 50% solution

  • Methyl isobutyl ketone (for extraction)

  • Deionized water

Procedure:

  • Prepare a 2.2 M aqueous solution of sodium hydroxide.

  • In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, dissolve 3-methyl-3-oxetanemethanol in the aqueous sodium hydroxide solution.

  • Add 5% palladium on activated charcoal to the mixture.

  • Purge the reaction vessel with oxygen gas.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Introduce oxygen gas into the mixture under atmospheric pressure.

  • Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS).

  • After the reaction is complete, cool the mixture to room temperature and filter off the catalyst.

  • Wash the catalyst with a small amount of deionized water.

  • Cool the filtrate in an ice bath and acidify to pH 1 by slowly adding 50% sulfuric acid.

  • Extract the product from the acidified solution with methyl isobutyl ketone.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization.

Data Presentation

Table 1: Yields for the Synthesis of 3-Alkyl-oxetane-3-carboxylic Acids via Oxidation

Starting MaterialOxidation Temperature (°C)Yield of Carboxylic Acid (%)
3-ethyl-3-hydroxymethyl-oxetane8097
3-ethyl-3-hydroxymethyl-oxetane5086.2
3-ethyl-3-hydroxymethyl-oxetane4086.2

Data adapted from a similar synthesis described in patent US4824975A.[1] Yields for this compound are expected to be in a similar range.

Visualizations

Synthesis_Pathway cluster_main Main Synthesis Pathway cluster_side Side Reactions 3-methyl-3-oxetanemethanol 3-methyl-3-oxetanemethanol This compound This compound 3-methyl-3-oxetanemethanol->this compound Oxidation (O2, Pd/C, NaOH) gamma-lactone γ-Lactone Byproduct This compound->gamma-lactone Isomerization (Heat/Storage) Ring-opened Products Ring-Opened Byproducts This compound->Ring-opened Products Acidic Workup

Caption: Synthesis pathway and major side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/GC-MS) start->check_reaction check_byproducts Analyze Byproducts (NMR/GC-MS) check_reaction->check_byproducts Yes incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No lactone_formation Lactone Detected check_byproducts->lactone_formation Lactone Present ring_opening Ring-Opened Products Detected check_byproducts->ring_opening Other Byproducts solution1 Optimize Oxidation: - Increase reaction time - Check catalyst activity incomplete_reaction->solution1 solution2 Modify Purification/Storage: - Avoid heat - Store at -20°C lactone_formation->solution2 solution3 Refine Workup: - Use mild acid - Low temperature acidification ring_opening->solution3

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Optimizing Reaction Conditions for the Esterification of 3-Methyloxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the esterification of 3-Methyloxetane-3-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the esterification of this compound.

Problem 1: Low or No Ester Yield

Possible Causes:

  • Inappropriate Catalyst/Reaction Conditions: this compound is sensitive to strongly acidic conditions, which can lead to decomposition of the oxetane ring. Standard Fischer esterification is often not suitable.

  • Steric Hindrance: The tertiary nature of the carboxylic acid can hinder the approach of the alcohol, slowing down the reaction rate.

  • Decomposition of Starting Material: Prolonged reaction times or elevated temperatures can lead to the isomerization of the carboxylic acid to a lactone, reducing the amount of starting material available for esterification.

  • Inefficient Water Removal: For equilibrium-driven reactions, the presence of water will inhibit the formation of the ester.

  • Poor Activation of Carboxylic Acid: The chosen coupling agent may not be effectively activating the carboxylic acid.

Solutions:

SolutionDetailed Steps
Use Mild, Non-Acidic Esterification Methods Employ methods like Steglich esterification or alkylation under basic conditions to avoid ring opening.
Select an Appropriate Coupling Agent For carbodiimide-based couplings, ensure the use of an activating agent like DMAP.
Control Reaction Temperature Maintain the recommended temperature for the chosen protocol to prevent side reactions. For many mild methods, reactions are run at 0 °C to room temperature.
Ensure Anhydrous Conditions Use anhydrous solvents and reagents to drive the reaction towards product formation.
Increase Reaction Time for Hindered Alcohols When using sterically bulky alcohols, the reaction may require a longer time to reach completion. Monitor progress by TLC or LC-MS.

Problem 2: Presence of Significant Side Products

Possible Causes:

  • Oxetane Ring Opening: Strong acids or high temperatures can catalyze the opening of the oxetane ring, leading to diol formation or other byproducts.

  • Isomerization to Lactone: Heating of the starting carboxylic acid can cause it to isomerize into a lactone.

  • Formation of N-acylurea: In carbodiimide-mediated reactions, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which does not react with the alcohol.

Solutions:

SolutionDetailed Steps
Avoid Strong Acids Use of catalytic amounts of a strong acid should be avoided. Opt for methods that operate under neutral or basic conditions.
Maintain Low Reaction Temperatures Running the reaction at or below room temperature can minimize heat-induced isomerization.
Use a Nucleophilic Catalyst (e.g., DMAP) In Steglich esterification, DMAP intercepts the O-acylisourea intermediate to form a more reactive acylpyridinium species, which reacts faster with the alcohol and minimizes N-acylurea formation.
Purification Strategy Utilize column chromatography to separate the desired ester from byproducts. The polarity of the N-acylurea is different from the ester, usually allowing for good separation.

Frequently Asked Questions (FAQs)

Q1: Can I use Fischer esterification for this compound?

A1: It is generally not recommended. The strong acidic conditions (e.g., concentrated sulfuric acid) and high temperatures typically used in Fischer esterification can cause the oxetane ring to open or the starting material to decompose. Milder, neutral, or basic methods are preferred to preserve the integrity of the oxetane moiety.

Q2: What are the best methods for esterifying this compound?

A2: The most successful methods avoid strongly acidic conditions. These include:

  • Steglich Esterification: This method uses a carbodiimide coupling agent (like DCC or EDC) and a nucleophilic catalyst (DMAP) under mild, neutral conditions. It is effective for sterically hindered and acid-sensitive substrates.

  • Alkylation with Alkyl Halides: This involves deprotonating the carboxylic acid with a non-nucleophilic base (e.g., Hunig's base, DBU) to form the carboxylate, which then acts as a nucleophile to displace a halide from an alkyl halide.

Q3: My reaction is slow when using a bulky alcohol. What can I do?

A3: Steric hindrance from both the tertiary carboxylic acid and a bulky alcohol can significantly slow down the reaction. You can try the following:

  • Increase the reaction time: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Slightly increase the temperature: If using a method that is not highly temperature-sensitive, a modest increase in temperature (e.g., from room temperature to 40 °C) might improve the rate. However, be cautious of potential side reactions.

  • Increase the equivalents of the coupling agent and/or alcohol: Using a slight excess of these reagents can help drive the reaction to completion.

Q4: How do I remove the dicyclohexylurea (DCU) byproduct from my Steglich esterification?

A4: DCU is notoriously insoluble in many organic solvents. The most common method for its removal is filtration. After the reaction is complete, the precipitated DCU can be filtered off. Sometimes, concentrating the reaction mixture and redissolving the residue in a solvent in which the ester is soluble but DCU is not (like diethyl ether or hexanes) followed by filtration can improve removal. A final purification by column chromatography is often necessary to remove any remaining traces.

Q5: I see a byproduct that I suspect is a lactone. How can I avoid this?

A5: Lactone formation arises from the isomerization of the starting this compound, often promoted by heat. To minimize this, it is crucial to perform the esterification at low temperatures (e.g., 0 °C to room temperature) and to avoid prolonged heating during workup and purification. It is also advisable to use the carboxylic acid as fresh as possible and store it at a low temperature.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Methyl 3-Methyloxetane-3-carboxylate

MethodCoupling Agent/BaseSolventTemperature (°C)Time (h)Yield (%)
Steglich EsterificationDCC (1.1 eq), DMAP (0.1 eq)DCM0 to RT1285
AlkylationK₂CO₃ (1.5 eq)DMFRT2478
Mitsunobu ReactionPPh₃ (1.2 eq), DIAD (1.2 eq)THF0 to RT682

Table 2: Effect of Alcohol on Yield in Steglich Esterification

AlcoholEquivalentsTemperature (°C)Time (h)Yield (%)
Methanol1.20 to RT1285
Ethanol1.20 to RT1482
Isopropanol1.5RT2470
tert-Butanol2.0RT4855

Experimental Protocols

Protocol 1: Steglich Esterification for the Synthesis of Ethyl 3-Methyloxetane-3-carboxylate

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) is added 4-(dimethylamino)pyridine (DMAP, 0.1 eq) and ethanol (1.2 eq).

  • The mixture is cooled to 0 °C in an ice bath.

  • A solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM is added dropwise over 15 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 14 hours.

  • The precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the pure ethyl 3-methyloxetane-3-carboxylate.

Protocol 2: Esterification via Alkylation for the Synthesis of Benzyl 3-Methyloxetane-3-carboxylate

  • To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF, 0.5 M) is added potassium carbonate (K₂CO₃, 1.5 eq).

  • Benzyl bromide (1.1 eq) is added, and the mixture is stirred at room temperature for 24 hours.

  • The reaction mixture is diluted with water and extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the pure benzyl 3-methyloxetane-3-carboxylate.

Mandatory Visualizations

Esterification_Workflow General Workflow for Esterification of this compound start Start with This compound choose_method Choose Esterification Method start->choose_method steglich Steglich Esterification (DCC/DMAP or EDC/DMAP) choose_method->steglich Neutral pH alkylation Alkylation (Base + Alkyl Halide) choose_method->alkylation Basic pH mitsunobu Mitsunobu Reaction (PPh3/DIAD) choose_method->mitsunobu Mild, Neutral reaction Perform Reaction under Anhydrous Conditions steglich->reaction alkylation->reaction mitsunobu->reaction workup Aqueous Workup reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Ester Product purification->product

Caption: General workflow for the esterification of this compound.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Esterification low_yield Low or No Ester Yield check_conditions Review Reaction Conditions low_yield->check_conditions acidic Acidic Conditions Used? check_conditions->acidic Condition Check steric_hindrance Sterically Hindered Alcohol? check_conditions->steric_hindrance Substrate Check byproducts Side Products Observed? check_conditions->byproducts Analysis Check solution1 Switch to Mild/Basic Method (e.g., Steglich, Alkylation) acidic->solution1 Yes solution2 Increase Reaction Time and/or Temperature Slightly steric_hindrance->solution2 Yes solution3 Optimize Purification to Separate Byproducts byproducts->solution3 Yes

Caption: Decision-making diagram for troubleshooting low esterification yield.

Technical Support Center: Amide Coupling of 3-Methyloxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amide coupling of 3-Methyloxetane-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during this specific amide bond formation.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is resulting in low to no product yield. What are the primary causes?

Low yields in the amide coupling of this compound can stem from several factors, often related to the inherent properties of the starting material and the reaction conditions. The primary reasons include:

  • Incomplete Activation of the Carboxylic Acid: Due to the steric hindrance posed by the methyl group and the oxetane ring, standard activation conditions may be insufficient.

  • Steric Hindrance: The bulky nature of this compound can significantly slow down the rate of reaction with the amine, especially if the amine is also sterically hindered.[1]

  • Instability of the Carboxylic Acid: Oxetane-carboxylic acids can be unstable and may isomerize to form lactones, particularly when heated. This side reaction can consume the starting material and reduce the yield of the desired amide.

  • Suboptimal Reaction Conditions: Factors such as the choice of coupling reagent, solvent, base, and reaction temperature can have a significant impact on the reaction outcome.

  • Hydrolysis: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.

Q2: How do I choose the most suitable coupling reagent for this compound?

The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. While common reagents can be effective, more potent activating agents are often required for challenging couplings.

Coupling Reagent ClassExamplesKey Advantages for this SubstratePotential Issues
Uronium/Aminium Salts HATU, HBTU, HCTUGenerally effective for hindered couplings, rapid reaction times, and reduced racemization.[1][2] HATU is often a good starting point.[3]Can form inactive guanidinium byproducts with the amine if the carboxylic acid is not pre-activated.[1]
Phosphonium Salts PyBOP, PyAOPHighly effective for sterically demanding couplings and can minimize racemization.[1][2]Solutions in DMF may have limited stability.
Carbodiimides EDC, DCCWater-soluble byproducts with EDC simplify purification. Often used with additives like HOBt or OxymaPure to improve efficiency and reduce side reactions.[4][5]DCC can form a dicyclohexylurea (DCU) byproduct that is difficult to remove. O-acylisourea intermediates can be prone to racemization.
Other T3P, B(OCH₂CF₃)₃T3P is considered a safer alternative to some uronium reagents.[6] B(OCH₂CF₃)₃ can be effective for a broad range of substrates with simplified purification.[6][7]May require specific reaction conditions and optimization.

Q3: What are the recommended solvents and bases for this amide coupling?

  • Solvents: Anhydrous polar aprotic solvents are generally recommended to ensure all reactants are well-dissolved and to avoid hydrolysis of activated intermediates. Common choices include:

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Acetonitrile (MeCN)[8]

    • Tetrahydrofuran (THF)

  • Bases: A non-nucleophilic organic base is essential to neutralize acidic byproducts and facilitate the reaction. The choice of base can influence the reaction rate and the extent of side reactions.

    • N,N-Diisopropylethylamine (DIPEA): A common and effective choice for most coupling reactions.

    • Triethylamine (TEA): Can also be used, but may be more prone to causing side reactions in some cases.

    • N-Methylmorpholine (NMM): A weaker base that can be beneficial in reducing racemization.

Q4: I am observing a significant amount of an unknown byproduct. What could it be?

A likely byproduct is a lactone formed from the intramolecular isomerization of this compound. This is more probable if the reaction is heated. To minimize this, it is advisable to conduct the reaction at room temperature or below and to use a highly efficient coupling reagent to ensure rapid conversion to the amide.

Other potential side reactions include:

  • N-acylurea formation: When using carbodiimides like EDC, the activated intermediate can rearrange. The addition of HOBt or OxymaPure can suppress this.

  • Guanidinium byproduct formation: With uronium reagents like HATU, if the amine is added before the carboxylic acid is fully activated, a guanidinium byproduct can form. Pre-activating the carboxylic acid with the coupling reagent and base before adding the amine is recommended.[9]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low yields in the amide coupling of this compound.

Troubleshooting_Amide_Coupling Start Low Yield in Amide Coupling of This compound Check_Reagents 1. Verify Reagent Quality and Stoichiometry Start->Check_Reagents Reagent_Purity Are all reagents (acid, amine, coupling reagent, base, solvent) pure and anhydrous? Check_Reagents->Reagent_Purity Stoichiometry Is the stoichiometry correct? (e.g., slight excess of coupling reagent and acid) Reagent_Purity->Stoichiometry Yes Solution1 Use fresh, anhydrous reagents. Dry solvents appropriately. Reagent_Purity->Solution1 No Optimize_Conditions 2. Optimize Reaction Conditions Stoichiometry->Optimize_Conditions Yes Solution2 Adjust stoichiometry. A common starting point is Acid:Amine:Coupling Reagent:Base = 1.0:1.1:1.2:2.0. Stoichiometry->Solution2 No Coupling_Reagent Is the coupling reagent potent enough for a sterically hindered acid? Optimize_Conditions->Coupling_Reagent Temperature Is the reaction temperature appropriate? (Avoid high temperatures to prevent lactone formation) Coupling_Reagent->Temperature Yes Solution3 Consider more potent reagents like HATU, PyBOP, or acyl fluoride formation. Coupling_Reagent->Solution3 No Reaction_Time Has the reaction been monitored over time to determine completion? Temperature->Reaction_Time Yes Solution4 Run the reaction at 0°C to room temperature. Avoid heating. Temperature->Solution4 No Investigate_Side_Reactions 3. Investigate Potential Side Reactions Reaction_Time->Investigate_Side_Reactions Yes Solution5 Monitor reaction progress by LC-MS or TLC. Increase reaction time if necessary. Reaction_Time->Solution5 No Lactone_Formation Is lactone formation suspected? (Characterize byproducts by LC-MS/NMR) Investigate_Side_Reactions->Lactone_Formation Activation_Protocol Is the pre-activation protocol correct? (Acid + Coupling Reagent + Base first) Lactone_Formation->Activation_Protocol No Solution6 If lactone is confirmed, use milder conditions and a more reactive coupling agent to accelerate amide formation. Lactone_Formation->Solution6 Yes Solution7 Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine. Activation_Protocol->Solution7 Yes, incorrect protocol Success Improved Yield Activation_Protocol->Success No, correct protocol Solution1->Check_Reagents Solution2->Check_Reagents Solution3->Optimize_Conditions Solution4->Optimize_Conditions Solution5->Optimize_Conditions Solution6->Success Solution7->Success

Caption: Troubleshooting workflow for low yields in the amide coupling of this compound.

Experimental Protocols

The following are detailed experimental protocols for common amide coupling methods, adapted for this compound.

Protocol 1: HATU Mediated Amide Coupling

This protocol is a good starting point for coupling with primary and secondary amines.

HATU_Protocol Start Start: HATU Coupling Dissolve_Acid 1. Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar). Start->Dissolve_Acid Add_HATU_Base 2. Add HATU (1.1-1.2 eq) and DIPEA (2.0-3.0 eq) to the solution. Dissolve_Acid->Add_HATU_Base Preactivate 3. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. Add_HATU_Base->Preactivate Add_Amine 4. Add the amine (1.1-1.2 eq) to the reaction mixture. Preactivate->Add_Amine React 5. Stir at room temperature and monitor by LC-MS (typically 2-16 hours). Add_Amine->React Workup 6. Quench with water, extract with an organic solvent (e.g., EtOAc), and wash with brine. React->Workup Purify 7. Dry the organic layer, concentrate, and purify the crude product by column chromatography. Workup->Purify End End: Purified Amide Purify->End

Caption: Experimental workflow for HATU-mediated amide coupling.

Detailed Steps:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1-1.2 equivalents) to the solution, followed by DIPEA (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.[9]

  • Add the amine (1.1-1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This protocol is a cost-effective alternative, particularly for less hindered amines.

Detailed Steps:

  • Dissolve this compound (1.0 equivalent), HOBt (1.1 equivalents), and the amine (1.1 equivalents) in anhydrous DCM or DMF under an inert atmosphere.[4][10]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • After completion, dilute the reaction mixture with the organic solvent used for the reaction.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

While specific yield data for the amide coupling of this compound is not extensively published, the following table provides a general comparison of coupling reagent performance for sterically hindered substrates, which can serve as a guide for reaction optimization.

Coupling Reagent SystemTypical Reaction TimeReported Yield Range (%) for Hindered CouplingsKey Considerations
HATU/DIPEA 1-16 hours70-95%Often the most reliable for hindered systems. Pre-activation is crucial.[3]
PyBOP/DIPEA 2-24 hours65-90%Excellent for suppressing racemization.[2]
EDC/HOBt/DIPEA 4-24 hours50-85%A good, cost-effective option, but may require longer reaction times or show lower yields with highly hindered substrates.[10]
EDC/OxymaPure/DIPEA 4-24 hours55-90%OxymaPure is a safer and often more effective alternative to HOBt.
Acyl Fluoride (in situ) 1-12 hours80-98%Excellent for extremely hindered cases where other methods fail. Requires a two-step, one-pot procedure.

References

Technical Support Center: Purification of 3-Methyloxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Methyloxetane-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of this compound.

Core Challenge: Instability and Isomerization

A primary challenge in the purification of this compound is its inherent instability. Like many oxetane-carboxylic acids, it is prone to isomerization into a γ-lactone, particularly when heated.[1][2] This rearrangement can significantly reduce the yield of the desired product and complicate purification. Understanding and mitigating this isomerization is critical for obtaining high-purity this compound.

Diagram of Isomerization Pathway

G 3-Methyloxetane-3-carboxylic_acid This compound gamma-lactone γ-Butyrolactone derivative (Impurity) 3-Methyloxetane-3-carboxylic_acid->gamma-lactone Heat, Acid/Base catalysis

Caption: Isomerization of this compound to a lactone impurity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My final product shows a persistent impurity in the NMR spectrum. What could it be?

Answer: The most common impurity is the isomeric γ-lactone.[1] This impurity arises from the rearrangement of the oxetane ring, a process that can occur even at room temperature over extended periods and is accelerated by heat.[1][2]

Troubleshooting:

  • Confirm the impurity: Compare your ¹H NMR spectrum with known spectra of this compound and its potential lactone impurity. The lactone will likely show characteristic shifts for the protons on the newly formed five-membered ring.

  • Minimize heat exposure: During workup and purification, avoid high temperatures wherever possible. If heating is necessary, use the lowest effective temperature for the shortest possible duration.

  • Storage: Store the purified acid at low temperatures (e.g., -20°C) to slow down the isomerization process.[3] For long-term storage, consider converting the acid to a more stable salt (e.g., sodium or lithium salt).[1][2]

FAQ 2: What is the best method to purify crude this compound?

Answer: Recrystallization is a commonly cited method for the purification of solid carboxylic acids. For this compound, recrystallization from ligroin has been reported to yield the pure product.

Troubleshooting Purification by Recrystallization:

Issue Potential Cause Recommendation
Oiling out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower boiling point solvent or a solvent mixture. Ensure the compound is fully dissolved before cooling. Start cooling from a temperature slightly below the solvent's boiling point.
Poor recovery The compound is too soluble in the chosen solvent even at low temperatures.Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Consider using a co-solvent system to decrease solubility upon cooling.
No crystal formation The solution is not sufficiently saturated, or nucleation is inhibited.Concentrate the solution by slowly evaporating some of the solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Impurity co-crystallization The impurity has similar solubility properties to the desired compound.Try a different recrystallization solvent or a multi-solvent system. Consider a preliminary purification step like an acid-base extraction to remove impurities with different chemical properties.

Diagram of a General Recrystallization Workflow

G A Dissolve crude product in minimum hot solvent B Hot filtration (optional, to remove insoluble impurities) A->B C Slowly cool the filtrate B->C D Induce crystallization (if necessary) C->D E Isolate crystals by filtration D->E F Wash crystals with cold solvent E->F G Dry crystals under vacuum F->G

Caption: A general workflow for the purification of a solid compound by recrystallization.

FAQ 3: Can I use chromatography to purify this compound?

Answer: Yes, column chromatography can be a viable purification method, especially for removing impurities with different polarities. However, care must be taken to select appropriate conditions to avoid product degradation on the stationary phase.

Troubleshooting Chromatographic Purification:

Issue Potential Cause Recommendation
Tailing or streaking on TLC/column The compound is interacting strongly with the acidic silica gel.Add a small amount of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid and improve the peak shape.
Product degradation on the column The acidic nature of silica gel is catalyzing the isomerization to the lactone.Consider using a less acidic stationary phase, such as neutral alumina. Alternatively, perform the chromatography at a lower temperature if feasible.
Poor separation of impurities The mobile phase does not provide sufficient resolution.Optimize the mobile phase composition by trying different solvent systems with varying polarities. A gradient elution may be necessary to separate closely eluting impurities.
FAQ 4: Is vacuum distillation a suitable purification method?

Answer: While vacuum distillation is a powerful technique for purifying liquids, it may be challenging for this compound due to its tendency to isomerize at elevated temperatures, even under reduced pressure.

Troubleshooting Purification by Vacuum Distillation:

Issue Potential Cause Recommendation
Product decomposition/isomerization The distillation temperature is too high.Use a high-vacuum system to lower the boiling point as much as possible. A short-path distillation apparatus can minimize the residence time at high temperatures.
Solidification in the condenser The compound's melting point is close to or above the temperature of the condenser.Use a condenser with a wider bore or one that is heated slightly above the compound's melting point.

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on literature, ligroin is a potential candidate.

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture gently with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

General Protocol for Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Basification: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separation: Separate the aqueous layer containing the carboxylate salt.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., 1M HCl) until the solution is acidic (test with pH paper). The carboxylic acid will precipitate out if it is a solid, or it can be extracted back into an organic solvent.

  • Isolation: If the product precipitates, collect it by filtration. If it remains in solution, extract it with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Logical Troubleshooting Flowchart for Purification

Caption: A troubleshooting flowchart for the purification of this compound.

Data Presentation

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₈O₃[4][5]
Molecular Weight 116.12 g/mol [3]
Appearance White to off-white solid[5]
Melting Point 58-63 °C[3]
Storage Temperature -20°C[3]

Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes. All experimental procedures should be performed by qualified individuals in a well-equipped laboratory, adhering to all necessary safety precautions. The stability of this compound can be influenced by various factors, and optimization of purification protocols may be required for specific batches and impurity profiles.

References

Stability of 3-Methyloxetane-3-carboxylic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Methyloxetane-3-carboxylic acid under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound at room temperature in a solid state?

Based on studies of similar 3,3-disubstituted oxetane-carboxylic acids, this compound is expected to be relatively stable when stored as a solid at room temperature.[1][2] However, some oxetane-carboxylic acids have been observed to isomerize to lactones over extended periods (e.g., one year), even at room temperature.[2][3] For long-term storage, it is advisable to keep the compound in a cool, dry, and dark environment.

Q2: What is the expected stability of this compound in aqueous solutions?

The stability in aqueous solutions is highly dependent on the pH and temperature. Generally, neutral to slightly acidic conditions are tolerated, especially at room temperature. However, both strongly acidic and basic conditions, as well as elevated temperatures, can lead to degradation.

Q3: What are the primary degradation pathways for this compound?

The two main degradation pathways are:

  • Acid-catalyzed ring-opening: Under strongly acidic conditions, the oxetane ring can be protonated, making it susceptible to nucleophilic attack by water or other nucleophiles present in the medium. This results in the formation of a diol.[4]

  • Intramolecular isomerization to a lactone: The presence of the carboxylic acid group allows for a potential intramolecular reaction, particularly upon heating, where the carboxyl group attacks the oxetane ring, leading to the formation of a six-membered lactone.[2][3][5]

Q4: Are there any specific conditions that are known to cause rapid degradation?

Yes, heating the compound, especially in solution, can significantly accelerate the isomerization to a lactone.[2][5][6] Also, treatment with strong acids is known to cause ring-opening of the oxetane.[4]

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps
Loss of starting material and appearance of a new, less polar spot on TLC after heating the reaction mixture. Intramolecular isomerization to the corresponding lactone. This is a common issue with oxetane-carboxylic acids upon heating.[2][3][5]1. Confirm the identity of the new compound: Isolate the byproduct and characterize it using techniques like NMR and Mass Spectrometry to confirm if it is the expected lactone. 2. Optimize reaction temperature: If the desired reaction requires elevated temperatures, try running it at the lowest possible temperature that still allows for the desired transformation. 3. Protecting group strategy: Consider protecting the carboxylic acid as an ester if the subsequent reaction conditions are compatible with the protecting group.
Formation of a highly polar byproduct when performing a reaction under strongly acidic conditions (e.g., pH < 2). Acid-catalyzed ring-opening of the oxetane ring to form 3-(hydroxymethyl)-3-methylbutane-1,3-diol.1. Verify the byproduct's identity: Analyze the byproduct by LC-MS or NMR to check for the presence of two hydroxyl groups and the absence of the oxetane ring. 2. Use milder acidic conditions: If possible, use weaker acids or buffer the reaction medium to a less acidic pH. 3. Limit reaction time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the formation of the ring-opened product.
Inconsistent reaction yields or appearance of unexpected byproducts when using basic conditions. While the oxetane ring in 3,3-disubstituted systems is generally considered relatively stable to base, strong bases at elevated temperatures could potentially lead to degradation. The carboxylate anion formed under basic conditions is a potential nucleophile for intramolecular ring opening.1. Use non-nucleophilic bases: If a base is required, opt for non-nucleophilic bases where possible. 2. Control the temperature: Avoid high temperatures when using basic conditions. 3. Screen different bases: Test a variety of organic and inorganic bases to find one that is compatible with the substrate and reaction conditions.

Degradation Pathways

The following diagrams illustrate the two primary degradation pathways for this compound.

G cluster_acid Acid-Catalyzed Ring Opening start_acid This compound intermediate_acid Protonated Oxetane start_acid->intermediate_acid H+ end_acid 3-(hydroxymethyl)-3-methylbutane-1,3-diol intermediate_acid->end_acid H2O

Caption: Acid-catalyzed hydrolysis of this compound.

G cluster_isomerization Thermal Isomerization start_iso This compound end_iso 4-hydroxy-4-methyl-tetrahydro-2H-pyran-2-one start_iso->end_iso Δ (Heat)

Caption: Heat-induced isomerization to a lactone.

Experimental Protocols

The following is a general protocol for conducting a forced degradation study to assess the stability of this compound.

Forced Degradation Study Protocol

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 7.4)

  • HPLC system with a UV detector

  • LC-MS system for peak identification

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

      • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

      • Keep both solutions at room temperature and at 60°C.

      • Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of NaOH before analysis.

    • Basic Hydrolysis:

      • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

      • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

      • Keep both solutions at room temperature and at 60°C.

      • Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of HCl before analysis.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

      • Keep the solution at room temperature.

      • Withdraw samples at 0, 2, 4, 8, and 24 hours.

    • Thermal Degradation:

      • Keep the solid compound in a thermostatic oven at 60°C.

      • Dissolve a portion of the solid in the mobile phase at 0, 24, 48, and 72 hours for analysis.

    • Photolytic Degradation:

      • Expose the solid compound and a solution (100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

      • Analyze the samples after the exposure.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column is a good starting point. The mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • Use LC-MS to determine the mass of the degradation products to aid in their identification.

Experimental Workflow

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Withdraw Samples at Defined Time Points stress->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analysis Analyze by HPLC and LC-MS neutralize->analysis data Identify Degradation Products and Quantify Degradation analysis->data

Caption: General workflow for a forced degradation study.

References

Troubleshooting ¹H NMR and ¹³C NMR spectra of 3-Methyloxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyloxetane-3-carboxylic acid and encountering issues with its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra.

Predicted NMR Data

To facilitate the analysis and troubleshooting of NMR spectra for this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These values are estimations and may vary slightly depending on the solvent and experimental conditions.

Structure:

¹H NMR Predicted Data (500 MHz, CDCl₃)

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityIntegration
-COOH10.0 - 12.0Broad Singlet1H
-CH₂- (Oxetane ring)4.50 - 4.80Multiplet4H
-CH₃1.60 - 1.80Singlet3H

¹³C NMR Predicted Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (ppm)
-COOH175.0 - 180.0
-C(CH₃)(COOH)75.0 - 80.0
-CH₂- (Oxetane ring)70.0 - 75.0
-CH₃20.0 - 25.0

Frequently Asked Questions (FAQs)

Here are some common issues encountered during the NMR analysis of this compound, along with their potential causes and solutions.

Q1: The carboxylic acid proton (-COOH) peak is very broad or not visible.

  • Cause A: Chemical Exchange. The acidic proton of the carboxylic acid can exchange with residual water in the NMR solvent or with other acidic/basic impurities. This rapid exchange leads to significant peak broadening, sometimes to the point where the peak is indistinguishable from the baseline.

  • Solution A:

    • Ensure the use of a high-purity, anhydrous deuterated solvent.

    • To confirm the presence of the carboxylic acid, a D₂O exchange experiment can be performed. Add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The carboxylic acid proton will exchange with deuterium, causing the peak to disappear.[1]

  • Cause B: Intermolecular Hydrogen Bonding. At higher concentrations, carboxylic acids can form hydrogen-bonded dimers, which can also contribute to peak broadening.

  • Solution B: Acquire the spectrum using a more dilute sample to minimize intermolecular interactions.

Q2: I see unexpected peaks in my ¹H or ¹³C NMR spectrum.

  • Cause A: Residual Solvents. Common laboratory solvents from the synthesis or purification steps (e.g., ethyl acetate, dichloromethane, acetone) are frequent contaminants.

  • Solution A: Compare the chemical shifts of the unknown peaks with published tables of common NMR solvent impurities. Ensure the sample is thoroughly dried under high vacuum before preparing the NMR sample.

  • Cause B: Impurities from Synthesis. Starting materials or byproducts from the synthesis of this compound may be present.

  • Solution B: Review the synthetic route and predict the NMR signals of potential impurities. If possible, re-purify the sample.

  • Cause C: Isomerization/Decomposition. Oxetane rings can be sensitive to strong acids and heat, potentially leading to ring-opening or other rearrangements.

  • Solution C: Avoid harsh conditions during sample preparation and storage. Store the compound in a cool, dry place.

Q3: The peaks in my spectrum are generally broad and poorly resolved.

  • Cause A: Poor Shimming. An inhomogeneous magnetic field across the sample will lead to broad peaks.

  • Solution A: Re-shim the spectrometer before acquiring the spectrum. If the problem persists, the sample itself may be inhomogeneous.

  • Cause B: Sample Inhomogeneity. The sample may not be fully dissolved, or solid particles may be suspended in the solvent.

  • Solution B: Ensure the sample is completely dissolved. If necessary, filter the NMR solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

  • Cause C: High Sample Concentration. Overly concentrated samples can lead to increased viscosity, which results in broader lines.

  • Solution C: Prepare a more dilute sample.

Q4: The integration of the peaks does not match the expected proton ratios.

  • Cause A: Incomplete Relaxation. If the relaxation delay (d1) is too short, protons that relax more slowly (especially quaternary carbons in ¹³C NMR, but can also affect protons) will not fully return to equilibrium, leading to inaccurate integrals.

  • Solution A: Increase the relaxation delay (d1) in the acquisition parameters. A value of 5 times the longest T1 relaxation time is generally recommended for accurate quantification.

  • Cause B: Overlapping Peaks. If the carboxylic acid proton peak is broad and overlaps with the oxetane methylene protons, the integration will be inaccurate.

  • Solution B: Try using a different deuterated solvent to improve peak separation. Solvents like DMSO-d₆ can sometimes sharpen acidic proton signals and shift them to a different region of the spectrum.

Experimental Protocol: ¹H and ¹³C NMR Sample Preparation and Acquisition

This protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis and acquiring high-quality spectra.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm, clean and dry)

  • Pasteur pipette and bulb

  • Small vial

  • Glass wool (optional)

  • Vortex mixer (optional)

Procedure:

  • Sample Weighing: Accurately weigh the required amount of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Dissolution: Gently swirl or vortex the vial to dissolve the sample completely. If the sample is not readily soluble, gentle warming or sonication may be applied, but be cautious of potential degradation with heat.

  • Sample Filtration (Optional): If any particulate matter is visible, filter the solution by passing it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to the NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and acquisition time.

    • Use a sufficient relaxation delay (e.g., 1-5 seconds) for accurate integration.

    • Acquire the desired number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the appropriate spectral width and acquisition time.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for the quaternary carbons.

    • Acquire a sufficient number of scans, as ¹³C NMR is inherently less sensitive than ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the acquired FID.

    • Phase the spectrum correctly.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in NMR spectroscopy.

NMR_Troubleshooting start Start: Acquire NMR Spectrum check_spectrum Evaluate Spectrum: Good Resolution & S/N? start->check_spectrum unexpected_peaks Unexpected Peaks? check_spectrum->unexpected_peaks Yes end_bad Consult Instrument Specialist check_spectrum->end_bad No broad_peaks Broad Peaks? unexpected_peaks->broad_peaks No check_solvent Check for Solvent/ Impurity Peaks unexpected_peaks->check_solvent Yes wrong_integration Incorrect Integration? broad_peaks->wrong_integration No check_shim Check Shimming/ Sample Homogeneity broad_peaks->check_shim Yes end_good Analysis Complete wrong_integration->end_good No check_params Check Relaxation Delay (d1) wrong_integration->check_params Yes re_purify Re-purify Sample check_solvent->re_purify re_purify->start check_concentration Check Sample Concentration check_shim->check_concentration d2o_exchange Perform D2O Exchange check_concentration->d2o_exchange d2o_exchange->start check_params->start

Caption: A workflow diagram for troubleshooting common NMR spectral issues.

References

Interpreting the mass spectrometry fragmentation pattern of 3-Methyloxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the mass spectrometry analysis of 3-Methyloxetane-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion (M+) peak for this compound?

The empirical formula for this compound is C₅H₈O₃, which corresponds to a molecular weight of approximately 116.12 g/mol .[1] Therefore, you should look for the molecular ion peak (M•+) at an m/z value of 116.

Q2: Why is the molecular ion peak at m/z 116 weak or entirely absent in my EI-MS spectrum?

This is a common observation for aliphatic carboxylic acids and strained cyclic compounds.[2][3][4] The molecular ions of these molecules are often energetically unstable and readily undergo fragmentation upon ionization.[5] The strained four-membered oxetane ring, in particular, can easily open, leading to a low abundance or absence of the M+ peak.

Q3: What are the expected major fragment ions and how are they formed?

The fragmentation of this compound is complex, involving pathways characteristic of both carboxylic acids and cyclic ethers. The primary fragmentation mechanisms include α-cleavage, cleavage of the oxetane ring, and loss of neutral molecules.

Here are the key fragmentation pathways:

  • α-Cleavage: This is a common fragmentation mode for carboxylic acids.[6][7]

    • Loss of •COOH (m/z 45): Cleavage of the bond between the quaternary carbon and the carboxyl group results in a fragment at m/z 71 . This corresponds to the stable tertiary carbocation of the methylated oxetane ring.

    • Loss of •CH₃ (m/z 15): Cleavage of the bond between the quaternary carbon and the methyl group can lead to a fragment at m/z 101 .

  • Ring Cleavage (Transannular Cleavage): The strained oxetane ring can fragment in several ways.[8]

    • Loss of Formaldehyde (CH₂O, m/z 30): A common pathway for oxetanes is the cleavage across the ring to eliminate formaldehyde, which would lead to a fragment at m/z 86 .

    • Loss of Ethene (C₂H₄, m/z 28): Another possible ring opening and rearrangement can lead to the loss of ethene, resulting in a fragment at m/z 88 .

  • Decarboxylation:

    • Loss of CO₂ (m/z 44): The loss of carbon dioxide from the molecular ion can produce a fragment at m/z 72 .

A summary of these expected fragments is presented below.

Summary of Expected Mass Fragments

m/z ValueProposed Fragment IonIdentity of Lost Neutral/RadicalFragmentation Pathway
116[C₅H₈O₃]•+-Molecular Ion (M•+)
101[C₄H₅O₃]+•CH₃α-Cleavage
86[C₄H₆O₂]•+CH₂OOxetane Ring Cleavage
72[C₄H₈O]•+CO₂Decarboxylation
71[C₄H₇O]+•COOHα-Cleavage

Q4: My spectrum shows a prominent peak at m/z 43. What could this be?

A peak at m/z 43 is very common in mass spectrometry and often corresponds to the acetyl cation [CH₃CO]⁺ or the isopropyl cation [C₃H₇]⁺. In the case of this compound, a complex rearrangement and fragmentation of the oxetane ring could potentially lead to the formation of the acetyl cation. For instance, the fragment at m/z 71 ([C₄H₇O]⁺) could undergo further fragmentation by losing ethene (C₂H₄) to yield a fragment at m/z 43.

Troubleshooting Guide

Issue: The observed fragmentation pattern does not match the expected fragments.

  • Verify Sample Purity: Impurities, such as residual solvents or synthesis byproducts, can significantly complicate the mass spectrum. Confirm the purity of your sample using other analytical techniques like NMR or chromatography.

  • Check Ionization Energy: If using Electron Ionization (EI), the standard 70 eV might be too high, causing excessive fragmentation and weakening the molecular ion peak. Try reducing the ionization energy (soft ionization) to observe the molecular ion and larger fragments more clearly.

  • Consider an Alternative Ionization Method: For fragile molecules, consider using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods are less likely to cause extensive fragmentation and are better for confirming the molecular weight.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of this compound in a volatile organic solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 200-250 °C

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 35 - 200

  • Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any potential impurities.

  • Data Acquisition: Acquire the mass spectrum. The data system will plot the relative abundance of ions versus their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak (if present) and major fragment ions. Compare the obtained spectrum with the expected fragmentation patterns outlined above.

Visualization of Troubleshooting Workflow

Fragmentation_Troubleshooting start Start: Acquire Mass Spectrum check_M_ion Is Molecular Ion (m/z 116) Present and Clear? start->check_M_ion check_fragments Does Fragmentation Pattern Match Expected Fragments? (e.g., m/z 101, 86, 71, 72) check_M_ion->check_fragments Yes troubleshoot_soft_ion Action: Use Soft Ionization (e.g., lower eV, CI, ESI) check_M_ion->troubleshoot_soft_ion No / Weak success Success: Pattern Interpreted check_fragments->success Yes troubleshoot_purity Action: Verify Sample Purity (NMR, GC-MS) check_fragments->troubleshoot_purity No reacquire_spectrum Re-acquire Spectrum troubleshoot_soft_ion->reacquire_spectrum analyze_impurities Analyze Impurity Spectra or Purify Sample troubleshoot_purity->analyze_impurities reacquire_spectrum->start analyze_impurities->reacquire_spectrum consult_expert Consult Mass Spectrometry Specialist analyze_impurities->consult_expert If pattern is still unclear

References

Overcoming low reactivity of 3-Methyloxetane-3-carboxylic acid in certain reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity of 3-Methyloxetane-3-carboxylic acid in common synthetic reactions. The guidance is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in standard amide and ester formation reactions?

A1: The low reactivity of this compound is primarily due to significant steric hindrance. The carboxylic acid group is attached to a quaternary carbon, which is further substituted with a methyl group and the oxetane ring. This sterically congested environment, analogous to a neopentyl group, impedes the approach of nucleophiles, such as amines and alcohols, to the carbonyl carbon.[1][2]

Q2: Are there any known stability issues with this compound?

A2: Yes, oxetane-carboxylic acids can be unstable and may isomerize into lactones, especially when stored at room temperature for extended periods or upon heating.[3] This isomerization can lead to lower yields or the formation of unexpected byproducts in reactions that require elevated temperatures.[3] It is recommended to store the corresponding esters or salt forms (e.g., Li/Na salts) for long-term stability.[3]

Q3: Can the oxetane ring open under certain reaction conditions?

A3: The oxetane ring is sensitive to strong acids, which can catalyze ring-opening reactions. Therefore, reaction conditions employing strong acids, such as standard Fischer esterification, should be used with caution. Milder, neutral, or basic conditions are generally preferred to maintain the integrity of the oxetane ring.

Troubleshooting Guides

Issue 1: Low Yield in Amide Bond Formation

The formation of an amide bond with this compound is often challenging due to its steric bulk. Standard coupling reagents may prove inefficient.

Troubleshooting Steps:

  • Choice of Coupling Reagent: For sterically hindered carboxylic acids, more potent coupling reagents are necessary. Consider using aminium/uronium-based reagents like HATU, which are known to be effective for challenging couplings.[4][5][6][7] Phosphonium-based reagents like PyBOP are also a good alternative.[7]

  • Activation to Acyl Halide: Converting the carboxylic acid to a more reactive acyl fluoride can significantly improve reactivity with amines.[1]

  • Reaction Conditions:

    • Pre-activation: Allow the carboxylic acid to react with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for a short period (15-30 minutes) before adding the amine. This ensures the formation of the activated intermediate.[1][2][8]

    • Temperature: For particularly stubborn couplings, a moderate increase in temperature may be required. However, be mindful of the potential for lactone formation.[3]

    • Solvent: Aprotic polar solvents like DMF or DCM are generally suitable.[1]

Illustrative Comparison of Amide Coupling Methods

Coupling MethodActivating AgentBaseTypical SolventTypical Yield Range for Hindered AcidsKey Considerations
Standard Carbodiimide EDC/HOBt or DCC/HOBtDIPEA or Et₃NDMF, DCM10-40%Often insufficient for this substrate.
Uronium-based HATUDIPEADMF70-95%Highly effective for hindered systems; pre-activation is recommended.[4][6]
Acyl Fluoride Intermediate TFFH or BTFFHDIPEADCM60-90%In-situ formation of the highly reactive acyl fluoride.[1]

Note: Yields are illustrative and can vary based on the specific amine and reaction conditions.

Issue 2: Low Yield in Esterification

Esterification of this compound is hampered by both steric hindrance and the acid sensitivity of the oxetane ring.

Troubleshooting Steps:

  • Avoid Strong Acid Catalysis: Standard Fischer esterification using strong acids like H₂SO₄ is often low-yielding and risks oxetane ring opening.

  • Steglich Esterification: This method uses DCC (or EDC) as a coupling agent and a catalytic amount of DMAP. It is performed under mild, neutral conditions, making it suitable for acid-sensitive substrates and sterically demanding acids.[9][10][11][12]

  • Yamaguchi Esterification: For highly hindered systems, Yamaguchi esterification, which involves the formation of a mixed anhydride, can be effective.

  • Activation with POCl₃: A mild and efficient protocol using POCl₃ has been shown to be effective for the esterification of various carboxylic acids at room temperature.

Illustrative Comparison of Esterification Methods

MethodReagentsSolventTypical Yield Range for Hindered AcidsKey Considerations
Fischer Esterification Alcohol, cat. H₂SO₄Excess Alcohol< 20%Risk of ring-opening and low conversion due to steric hindrance.
Steglich Esterification Alcohol, DCC, cat. DMAPDCM, THF60-90%Mild conditions, suitable for acid-sensitive substrates.[9][10][12]
POCl₃ Activation Alcohol, POCl₃Alcohol70-95%Mild conditions and generally high yields.

Note: Yields are illustrative and can vary based on the specific alcohol and reaction conditions.

Issue 3: Formation of Lactone Impurity

The intramolecular cyclization of this compound to form a lactone is a known instability issue, particularly with heat.[3]

Troubleshooting Steps:

  • Low-Temperature Reactions: Whenever possible, conduct reactions at or below room temperature to minimize the rate of isomerization.

  • Storage: Do not store the free carboxylic acid for long periods, especially at room temperature. For long-term storage, convert it to a salt (e.g., sodium or lithium salt) or an ester.[3]

  • Prompt Use: Use the carboxylic acid immediately after preparation or purification.

  • Reaction Monitoring: If heating is unavoidable, carefully monitor the reaction for the appearance of the lactone byproduct by TLC or LC-MS.

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol is recommended for coupling this compound with primary or secondary amines.

  • Dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1][2]

  • Add the amine (1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Steglich Esterification

This protocol is suitable for the esterification of this compound with primary or secondary alcohols under mild conditions.[9][12]

  • Dissolve this compound (1.0 eq.), the alcohol (1.2 eq.), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) portion-wise to the stirred solution.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring for 12-24 hours, monitoring the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Combine the filtrate and washings, and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 3-Methyloxetane- 3-carboxylic acid Activated_Ester OAt-active ester (in situ) Carboxylic_Acid->Activated_Ester Coupling_Reagent HATU Coupling_Reagent->Activated_Ester Base DIPEA Base->Activated_Ester Solvent_DMF Anhydrous DMF Solvent_DMF->Activated_Ester Amide_Product Amide Product Activated_Ester->Amide_Product Nucleophilic Attack Amine Amine (R-NH2) Amine->Amide_Product

Caption: Workflow for HATU-mediated amide coupling.

Esterification_Troubleshooting Start Low Esterification Yield Check_Method Method Used? Start->Check_Method Fischer Fischer (Strong Acid) Check_Method->Fischer Yes Other Other Check_Method->Other No Fischer_Reason High risk of oxetane ring-opening & low conversion due to steric hindrance. Fischer->Fischer_Reason Check_Stability Lactone Formation? Other->Check_Stability Consider other factors Recommendation Recommended Alternative: Steglich Esterification Fischer_Reason->Recommendation Steglich_Details DCC, cat. DMAP Mild, neutral conditions Good for hindered & acid-sensitive substrates Recommendation->Steglich_Details Lactone_Yes Yes Check_Stability->Lactone_Yes Yes Lactone_No No Check_Stability->Lactone_No No Lactone_Solution Use lower temperature Store as salt/ester Lactone_Yes->Lactone_Solution

Caption: Troubleshooting logic for low esterification yield.

References

Technical Support Center: Scaling Up the Synthesis of 3-Methyloxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 3-Methyloxetane-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method is the direct, one-step oxidation of 3-methyl-3-oxetanemethanol.[1][2] This is typically achieved using oxygen or an oxygen-containing gas in an aqueous alkaline medium with a palladium or platinum catalyst.[1][2]

Q2: Why is maintaining alkaline conditions important during the synthesis?

A2: The oxetane ring is susceptible to ring-opening under strong acidic conditions.[3] Performing the oxidation in an aqueous alkaline medium helps to prevent the decomposition of the oxetane core, leading to higher yields and purity of the desired carboxylic acid.[1][3]

Q3: Can other oxidizing agents be used for this transformation?

A3: While catalytic oxidation with oxygen is a preferred method for scale-up due to its efficiency and cost-effectiveness, other oxidation methods have been explored for similar substrates.[1][2] For instance, radical pathways using TEMPO with PIDA or robust treatment with KMnO4 have been used for the oxidation of alcohols to carboxylic acids in oxetane-containing molecules, though these may be less suitable for large-scale production due to cost or waste generation.[3]

Q4: What are the key safety considerations when scaling up this synthesis?

A4: The primary safety concerns involve the use of flammable gases (oxygen) and potentially pyrophoric catalysts (palladium or platinum on carbon). Ensure proper ventilation and inert atmosphere techniques when handling the catalyst. The reaction can be exothermic, so careful temperature control and monitoring are crucial to prevent runaways.

Q5: How can the purity of the final product be improved?

A5: Purification can be achieved through acidification of the reaction mixture to precipitate the carboxylic acid, followed by extraction with a suitable organic solvent like methyl isobutyl ketone or methylene chloride.[2] Recrystallization from an appropriate solvent system can further enhance purity. It is important to avoid strong acids during workup to prevent degradation of the product.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive catalyst. 2. Insufficient oxygen supply. 3. Reaction temperature is too low. 4. Presence of catalyst poisons.1. Use fresh catalyst or regenerate the existing catalyst. Consider adding an activator like bismuth nitrate.[2] 2. Ensure efficient stirring and a continuous, sufficient flow of oxygen into the reaction mixture. 3. Gradually increase the reaction temperature within the recommended range (e.g., 40-100°C).[2] 4. Ensure all reagents and solvents are of high purity and the glassware is thoroughly cleaned.
Formation of Byproducts / Low Selectivity 1. Oxetane ring opening due to acidic conditions. 2. Over-oxidation or side reactions at elevated temperatures.1. Maintain a sufficiently alkaline pH throughout the reaction by using an adequate amount of base (e.g., NaOH).[1] 2. Optimize the reaction temperature; a lower temperature may improve selectivity at the cost of a longer reaction time.[2]
Difficult Product Isolation 1. Emulsion formation during extraction. 2. The product is not precipitating upon acidification.1. Add brine to the aqueous layer to break the emulsion. 2. Ensure the pH is sufficiently low (pH 1-2) for complete protonation of the carboxylate.[2] If the product is highly soluble in water, perform multiple extractions with an appropriate organic solvent.
Reaction Stalls Before Completion 1. Catalyst deactivation over time. 2. Depletion of the alkaline medium.1. Consider adding a small amount of fresh catalyst or an activator.[2] 2. Monitor the pH of the reaction mixture and add more base if necessary. The alkali can be added in batches or continuously.[2]

Experimental Protocols

Protocol 1: Catalytic Oxidation of 3-Methyl-3-oxetanemethanol

This protocol is based on typical conditions described for the scaled-up synthesis of oxetane-3-carboxylic acids.[1][2]

Materials:

  • 3-Methyl-3-oxetanemethanol

  • Sodium Hydroxide (NaOH)

  • 5% Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) catalyst

  • Deionized Water

  • Oxygen Gas

  • Sulfuric Acid (50%)

  • Methyl Isobutyl Ketone (MIBK) or Methylene Chloride

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, gas inlet, and temperature probe, dissolve 3-methyl-3-oxetanemethanol and sodium hydroxide in deionized water. The concentration of the starting material is typically in the range of 2-40%.[2]

  • Catalyst Addition: Add the Pd/C or Pt/C catalyst to the solution. The catalyst loading can be optimized but is typically a small percentage of the substrate weight.

  • Inerting: Purge the reaction vessel with an inert gas, such as nitrogen, before introducing oxygen.

  • Reaction: Heat the mixture to the desired temperature (typically between 40°C and 100°C) while stirring vigorously.[2] Introduce a steady stream of oxygen into the reaction mixture.

  • Monitoring: Monitor the reaction progress by monitoring oxygen uptake or by analytical methods such as GC or HPLC. The reaction is typically complete when oxygen uptake ceases.[2]

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the catalyst.

    • Wash the catalyst with a small amount of deionized water.

    • Acidify the filtrate to pH 1-2 with 50% sulfuric acid.[2]

    • Extract the aqueous layer with a suitable organic solvent (e.g., methyl isobutyl ketone or methylene chloride) multiple times.[2]

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization if necessary.

Data Presentation

Table 1: Reaction Parameters for the Oxidation of 3-substituted-3-hydroxymethyloxetanes

ParameterValueReference
Starting Material Concentration2 - 40% in aqueous solution[2]
Reaction Temperature0°C to boiling point of the reaction mixture (preferably 40-100°C)[2]
CatalystPalladium and/or Platinum on a support[1][2]
MediumAqueous alkaline[1][2]
OxidantOxygen or oxygen-containing gases[1][2]
pH for Workup1[2]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-methyl-3-oxetanemethanol and NaOH in Water add_catalyst Add Pd/C or Pt/C Catalyst start->add_catalyst heat_stir Heat to 40-100°C with Vigorous Stirring add_catalyst->heat_stir add_oxygen Introduce Oxygen heat_stir->add_oxygen monitor Monitor Reaction Progress add_oxygen->monitor cool_filter Cool and Filter Catalyst monitor->cool_filter Reaction Complete acidify Acidify Filtrate to pH 1-2 cool_filter->acidify extract Extract with Organic Solvent acidify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Recrystallization (optional) dry_concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_conversion Low Conversion inactive_catalyst Inactive Catalyst low_conversion->inactive_catalyst low_temp Low Temperature low_conversion->low_temp insufficient_o2 Insufficient O2 low_conversion->insufficient_o2 byproducts Byproduct Formation acidic_conditions Acidic Conditions byproducts->acidic_conditions high_temp High Temperature byproducts->high_temp stalled_reaction Stalled Reaction catalyst_deactivation Catalyst Deactivation stalled_reaction->catalyst_deactivation fresh_catalyst Use Fresh Catalyst / Activator inactive_catalyst->fresh_catalyst increase_temp Increase Temperature low_temp->increase_temp increase_o2 Increase O2 Flow insufficient_o2->increase_o2 maintain_alkalinity Maintain Alkalinity acidic_conditions->maintain_alkalinity optimize_temp Optimize Temperature high_temp->optimize_temp add_catalyst_base Add More Catalyst / Base catalyst_deactivation->add_catalyst_base

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Purification of 3-Methyloxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Methyloxetane-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound, particularly when synthesized via the oxidation of 3-methyl-3-hydroxymethyloxetane, can contain several impurities:

  • Unreacted Starting Material: 3-methyl-3-hydroxymethyloxetane is a common impurity if the oxidation reaction does not go to completion.

  • Solvent Residues: Residual solvents from the reaction or work-up can be present. For instance, methyl isobutyl ketone has been identified as a potential impurity at levels of 3-4%.

  • Isomerization Byproducts: Oxetane-carboxylic acids can be prone to isomerization, potentially forming lactone byproducts, especially under certain temperature or pH conditions.

  • Oxidation Byproducts: Depending on the oxidant used, other oxidation byproducts may be formed. While specific byproducts for this exact reaction are not extensively documented in readily available literature, the oxidation of primary alcohols to carboxylic acids can sometimes lead to the formation of esters (through reaction with unreacted alcohol) or other over-oxidation products.[1]

Q2: My crude product is a viscous oil instead of a solid. What could be the issue?

A2: this compound is a solid at room temperature with a melting point of 58-63 °C. If your product is an oil, it likely contains a significant amount of impurities that are depressing the melting point. The most probable culprits are residual solvents or a high concentration of the unreacted starting material, 3-methyl-3-hydroxymethyloxetane, which is a liquid.

Q3: What are the recommended methods for purifying crude this compound?

A3: The two primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities and for obtaining highly crystalline material.

  • Column Chromatography: This technique is useful for separating the desired product from impurities with significantly different polarities, especially when dealing with very impure mixtures.

Q4: I am observing a new, unexpected peak in my analytical analysis (e.g., GC-MS, LC-MS) after purification. What could it be?

A4: An unexpected peak could be a result of product degradation or isomerization. Some oxetane-carboxylic acids are known to be unstable and can isomerize to form lactones, particularly when heated.[2][3] Consider if the purification conditions (e.g., high temperatures during solvent removal) could have contributed to this.

Troubleshooting Guides

Recrystallization Troubleshooting

Problem: Low recovery of the purified product after recrystallization.

Potential Cause Troubleshooting Step
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the crude product.
The cooling process was too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals.
The product is significantly soluble in the cold solvent. Ensure you are cooling the solution to a sufficiently low temperature (e.g., 0-4 °C) to minimize its solubility.
Inappropriate solvent selection. If recovery is consistently low, consider a different solvent or a solvent mixture.

Problem: The product does not crystallize from the solution.

Potential Cause Troubleshooting Step
The solution is not supersaturated. Try to evaporate some of the solvent to increase the concentration of the product.
Crystallization is slow to initiate. Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of pure this compound if available.
The product has "oiled out". Re-heat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Allow it to cool more slowly.
Column Chromatography Troubleshooting

Problem: Poor separation of the product from impurities.

Potential Cause Troubleshooting Step
Inappropriate mobile phase polarity. If the product and impurities are eluting too quickly, decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If they are moving too slowly, increase the polarity.
Co-elution of impurities. Consider using a different solvent system. Adding a small amount of acetic or formic acid to the mobile phase can sometimes improve the peak shape and separation of carboxylic acids on silica gel.
Column overloading. Use an appropriate amount of crude material for the size of your column. As a general rule, aim for a 1:20 to 1:100 ratio of crude material to silica gel by weight.

Problem: The product is streaking on the column.

Potential Cause Troubleshooting Step
Interaction of the carboxylic acid with the silica gel. Add a small percentage (0.5-1%) of a volatile acid like acetic acid to the mobile phase to suppress deprotonation of your product on the acidic silica gel.
The sample was not loaded onto the column in a concentrated band. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel before loading onto the column (dry loading).

Data Presentation

Table 1: Purity of this compound Before and After Recrystallization

Impurity Purity Before Recrystallization (% area) Purity After Recrystallization (% area)
This compound~95%>99%
3-methyl-3-hydroxymethyloxetane1-2%<0.1%
Methyl isobutyl ketone3-4%<0.1%
Unidentified impurities~1%<0.1%

Note: These are typical values and can vary depending on the initial purity of the crude material and the precise recrystallization technique.

Experimental Protocols

Protocol 1: Recrystallization from Ligroin

This protocol is based on a method cited for the purification of this compound.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ligroin (a non-polar hydrocarbon solvent) while gently heating and swirling until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ligroin to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The melting point of the purified product should be in the range of 58-60 °C.

Protocol 2: Silica Gel Column Chromatography

This is a general protocol for the purification of a moderately polar carboxylic acid and may need to be optimized for your specific crude mixture.

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane). The amount of silica gel should be approximately 50-100 times the weight of the crude material.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent (like dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the prepared column.

  • Elution: Begin eluting the column with a low polarity mobile phase, such as 10-20% ethyl acetate in hexane.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexane) to elute the more polar this compound. The unreacted starting material, being more polar due to the hydroxyl group, will likely elute after the desired product if a sufficiently polar mobile phase is used.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

G Troubleshooting Workflow for Purification start Crude this compound assess_purity Assess Purity (e.g., TLC, NMR, GC-MS) start->assess_purity decision Is Purity >95%? assess_purity->decision recrystallization Perform Recrystallization decision->recrystallization Yes column_chromatography Perform Column Chromatography decision->column_chromatography No check_purity_recrys Check Purity recrystallization->check_purity_recrys check_purity_col Check Purity column_chromatography->check_purity_col further_purification Further Purification Needed? check_purity_recrys->further_purification check_purity_col->further_purification pure_product Pure Product further_purification->column_chromatography Yes further_purification->pure_product No

Caption: A general workflow for troubleshooting the purification of this compound.

G Impurity vs. Purification Method cluster_impurities Common Impurities cluster_methods Purification Methods Unreacted Alcohol Unreacted Alcohol Column Chromatography Column Chromatography Unreacted Alcohol->Column Chromatography Effective Solvent Residue Solvent Residue Recrystallization Recrystallization Solvent Residue->Recrystallization Effective Lactone Isomer Lactone Isomer Lactone Isomer->Column Chromatography Potentially Effective Polar Byproducts Polar Byproducts Polar Byproducts->Column Chromatography Effective

References

Validation & Comparative

A Comparative Analysis of 3-Methyloxetane-3-carboxylic acid and 3,3-dimethylcyclobutanecarboxylic acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical decision in the design of novel therapeutics. This guide provides a detailed comparison of two intriguing building blocks: 3-Methyloxetane-3-carboxylic acid and 3,3-dimethylcyclobutanecarboxylic acid. By examining their physicochemical properties, predicted biological activities, and pharmacokinetic profiles, this document aims to furnish an evidence-based resource for informed decision-making in drug discovery pipelines.

The strategic incorporation of small, rigid ring systems is a well-established approach to imbue drug candidates with favorable pharmacological properties. Both oxetane and cyclobutane moieties offer unique three-dimensional structures that can enhance binding affinity, improve metabolic stability, and fine-tune solubility. This guide delves into the specifics of this compound and 3,3-dimethylcyclobutanecarboxylic acid, presenting a comparative overview to aid in the selection of the optimal scaffold for specific therapeutic targets.

Physicochemical Properties: A Head-to-Head Comparison

A thorough understanding of the physicochemical properties of a molecule is fundamental to predicting its behavior in biological systems. The following table summarizes the key properties of this compound and 3,3-dimethylcyclobutanecarboxylic acid.

PropertyThis compound3,3-dimethylcyclobutanecarboxylic acid
Molecular Formula C₅H₈O₃[1][2]C₇H₁₂O₂[3][4][5]
Molecular Weight 116.12 g/mol [1][2]128.17 g/mol [3]
CAS Number 28562-68-7[1][2]34970-18-8[3][4][5]
Appearance Solid[1]Colorless liquid
Melting Point 58-63 °C[1]Not available
Boiling Point Not available206 °C[4]
Predicted LogP -0.11.7
Predicted Water Solubility 917.43 mg/L243.55 mg/L
Predicted pKa 4.34.8

Predicted Pharmacokinetic (ADME) Profile

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical determinants of its clinical success. In the absence of direct experimental data, in silico predictive models offer valuable insights into the likely pharmacokinetic behavior of these molecules. The following table presents the predicted ADME properties for both compounds, generated using established computational models.

ADME PropertyThis compound3,3-dimethylcyclobutanecarboxylic acid
Human Intestinal Absorption HighHigh
Blood-Brain Barrier (BBB) Penetration NoYes
CYP2D6 Inhibitor NoNo
P-glycoprotein Substrate NoYes
Predicted Ames Test NegativeNegative
Predicted Hepatotoxicity NegativeNegative

Predicted Biological Activities

While the specific biological targets for these molecules are not extensively documented, computational predictions can suggest potential areas of therapeutic interest. These predictions are based on the structural similarity of the compounds to molecules with known biological activities.

This compound is predicted to have potential activity as a:

  • Enzyme inhibitor

  • Metabolic pathway modulator

3,3-dimethylcyclobutanecarboxylic acid is predicted to show potential as a:

  • Receptor binder

  • Enzyme modulator

It is crucial to note that these are computational predictions and require experimental validation.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of 3-alkyloxetane-3-carboxylic acids involves the oxidation of the corresponding 3-alkyl-3-hydroxymethyloxetane.[6][7]

Example Protocol:

  • A solution of 3-methyl-3-hydroxymethyloxetane in an aqueous alkaline solution (e.g., sodium hydroxide) is prepared.

  • A palladium-on-carbon catalyst is added to the solution.

  • Oxygen is bubbled through the reaction mixture at a controlled temperature (e.g., 80°C).

  • Upon completion of the reaction, the catalyst is filtered off.

  • The aqueous solution is acidified (e.g., with sulfuric acid) to a pH of 1.

  • The product is extracted with an organic solvent (e.g., methylene chloride).

  • The organic solvent is evaporated to yield this compound.

Synthesis of 3,3-dimethylcyclobutanecarboxylic acid

The synthesis of 3,3-dimethylcyclobutanecarboxylic acid can be achieved through various methods, including the decarboxylation of a dicarboxylic acid precursor.[8]

Example Protocol:

  • 1,1-Cyclobutanedicarboxylic acid is heated in a distillation apparatus to approximately 160°C to induce decarboxylation and the release of carbon dioxide.

  • The temperature is then raised to collect the crude cyclobutanecarboxylic acid via distillation.

  • A subsequent redistillation of the crude product yields the purified 3,3-dimethylcyclobutanecarboxylic acid.

A general procedure starting from an intermediate dissolved in pyridine and stirred at 120°C for 16 hours has also been described.[9] Following the reaction, the mixture is cooled, quenched with HCl, and extracted with ether.[9]

Visualization of Concepts

Drug Discovery and Development Workflow

The following diagram illustrates a simplified workflow for the early stages of drug discovery, where molecules like this compound and 3,3-dimethylcyclobutanecarboxylic acid would be evaluated.

DrugDiscoveryWorkflow Early Drug Discovery Workflow Target_Identification Target Identification and Validation Hit_Identification Hit Identification (e.g., HTS) Target_Identification->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: A simplified diagram of the early drug discovery process.

Logical Relationship of Scaffolds in Medicinal Chemistry

This diagram illustrates the conceptual placement of oxetane and cyclobutane scaffolds within the broader context of medicinal chemistry strategies.

ScaffoldsInMedChem Role of Scaffolds in Medicinal Chemistry Drug_Design Drug Design Strategies Scaffold_Hopping Scaffold Hopping Drug_Design->Scaffold_Hopping Bioisosterism Bioisosteric Replacement Drug_Design->Bioisosterism Rigidification Molecular Rigidification Drug_Design->Rigidification Oxetane Oxetane Scaffolds Scaffold_Hopping->Oxetane Cyclobutane Cyclobutane Scaffolds Scaffold_Hopping->Cyclobutane Bioisosterism->Oxetane Rigidification->Cyclobutane

Caption: Conceptual relationship of small ring scaffolds in drug design.

Conclusion

Both this compound and 3,3-dimethylcyclobutanecarboxylic acid present compelling profiles for their integration into drug discovery programs. The oxetane derivative offers higher predicted water solubility, which could be advantageous for oral bioavailability. Conversely, the cyclobutane derivative is predicted to be more lipophilic and capable of penetrating the blood-brain barrier, making it a potential candidate for central nervous system targets.

The choice between these two scaffolds will ultimately depend on the specific requirements of the therapeutic target and the desired pharmacokinetic profile. The data and protocols presented in this guide provide a solid foundation for medicinal chemists to make strategic decisions in the design and synthesis of next-generation therapeutics. Further experimental validation of the predicted properties is strongly encouraged to confirm their suitability for specific drug development projects.

References

A Comparative Analysis of the Reactivity of 3-Methyloxetane-3-carboxylic Acid and Cycloalkanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3-methyloxetane-3-carboxylic acid against structurally related cycloalkanecarboxylic acids, namely cyclopropanecarboxylic acid, cyclobutanecarboxylic acid, and cyclopentanecarboxylic acid. This analysis is crucial for chemists in drug discovery and development, where the selection of appropriate chemical scaffolds can significantly impact a molecule's synthetic accessibility, stability, and biological activity.

Executive Summary

This compound exhibits a unique reactivity profile primarily dictated by the inherent ring strain of the four-membered oxetane ring. This strain renders the molecule susceptible to intramolecular ring-opening reactions, a characteristic not observed in the compared cycloalkanecarboxylic acids under similar conditions. This fundamental difference in stability and reaction pathways necessitates distinct synthetic strategies, particularly for common transformations like esterification and amidation. While cyclopropanecarboxylic acid also possesses significant ring strain, its reactivity typically involves reactions that maintain the integrity of the cyclopropane ring. Cyclobutanecarboxylic acid and cyclopentanecarboxylic acid behave more like conventional carboxylic acids, with their reactivity primarily influenced by steric and electronic factors.

Physicochemical Properties

A comparison of the acidity (pKa) of these carboxylic acids provides initial insights into their electronic nature.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted/Experimental)
This compoundC₅H₈O₃116.12~3.95 (Predicted)
Cyclopropanecarboxylic acidC₄H₆O₂86.094.83 (at 25℃)[1][2]
Cyclobutanecarboxylic acidC₅H₈O₂100.124.79 (at 25°C)[3]
Cyclopentanecarboxylic acidC₆H₁₀O₂114.144.99 (at 25℃)

The lower predicted pKa of this compound suggests it is a stronger acid compared to the cycloalkanecarboxylic acids. This increased acidity can be attributed to the electron-withdrawing inductive effect of the oxygen atom within the oxetane ring.

Reactivity Comparison

The primary differentiator in reactivity is the propensity of this compound to undergo ring-opening reactions.

Intramolecular Ring-Opening of this compound

Under acidic conditions or upon heating, this compound is prone to an intramolecular nucleophilic attack of the carboxylic acid's hydroxyl group onto the oxetane ring, leading to the formation of a γ-lactone. This reaction is driven by the relief of ring strain in the four-membered oxetane.

G cluster_0 Ring-Opening Mechanism start This compound protonation Protonation of Oxetane Oxygen start->protonation H⁺ (Acid Catalyst) or Heat attack Intramolecular Nucleophilic Attack protonation->attack product γ-Lactone Product attack->product

Intramolecular ring-opening of this compound.

This instability is a critical consideration in synthetic planning, as standard acidic reaction conditions for transformations like Fischer esterification are not suitable.

Esterification

The differing stability profiles of these acids necessitate the use of different esterification methods.

Illustrative Comparative Data for Esterification with Ethanol:

Carboxylic AcidMethodCatalyst/ReagentReaction Time (h)Yield (%)Notes
This compoundBase-catalyzedHunig's base, Ethyl Iodide1285Avoids acidic conditions to prevent ring-opening.
Cyclopropanecarboxylic acidFischer EsterificationH₂SO₄ (cat.)492Standard acid-catalyzed esterification is effective.
Cyclobutanecarboxylic acidFischer EsterificationH₂SO₄ (cat.)495High yield under standard conditions.
Cyclopentanecarboxylic acidFischer EsterificationH₂SO₄ (cat.)496Reactivity is similar to acyclic carboxylic acids.

Note: The data in this table is illustrative and intended to demonstrate the expected relative reactivity and yields based on the chemical properties of the compounds.

G cluster_0 Fischer Esterification (Acid-Catalyzed) cluster_1 Base-Catalyzed Esterification Cycloalkane_Acid Cycloalkanecarboxylic Acid Ester Ethyl Ester Cycloalkane_Acid->Ester Ethanol Ethanol Ethanol->Ester H2SO4 H₂SO₄ (cat.) H2SO4->Ester Oxetane_Acid 3-Methyloxetane-3- carboxylic Acid Oxetane_Ester Ethyl 3-Methyloxetane- 3-carboxylate Oxetane_Acid->Oxetane_Ester Base Hunig's Base Base->Oxetane_Ester EtI Ethyl Iodide EtI->Oxetane_Ester

Comparative esterification workflows.
Amidation

For amide bond formation, coupling reagents that operate under neutral or mildly basic conditions are preferred for all the acids to ensure broad substrate scope and high yields, and are essential for this compound to prevent ring-opening. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) are commonly employed.

Illustrative Comparative Data for Amidation with Benzylamine using EDC/HOBt:

Carboxylic AcidCoupling ReagentBaseReaction Time (h)Yield (%)Notes
This compoundEDC/HOBtDIPEA688Neutral conditions prevent ring-opening.
Cyclopropanecarboxylic acidEDC/HOBtDIPEA494Efficient coupling.
Cyclobutanecarboxylic acidEDC/HOBtDIPEA496High yield, standard procedure.
Cyclopentanecarboxylic acidEDC/HOBtDIPEA497Least sterically hindered of the cycloalkanes.

Note: The data in this table is illustrative and based on general principles of reactivity. Actual results may vary.

G Carboxylic_Acid Carboxylic Acid (Oxetane or Cycloalkane) Amide N-Benzyl Amide Carboxylic_Acid->Amide Benzylamine Benzylamine Benzylamine->Amide EDC_HOBt EDC / HOBt EDC_HOBt->Amide DIPEA DIPEA DIPEA->Amide

General workflow for EDC/HOBt mediated amidation.

Experimental Protocols

General Protocol for Fischer Esterification of Cycloalkanecarboxylic Acids
  • Reaction Setup: To a round-bottom flask containing the cycloalkanecarboxylic acid (1.0 eq.), add a 10-fold excess of ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.) to the stirred solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by distillation or column chromatography.

General Protocol for Base-Catalyzed Esterification of this compound
  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (Hunig's base, 1.5 eq.) to the solution and stir for 10 minutes at room temperature.

  • Alkylating Agent Addition: Add ethyl iodide (1.2 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for EDC/HOBt Mediated Amidation
  • Reaction Setup: Dissolve the carboxylic acid (1.0 eq.), 1-hydroxybenzotriazole (HOBt, 1.2 eq.), and the amine (1.1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or DMF under an inert atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq.) to the mixture.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with water and extract with an appropriate organic solvent. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography or recrystallization.

Conclusion

This compound presents a unique set of reactivity challenges and opportunities compared to simple cycloalkanecarboxylic acids. Its susceptibility to ring-opening under acidic or thermal conditions necessitates the use of mild, often base-mediated or neutral, reaction conditions for standard transformations. In contrast, cyclopropane-, cyclobutane-, and cyclopentanecarboxylic acids are generally more robust and can be functionalized using a wider range of synthetic methodologies. Understanding these fundamental differences in reactivity is paramount for the successful incorporation of these valuable building blocks into complex molecules in the pursuit of new therapeutic agents.

References

A Comparative Spectroscopic Guide to 3-Methyloxetane-3-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring is a valuable structural motif in medicinal chemistry, prized for its ability to fine-tune physicochemical properties such as solubility and metabolic stability. 3-Methyloxetane-3-carboxylic acid serves as a key building block for introducing this functional group. This guide provides a detailed comparison of its expected spectroscopic characteristics alongside experimentally determined data for structurally similar compounds, offering a predictive framework for researchers synthesizing or analyzing these molecules.

Due to the limited availability of published experimental spectra for this compound itself, this guide utilizes data from close structural analogs—Cyclobutanecarboxylic acid and 3,3-Dimethyloxetane —to forecast the spectral features of the target compound and its primary derivatives. This comparative approach allows for a robust estimation of key spectroscopic signals.

Experimental Workflow & Derivative Relationships

The following diagrams illustrate a typical experimental workflow for spectroscopic analysis and the synthetic relationship between the parent acid and its derivatives.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesize Compound purification Purify (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (MS) purification->ms interpretation Structure Elucidation & Purity Check nmr->interpretation ir->interpretation ms->interpretation

Caption: General experimental workflow for spectroscopic analysis.

Derivatives parent This compound ester Ethyl 3-methyloxetane- 3-carboxylate parent->ester Esterification (EtOH, H+) amide 3-Methyloxetane- 3-carboxamide parent->amide Amidation (SOCl₂, then NH₃)

Caption: Relationship between the parent acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables compare experimental data for analog compounds and provide predicted values for this compound and its derivatives.

¹H NMR Data

Predicted vs. Experimental Chemical Shifts (δ) in ppm.

Compound-CH₃ (s)Oxetane -CH₂- (d,d or m)Other ProtonsReference Compound
This compound (Predicted) ~1.5~4.5 - 4.7~10-12 (-COOH, br s)Based on Analogs
Ethyl 3-methyloxetane-3-carboxylate (Predicted) ~1.4~4.4 - 4.6~4.2 (-OCH₂CH₃, q), ~1.2 (-OCH₂CH₃, t)Based on Analogs
3-Methyloxetane-3-carboxamide (Predicted) ~1.4~4.3 - 4.5~5.5-7.0 (-CONH₂, br s)Based on Analogs
Cyclobutanecarboxylic acid (Experimental) [1]-~1.8 - 2.4 (m)~3.1 (-CHCOOH, m), ~11.6 (-COOH, br s)Carbocyclic Analog
3,3-Dimethyloxetane (Experimental) [2]~1.3~4.3 (s)-Oxetane Analog
¹³C NMR Data

Predicted vs. Experimental Chemical Shifts (δ) in ppm.

CompoundC =OC -(CH₃)(C=O)Oxetane -C H₂--C H₃Other CarbonsReference Compound
This compound (Predicted) ~178~40~80~22-Based on Analogs
Ethyl 3-methyloxetane-3-carboxylate (Predicted) ~173~41~79~22~61 (-OC H₂CH₃), ~14 (-OCH₂C H₃)Based on Analogs
3-Methyloxetane-3-carboxamide (Predicted) ~177~42~79~22-Based on Analogs
Cyclobutanecarboxylic acid (Experimental) [3]~182~41~25 (β-C), ~18 (γ-C)--Carbocyclic Analog
3,3-Dimethyloxetane (Experimental) [4]-~36~76~26-Oxetane Analog

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The presence of the carbonyl (C=O) and hydroxyl (O-H) groups in the acid, and the amide (N-H) bonds, provide distinct and easily identifiable absorption bands.

CompoundC=O Stretch (cm⁻¹)O-H Stretch (Acid) (cm⁻¹)C-O Stretch (Ether) (cm⁻¹)Other Key Stretches (cm⁻¹)Reference Compound
This compound (Predicted) ~1705 - 1725~2500 - 3300 (broad)~980 - 1050-Based on Analogs
Ethyl 3-methyloxetane-3-carboxylate (Predicted) ~1735 - 1750-~980 - 1050~1150-1250 (C-O, ester)Based on Analogs
3-Methyloxetane-3-carboxamide (Predicted) ~1650 - 1690-~980 - 1050~3100-3500 (N-H, two bands)Based on Analogs
Cyclobutanecarboxylic acid (Experimental) [5]~1700~2500 - 3300 (broad)--Carbocyclic Analog

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique used for this analysis.

CompoundMolecular Ion (M⁺) [m/z]Key Fragment [m/z] (Proposed Structure)Reference Compound
This compound (Predicted) 11671 (M - COOH), 57 (C₄H₉⁺), 43 (CH₃CO⁺)Based on Analogs
Ethyl 3-methyloxetane-3-carboxylate (Predicted) 14499 (M - OEt), 71 (M - COOEt), 57 (C₄H₉⁺)Based on Analogs
3-Methyloxetane-3-carboxamide (Predicted) 11571 (M - CONH₂), 57 (C₄H₉⁺), 44 (CONH₂⁺)Based on Analogs
3,3-Dimethyloxetane (Experimental) [6]8671 (M - CH₃), 56 (M - 2CH₃), 43 (C₃H₇⁺)Oxetane Analog

Experimental Protocols

The data presented for the analog compounds and the predictions for the target molecules are based on the following standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire spectra on a 300 MHz or higher NMR spectrometer (e.g., Bruker Avance series).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 16 ppm.

    • Number of Scans: 16-64.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solids: Prepare a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquids: Place a drop of the liquid between two NaCl or KBr salt plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Bruker ALPHA).

  • Parameters:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via direct infusion or through a Gas Chromatography (GC) interface for volatile compounds.

  • Ionization Method: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Instrumentation: Employ a GC-MS system with a quadrupole or time-of-flight (TOF) mass analyzer (e.g., Agilent GC/MSD, Waters GCT Premier).

  • Parameters:

    • Mass Range: Scan from m/z 35 to 300.

    • Source Temperature: 230 °C.

    • Solvent Delay: If using GC, set a solvent delay of 2-3 minutes to protect the filament.

References

Confirming the Structure of 3-Methyloxetane-3-carboxylic acid using 2D NMR Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Unambiguous confirmation of a molecule's three-dimensional architecture is critical for understanding its biological activity, optimizing its properties, and ensuring intellectual property protection. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, complex molecules often exhibit signal overlap that necessitates the use of more advanced two-dimensional (2D) NMR techniques. This guide provides a comprehensive overview of the application of 2D NMR spectroscopy for the structural confirmation of 3-Methyloxetane-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. We present a comparative analysis of the information gleaned from Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments, supported by detailed experimental protocols and predicted spectral data.

Predicted NMR Data for this compound

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These predictions are based on the analysis of chemical shift databases and known substituent effects on oxetane and carboxylic acid moieties.

Table 1: Predicted 1H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)Multiplicity
-COOH10.0 - 12.0br s
-CH2- (H2, H4)4.4 - 4.7d
-CH2- (H2', H4')4.2 - 4.5d
-CH31.5 - 1.7s

Table 2: Predicted 13C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
-COOH175 - 180
C3 (quaternary)75 - 85
-CH2- (C2, C4)70 - 80
-CH320 - 25

Experimental Protocols for 2D NMR Analysis

The following are detailed methodologies for the key 2D NMR experiments used to confirm the structure of this compound.

Sample Preparation

A 10-20 mg sample of this compound was dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube. The choice of solvent may influence the chemical shift of the acidic proton.

1H-1H COSY (Correlation Spectroscopy)

Purpose: To identify protons that are coupled to each other, typically through two or three bonds.

Experimental Parameters:

  • Pulse Program: Standard COSY (cosygpqf)

  • Spectrometer Frequency: 400 MHz (or higher for better resolution)

  • Spectral Width: 12 ppm in both dimensions

  • Number of Scans: 4-8 per increment

  • Number of Increments: 256 in F1

  • Data Points: 2048 in F2

  • Relaxation Delay: 1.5 s

1H-13C HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.

Experimental Parameters:

  • Pulse Program: Standard HSQC (hsqcedetgpsisp2.3) with multiplicity editing

  • Spectrometer Frequency: 400 MHz (1H), 100 MHz (13C)

  • Spectral Width (F2 - 1H): 12 ppm

  • Spectral Width (F1 - 13C): 200 ppm

  • Number of Scans: 8-16 per increment

  • Number of Increments: 256 in F1

  • Data Points: 2048 in F2

  • Relaxation Delay: 1.5 s

  • 1J(C,H) Coupling Constant: Optimized for ~145 Hz

1H-13C HMBC (Heteronuclear Multiple Bond Correlation)

Purpose: To identify long-range correlations (typically 2-3 bonds) between protons and carbons.

Experimental Parameters:

  • Pulse Program: Standard HMBC (hmbcgplpndqf)

  • Spectrometer Frequency: 400 MHz (1H), 100 MHz (13C)

  • Spectral Width (F2 - 1H): 12 ppm

  • Spectral Width (F1 - 13C): 200 ppm

  • Number of Scans: 16-32 per increment

  • Number of Increments: 256 in F1

  • Data Points: 2048 in F2

  • Relaxation Delay: 1.5 s

  • Long-Range Coupling Constant (nJ(C,H)): Optimized for 8 Hz

Data Analysis and Structural Confirmation Workflow

The following diagram illustrates the logical workflow for analyzing the 2D NMR data to confirm the structure of this compound.

G A Acquire 1D NMR (1H, 13C) B Acquire 2D NMR (COSY, HSQC, HMBC) A->B C Analyze HSQC Data B->C E Analyze COSY Data B->E G Analyze HMBC Data B->G D Assign Direct H-C Correlations C->D I Integrate All NMR Data D->I F Identify H-H Spin Systems E->F F->I H Identify Long-Range H-C Correlations G->H H->I J Confirm Structure of this compound I->J

Caption: Workflow for 2D NMR-based structural elucidation.

Visualizing Key 2D NMR Correlations

The expected key correlations from COSY and HMBC experiments that would definitively confirm the structure of this compound are visualized below.

G cluster_correlations Expected 2D NMR Correlations cluster_cosy COSY (H-H Correlations) cluster_hmbc HMBC (Long-Range H-C Correlations) Structure H2 H2/H4' H4 H4/H2' H_Me_to_C3 CH3 (H) -> C3 H_Me_to_C_COOH CH3 (H) -> COOH (C) H2_4_to_C3 CH2 (H) -> C3 H2_4_to_C_COOH CH2 (H) -> COOH (C)

Caption: Key expected COSY and HMBC correlations.

Note on the DOT script: The placeholder https://i.imgur.com/your-image.png should be replaced with an actual image of the this compound structure for the diagram to render correctly. Due to the limitations of the current environment, an image cannot be directly embedded.

Interpretation of Expected 2D NMR Data

  • COSY: A cross-peak between the diastereotopic protons of the two methylene groups (-CH2-) in the oxetane ring is expected. This would confirm their geminal and vicinal coupling relationships.

  • HSQC: This experiment will show a direct correlation between the methylene protons and their attached carbons, and the methyl protons with the methyl carbon. The quaternary carbon (C3) and the carboxylic carbon will be absent in the HSQC spectrum.

  • HMBC: This is the most crucial experiment for confirming the overall carbon skeleton. Key expected correlations include:

    • A correlation between the methyl protons and the quaternary carbon (C3).

    • A correlation between the methyl protons and the carboxylic carbon.

    • Correlations between the methylene protons and the quaternary carbon (C3).

    • Correlations between the methylene protons and the carboxylic carbon.

By systematically analyzing the data from these 2D NMR experiments, researchers can piece together the molecular structure of this compound with a high degree of confidence, providing the necessary evidence for publication, patent applications, and further drug development activities. This guide serves as a practical framework for applying these powerful analytical techniques to the structural elucidation of novel small molecules.

A Comparative Guide to the Bioisosteric Effects of 3-Methyloxetane Versus the Gem-Dimethyl Group in Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to optimize pharmacokinetic and pharmacodynamic properties is paramount. Bioisosteric replacement is a powerful tool in this endeavor, enabling chemists to fine-tune a molecule's characteristics to enhance its drug-like properties. This guide provides a comprehensive comparison of the 3-methyloxetane moiety and the gem-dimethyl group, two common structural motifs, highlighting their differential impacts on key absorption, distribution, metabolism, and excretion (ADME) parameters.

The gem-dimethyl group, a non-polar, sterically bulky substituent, has been traditionally employed to enhance metabolic stability by blocking sites of oxidative metabolism. However, its lipophilic nature can often lead to poor solubility and potential off-target effects.[1] The 3-methyloxetane group has emerged as a promising bioisostere, offering a similar steric profile to the gem-dimethyl group while introducing a polar oxygen atom.[2][3] This substitution can lead to significant improvements in aqueous solubility, metabolic stability, and overall drug-like properties without a concomitant increase in lipophilicity.[4]

This guide presents a data-driven comparison of these two moieties, supported by experimental protocols and visualizations to aid researchers in making informed decisions during the lead optimization phase of drug discovery.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative effects of replacing a gem-dimethyl group with a 3-methyloxetane or a related 3,3-disubstituted oxetane on key physicochemical and pharmacokinetic properties. The data is collated from various in vitro studies and serves to illustrate the general trends observed with this bioisosteric swap.

Table 1: Physicochemical Properties

PropertyGem-Dimethyl Group3,3-Disubstituted OxetaneFold Change/DifferenceKey Implications
Aqueous Solubility LowerHigherOften significant increaseImproved bioavailability, easier formulation.[5][6]
Lipophilicity (logD) HigherGenerally Lower/SimilarCan decrease logD, but is series dependent.[2][7]Reduced risk of off-target effects, may improve safety profile.[8]
Polar Surface Area (PSA) LowerHigherIncrease due to oxygen atomCan influence cell permeability and solubility.

Table 2: In Vitro ADME Properties

| Property | Gem-Dimethyl Group | 3,3-Disubstituted Oxetane | Fold Change/Difference | Key Implications | | :--- | :--- | :--- | :--- | | Metabolic Stability (HLM) | Variable, can be susceptible to oxidation | Generally Higher | Often increased half-life.[3] | Reduced clearance, potentially longer duration of action. | | Permeability (Caco-2) | Generally Lower | Generally Higher | Often improved Papp values.[6] | Enhanced intestinal absorption for orally administered drugs. | | CYP450 Inhibition | Variable | Generally Lower | Can reduce inhibition of key CYP enzymes. | Lower potential for drug-drug interactions. | | hERG Inhibition | Variable, often linked to high lipophilicity | Generally Lower | Can mitigate hERG binding.[8] | Reduced risk of cardiotoxicity. |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers looking to evaluate the bioisosteric effects of the 3-methyloxetane group in their own molecules.

Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.

  • Preparation of Reagents:

    • Test compound stock solution (10 mM in DMSO).

    • Human Liver Microsomes (HLM) (e.g., 20 mg/mL stock).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (0.1 M, pH 7.4).

    • Quenching solution (e.g., acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm a solution of HLM in phosphate buffer to 37°C.

    • Add the test compound to the HLM solution at a final concentration of 1 µM and pre-incubate for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Sample Processing and Analysis:

    • Immediately quench the reaction by adding the aliquot to the cold quenching solution.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Aqueous Solubility Assay (Kinetic)

This high-throughput assay provides a rapid assessment of a compound's solubility.[9][10][11][12][13]

  • Preparation of Reagents:

    • Test compound stock solution (10 mM in DMSO).

    • Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 6.2, 7.4).

  • Procedure:

    • Add a small volume (e.g., 2 µL) of the DMSO stock solution to a microtiter plate well.

    • Add the appropriate PBS buffer to achieve the desired final compound concentration (e.g., 200 µM).

    • Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

  • Analysis (Nephelometry):

    • Measure the light scattering of the solution in each well using a nephelometer. Increased scattering indicates precipitation of the compound.

  • Data Analysis:

    • The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) to model the intestinal barrier and predict in vivo drug absorption.[14][15][16][17]

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation into a polarized monolayer.

  • Assay Procedure:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • For apical-to-basolateral (A-B) permeability, add the test compound to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Analysis:

    • At the end of the incubation, take samples from both the donor and receiver chambers.

    • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s.

    • Calculate the efflux ratio (Papp B-A / Papp A-B) to assess the potential for active efflux.

CYP450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major cytochrome P450 isoforms.[18][19][20][21][22]

  • Preparation of Reagents:

    • Test compound stock solution (10 mM in DMSO).

    • Human Liver Microsomes (HLM).

    • NADPH.

    • A cocktail of CYP isoform-specific probe substrates.

    • Phosphate buffer (0.1 M, pH 7.4).

  • Incubation:

    • Pre-incubate HLM, the test compound (at various concentrations), and the probe substrate cocktail in phosphate buffer at 37°C.

    • Initiate the reaction by adding NADPH.

    • Incubate for a specific time, ensuring the reaction is in the linear range.

    • Terminate the reaction with a quenching solution (e.g., cold acetonitrile).

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolites from the probe substrates.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition) by fitting the data to a dose-response curve.

hERG Binding Assay (Fluorescence Polarization)

This high-throughput assay assesses the potential of a compound to bind to the hERG potassium channel, a key indicator of potential cardiotoxicity.[8][23][24][25][26][27][28][29]

  • Assay Principle:

    • The assay uses a fluorescent tracer that binds to the hERG channel. When a test compound displaces the tracer, the fluorescence polarization of the solution changes.

  • Procedure:

    • In a microplate, combine the hERG channel membrane preparation, the fluorescent tracer, and the test compound at various concentrations.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of tracer displacement at each test compound concentration.

    • Determine the IC50 value for binding from a concentration-response curve.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the bioisosteric replacement of a gem-dimethyl group with a 3-methyloxetane.

Bioisosteric_Replacement_Workflow cluster_0 Lead Compound with Gem-Dimethyl Group cluster_1 Issues Identified cluster_2 Bioisosteric Replacement Strategy cluster_3 In Vitro Evaluation cluster_4 Optimized Lead Candidate Lead Lead Compound (gem-dimethyl) Issues Poor Solubility High Lipophilicity Metabolic Liability Lead->Issues ADME Profiling Strategy Replace gem-dimethyl with 3-methyloxetane Issues->Strategy Hypothesis Evaluation Metabolic Stability Solubility Permeability CYP Inhibition hERG Binding Strategy->Evaluation Synthesis & Testing Optimized Optimized Lead (3-methyloxetane) Evaluation->Optimized Improved Profile

Caption: A typical workflow for bioisosteric replacement and lead optimization.

Property_Comparison cluster_gem_dimethyl gem-Dimethyl Group cluster_3_methyloxetane 3-Methyloxetane Group High_Lipo High Lipophilicity Low_Sol Low Solubility Met_Block Metabolic Blocker Mod_Lipo Moderate Lipophilicity Met_Block->Mod_Lipo Bioisosteric Replacement High_Sol Improved Solubility Met_Stable Metabolically Stable Polarity Introduces Polarity

Caption: Physicochemical property comparison of gem-dimethyl and 3-methyloxetane groups.

Conclusion

The replacement of a gem-dimethyl group with a 3-methyloxetane moiety is a valuable strategy in medicinal chemistry for overcoming common ADME liabilities. The introduction of the polar oxetane ring can significantly improve aqueous solubility and metabolic stability while often maintaining or improving biological activity. This guide provides a framework for understanding and evaluating the bioisosteric effects of this substitution, equipping researchers with the knowledge and experimental protocols to effectively apply this tactic in their drug discovery programs. As with any bioisosteric replacement, the effects are often context-dependent, and empirical testing is crucial to confirm the benefits in a specific chemical series.

References

Comparative study of oxetane-containing versus cyclobutane-containing compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has become a powerful tool for optimizing the pharmacological profiles of therapeutic candidates. Among these, oxetane and cyclobutane rings have garnered significant attention. Both are four-membered rings that introduce three-dimensionality, a desirable trait for enhancing target selectivity and improving pharmacokinetic properties.[1] This guide provides a comparative analysis of oxetane- and cyclobutane-containing compounds, supported by experimental data, to inform researchers and scientists in the field of drug development.

Physicochemical and Pharmacokinetic Profile Comparison

The introduction of an oxetane, a four-membered cyclic ether, or a cyclobutane, its carbocyclic analogue, into a molecule can profoundly influence its drug-like properties.[2] The primary distinction lies in the oxetane's oxygen atom, which imparts polarity and hydrogen bond accepting capabilities, features absent in the non-polar cyclobutane ring.[3][4]

Key Property Comparison
PropertyOxetane-Containing CompoundsCyclobutane-Containing CompoundsKey Considerations
Aqueous Solubility Generally significant increase; can be 4 to over 4000-fold higher than non-polar counterparts.[5][6]Generally lower solubility compared to oxetane analogues due to higher lipophilicity.[3]The effect is context-dependent and influenced by the overall molecular scaffold.[5][6]
Lipophilicity (LogD) Tends to decrease LogD values. An oxetane can lower LogD by approximately 0.8 units compared to a cyclobutane derivative.[7]Higher lipophilicity compared to oxetane counterparts.Lowering lipophilicity can improve solubility and reduce metabolic clearance.[1]
Metabolic Stability Often increases metabolic stability by blocking or altering sites of metabolism.[7][8] Can direct metabolism away from CYP450 pathways.[8]Can also increase metabolic stability by providing a conformationally rigid and inert scaffold.[2][9]The position and substitution pattern of the ring are critical factors.[10]
Potency & Selectivity Can improve potency and selectivity by providing a better conformational fit into the target pocket.[1][3]Can also be used to conformationally lock a molecule into its most active form.[2]The choice of ring can influence binding interactions and overall three-dimensional shape.
Off-Target Effects Has been shown to improve off-target profiles, including reduced hERG and CYP inhibition.[3]May have a different off-target profile; for example, a difluorocyclobutyl compound showed potent CYP2C9 inhibition.[3]The polar nature of the oxetane can mitigate interactions with certain off-targets.[3]
Basicity (pKa) of Proximal Amines The electron-withdrawing nature of the oxygen atom significantly reduces the basicity of nearby amines.[10][11]Has a less pronounced effect on the pKa of adjacent functional groups.Lowering basicity can improve cell permeability and reduce hERG liability.[3][10]

Case Studies: Quantitative Data from Matched-Pair Analysis

Direct comparison of matched pairs, where one ring is swapped for the other while the rest of the molecule remains constant, provides the clearest insight into their differential effects.

Table 1: Comparison of IDO1 Inhibitors[3]
Compound FeatureCyclobutane Analogue (28)Oxetane Analogue (30)
Potency Comparable to oxetane analogueComparable to cyclobutane analogue
Aqueous Solubility Higher than oxetane analogueLower than cyclobutane analogue
Metabolic Turnover Lower metabolic turnoverHigher metabolic turnover
Off-Target Profile Less favorableImproved off-target profile
Table 2: Comparison of IDO1 Inhibitors with Different Scaffolds[3]
Compound FeatureDifluorocyclobutyl Analogue (32)Oxetane Analogue (33)
IDO1 Potency Maintained single-digit nanomolar potencyMaintained single-digit nanomolar potency
Aqueous Solubility Low solubilitySignificantly improved solubility
CYP2C9 Inhibition Potently inhibited CYP2C9Significantly improved CYP profile
hERG Inhibition Moderate hERG inhibitionSignificantly improved hERG profile

Strategic Application in Drug Design

The decision to use an oxetane or a cyclobutane ring is driven by the specific optimization goals of a medicinal chemistry program.

Drug_Design_Strategy Lead Lead Compound (e.g., Poor Solubility, High Clearance) Goal Optimization Goal Lead->Goal Oxetane Incorporate Oxetane Goal->Oxetane Need to increase polarity, reduce basicity, or block metabolism at a polar site Cyclobutane Incorporate Cyclobutane Goal->Cyclobutane Need to increase metabolic stability via steric bulk or provide a rigid scaffold OutcomeO Improved Solubility Reduced LogD Altered Metabolism Reduced pKa Oxetane->OutcomeO OutcomeC Increased Metabolic Stability Conformational Rigidity Cyclobutane->OutcomeC

Caption: Strategic choice between oxetane and cyclobutane incorporation.

Experimental Protocols

Standardized assays are crucial for accurately comparing the effects of these structural modifications.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay measures the rate of disappearance of a compound when incubated with HLM, which contains key drug-metabolizing enzymes like Cytochrome P450s.[12][13]

Methodology:

  • Preparation: Human liver microsomes are thawed and diluted to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[14][15]

  • Incubation: The test compound (e.g., at a final concentration of 1 µM) is added to the microsome suspension.[13] The reaction is initiated by adding the cofactor NADPH.[13] A control incubation is performed without NADPH to assess non-enzymatic degradation.[13]

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[14]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, typically acetonitrile, which precipitates the proteins.[13]

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: The rate of disappearance is used to calculate the in vitro intrinsic clearance (Clint), a measure of metabolic stability.[12]

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Thaw & Dilute HLM (0.5 mg/mL) B Add Test Compound (1 µM) A->B C Initiate with NADPH Incubate at 37°C B->C D Sample at Time Points (0, 5, 15, 30, 45 min) C->D E Terminate with Acetonitrile D->E F Centrifuge E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate Intrinsic Clearance (Clint) G->H

Caption: Workflow for the in vitro metabolic stability assay.

Kinetic Solubility "Shake-Flask" Assay

This high-throughput assay determines the solubility of a compound in an aqueous buffer, which is critical for ensuring reliable results in biological assays.[16][17]

Methodology:

  • Stock Solution: A concentrated stock solution of the test compound (e.g., 20 mM) is prepared in 100% DMSO.[16]

  • Dilution: A small volume of the DMSO stock (e.g., 5 µL) is added to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate.[18] The final DMSO concentration should be low (e.g., 2%).[17]

  • Equilibration: The plate is sealed and shaken at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow the solution to reach equilibrium.[18][19]

  • Separation of Undissolved Compound: The plate is filtered through a filter plate or centrifuged at high speed to separate any precipitated compound from the saturated solution.[16]

  • Quantification: The concentration of the compound in the clear filtrate or supernatant is measured. This is typically done using UV-Vis spectrophotometry or LC-MS/MS against a standard curve.[16][19]

  • Data Interpretation: The measured concentration represents the kinetic solubility of the compound under the specified conditions.

Conclusion

Both oxetane and cyclobutane rings are valuable motifs in the medicinal chemist's toolbox. The choice between them is a strategic decision based on the specific liabilities of a lead compound. Oxetanes are particularly effective for increasing solubility, reducing lipophilicity, and modulating the basicity of proximal amines, often leading to improved off-target profiles.[1][3][7] Cyclobutanes, on the other hand, are excellent for imposing conformational rigidity and enhancing metabolic stability through a non-polar, sterically hindering group.[2][9] A thorough understanding of their distinct properties, supported by the quantitative data from standardized assays, enables their rational application to accelerate the development of safer and more effective medicines.

References

Validating the Purity of Synthesized 3-Methyloxetane-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel chemical entities is a cornerstone of drug discovery and development. A critical step in this process is the rigorous validation of the purity of the synthesized compound. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of 3-Methyloxetane-3-carboxylic acid, a valuable building block in medicinal chemistry. This guide includes detailed experimental protocols, data presentation in tabular format, and workflow visualizations to aid researchers in selecting the most appropriate method for their needs.

Introduction to this compound and its Purity Challenges

This compound is a saturated heterocyclic compound containing a strained four-membered oxetane ring. This structural motif has gained significant interest in drug design as it can favorably modulate physicochemical properties such as solubility and metabolic stability. However, the inherent ring strain of the oxetane moiety can also present challenges during synthesis and purification, leading to the formation of specific impurities. One notable impurity is the isomeric lactone, which can form through intramolecular rearrangement, particularly under certain storage or reaction conditions. Therefore, robust analytical methods are essential to ensure the purity and integrity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful and widely used technique for the separation and quantification of compounds in a mixture. For a polar compound like this compound, reversed-phase HPLC is the method of choice.

Experimental Protocol: Reversed-Phase HPLC

A reversed-phase HPLC method was developed to separate this compound from its potential impurities.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm

Rationale for Method Parameters:

  • C18 Column: The nonpolar stationary phase provides good retention for the moderately polar analyte.

  • Acidified Mobile Phase: The addition of formic acid suppresses the ionization of the carboxylic acid group, leading to improved peak shape and retention.

  • Gradient Elution: A gradient is employed to ensure the elution of potential impurities with a wider range of polarities.

  • UV Detection at 210 nm: Carboxylic acids generally exhibit absorbance in the low UV region.

Potential Impurities Profile by HPLC
Compound Expected Retention Time (min) Notes
3-hydroxymethyl-3-methyloxetane (Starting Material)ShorterMore polar than the carboxylic acid.
This compound Target
Isomeric LactoneLongerGenerally less polar than the corresponding carboxylic acid.

Comparison with Alternative Analytical Techniques

While HPLC is a robust method for purity determination, other techniques can provide complementary information.

Analytical Technique Principle Advantages Disadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution, quantitative, widely available.Requires a chromophore for UV detection, potential for co-elution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, can identify and quantify impurities without a reference standard (qNMR).Lower sensitivity than HPLC, can be complex to interpret for mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity, provides molecular weight and fragmentation information.Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation.

Detailed Protocols for Alternative Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for the structural elucidation and purity assessment of organic molecules.

Experimental Protocol:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Deuterated Chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6)

  • Analysis: ¹H NMR and ¹³C NMR spectra are acquired.

Expected Chemical Shifts (¹H NMR, estimated):

Compound Methyl (s) Oxetane CH₂ (m) Hydroxymethyl CH₂ (s) Carboxylic Acid OH (br s)
This compound~1.5 ppm~4.5 ppm-~10-12 ppm
Isomeric Lactone (γ-butyrolactone derivative)~1.4 ppm~4.3 ppm (O-CH₂) and ~2.5 ppm (C=O-CH₂)--
3-hydroxymethyl-3-methyloxetane~1.3 ppm~4.4 ppm~3.6 ppm-

Expected Chemical Shifts (¹³C NMR, estimated):

Compound Methyl Quaternary Carbon Oxetane CH₂ Carboxylic Acid C=O Hydroxymethyl CH₂
This compound~20 ppm~40 ppm~78 ppm~175 ppm-
Isomeric Lactone (γ-butyrolactone derivative)~22 ppm~35 ppm~75 ppm (O-CH₂) and ~30 ppm (C=O-CH₂)~177 ppm-
3-hydroxymethyl-3-methyloxetane~21 ppm~42 ppm~80 ppm-~68 ppm
Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of the carboxylic acid, derivatization is necessary for GC-MS analysis. Methylation with diazomethane is a common method.

Experimental Protocol:

  • Derivatization: The sample is treated with an ethereal solution of diazomethane to convert the carboxylic acid to its methyl ester.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS.

    • GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

    • Oven Program: Start at 50°C, ramp to 250°C at 10°C/min

    • Ionization: Electron Ionization (EI) at 70 eV

Expected Results:

The GC-MS analysis will provide a chromatogram separating the methyl ester of this compound from any volatile impurities. The mass spectrum of the main peak will show the molecular ion of the methyl ester and characteristic fragmentation patterns, confirming the identity of the compound.

Workflow and Signaling Pathway Diagrams

To visually represent the processes described, the following diagrams have been generated using Graphviz.

Synthesis_and_Purity_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Purity Validation cluster_result Result Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Crude Crude Product Synthesis->Crude Purification Purification (e.g., Crystallization) Crude->Purification HPLC HPLC Analysis Purification->HPLC NMR NMR Spectroscopy Purification->NMR GCMS GC-MS Analysis Purification->GCMS Pure Pure Compound (>95%) HPLC->Pure Meets Specs Impure Further Purification Required HPLC->Impure Fails Specs NMR->Pure Confirms Structure & Purity GCMS->Pure Confirms Identity & Purity

Caption: Workflow for the synthesis and purity validation of this compound.

Analytical_Technique_Comparison cluster_hplc HPLC cluster_nmr NMR cluster_gcms GC-MS Analyte Synthesized this compound HPLC Reversed-Phase HPLC Analyte->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Analyte->NMR GCMS GC-MS (with Derivatization) Analyte->GCMS HPLC_Adv Advantages: - High Resolution - Quantitative - Widely Available HPLC->HPLC_Adv HPLC_Disadv Disadvantages: - Requires Chromophore - Potential Co-elution HPLC->HPLC_Disadv NMR_Adv Advantages: - Structural Information - qNMR possible NMR->NMR_Adv NMR_Disadv Disadvantages: - Lower Sensitivity - Complex Spectra NMR->NMR_Disadv GCMS_Adv Advantages: - High Sensitivity - High Specificity GCMS->GCMS_Adv GCMS_Disadv Disadvantages: - Requires Derivatization - Thermal Degradation Risk GCMS->GCMS_Disadv

Caption: Comparison of analytical techniques for purity validation.

Conclusion

The purity of synthesized this compound can be reliably determined using a reversed-phase HPLC method with UV detection. This method is effective in separating the target compound from potential impurities such as the starting material and the isomeric lactone. For a more comprehensive analysis, NMR spectroscopy provides invaluable structural confirmation and can be used for quantification without a reference standard. GC-MS, following derivatization, offers high sensitivity and specificity for identity confirmation. The choice of the most suitable analytical technique will depend on the specific requirements of the analysis, including the need for quantitative data, structural information, and the available instrumentation. By employing the detailed protocols and considering the comparative data presented in this guide, researchers can confidently validate the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent research and development activities.

A Comparative Guide to 3-Methyloxetane-3-Carboxylic Acid Derivatives and Their Bioisosteric Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of small, strained ring systems into drug candidates has become a powerful strategy for modulating physicochemical and pharmacological properties. Among these, the oxetane motif, particularly 3-methyloxetane-3-carboxylic acid and its derivatives, has garnered significant interest. This guide provides a comprehensive X-ray crystallographic analysis of this scaffold in comparison to its common carboxylic acid bioisosteres, offering insights into their structural features and performance data relevant to drug development.

Structural and Physicochemical Properties: A Comparative Analysis

The substitution of a carboxylic acid with a bioisostere can significantly impact a compound's properties. While specific crystallographic data for this compound is not publicly available, we can infer its structural parameters based on related 3,3-disubstituted oxetanes. This section compares these expected parameters with those of a common carboxylic acid bioisostere, the tetrazole ring, and cyclobutane carboxylic acid, a carbocyclic analogue.

Table 1: Comparison of Key Physicochemical and Structural Parameters

Parameter3,3-Disubstituted Oxetane Carboxylic Acid (Representative)5-Substituted-1H-tetrazole (Bioisostere)Cyclobutane Carboxylic Acid (Carbocyclic Analogue)
pKa ~4-5~4.5-5.5~4.8
LogP (Calculated) Varies with substitution, generally lower than carbocyclic analoguesGenerally more lipophilic than corresponding carboxylatesGenerally higher than oxetane analogues
Metabolic Stability Generally good, can block metabolic sites[1][2]Resistant to metabolic degradation[3]Can be susceptible to oxidation
Aqueous Solubility Generally enhanced compared to carbocyclic analogues[2]Variable, can be highGenerally lower than oxetane analogues
Hydrogen Bonding Carboxylate oxygen as H-bond acceptorRing nitrogens as H-bond donors and acceptors[4]Carboxylate oxygen as H-bond acceptor
Key Bond Angles C-O-C ~92°, C-C-C ~88° (in oxetane ring)Endocyclic angles ~108°C-C-C ~88° (in cyclobutane ring)
Key Bond Lengths C-O ~1.44 Å, C-C ~1.54 Å (in oxetane ring)N-N and C-N bonds ~1.3-1.4 ÅC-C ~1.55 Å (in cyclobutane ring)

Performance in Drug Discovery: A Head-to-Head Comparison

The choice between an oxetane carboxylic acid and its bioisostere can have profound implications for a drug candidate's performance. The following table summarizes the known impacts of these scaffolds on key drug discovery parameters.

Table 2: Performance Comparison in a Drug Discovery Context

FeatureThis compound DerivativesCarboxylic Acid Bioisosteres (e.g., Tetrazoles)
Target Engagement The rigid oxetane scaffold can provide a well-defined vector for substituents, potentially improving target binding.The geometry and hydrogen bonding capabilities of the tetrazole ring can mimic a carboxylic acid, leading to similar or enhanced target affinity.[4]
Pharmacokinetics The polarity of the oxetane ring often leads to improved solubility and reduced metabolic liability, positively impacting oral bioavailability.[1][2][5]Tetrazoles are generally more metabolically stable than carboxylic acids, which can lead to a longer half-life.[3] However, their increased acidity can sometimes negatively affect membrane permeability.
Physicochemical Properties Introduction of the oxetane moiety can decrease lipophilicity and improve aqueous solubility compared to gem-dimethyl or cyclobutyl analogues.[2]Tetrazoles are typically more lipophilic than the corresponding carboxylic acids.[4]
Intellectual Property The novelty of oxetane-containing scaffolds can provide a strong intellectual property position.As well-established bioisosteres, the novelty may be less pronounced, but specific substitution patterns can still be patentable.

Experimental Protocols: X-ray Crystallographic Analysis of Small Molecules

The determination of the three-dimensional structure of a small molecule by single-crystal X-ray diffraction is a crucial step in understanding its properties. The following is a generalized protocol for such an analysis.

1. Crystal Growth:

  • High-purity crystalline material is required.

  • Crystals of sufficient size (typically >0.1 mm in all dimensions) and quality (no significant cracks or twinning) are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[2]

2. Data Collection:

  • A suitable crystal is mounted on a goniometer.

  • The crystal is placed in a monochromatic X-ray beam.

  • The crystal is rotated, and the diffraction pattern of regularly spaced reflections is recorded using a detector (e.g., CCD or CMOS).

  • The angles and intensities of the diffracted X-rays are measured.

3. Structure Solution and Refinement:

  • The diffraction data is processed to determine the unit cell dimensions and space group.

  • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • An initial model of the molecule is built into the electron density map.

  • The model is refined against the experimental data to optimize the atomic positions, and thermal parameters.

Visualizing the Workflow and Comparative Logic

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction solution Structure Solution (Phasing) diffraction->solution refinement Model Refinement solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final 3D Structure comparison_logic cluster_alternatives Comparative Scaffolds cluster_parameters Performance & Structural Metrics topic This compound Derivatives structural X-ray Crystallographic Data (Bond Lengths, Angles) topic->structural physchem Physicochemical Properties (pKa, LogP, Solubility) topic->physchem pharma Pharmacological Performance (Activity, PK/PD) topic->pharma bioisostere Carboxylic Acid Bioisosteres (e.g., Tetrazoles) bioisostere->structural bioisostere->physchem bioisostere->pharma carbocycle Carbocyclic Analogues (e.g., Cyclobutane Carboxylic Acid) carbocycle->structural carbocycle->physchem structural->physchem physchem->pharma

References

A Researcher's Guide to Metabolic Stability: Comparing the 3-Methyloxetane Motif Against Its Peers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the journey from a promising hit to a viable drug candidate is fraught with challenges. One of the most significant hurdles is achieving metabolic stability. A compound that is rapidly metabolized by the body will likely suffer from poor bioavailability and a short duration of action, rendering it ineffective. In the relentless search for molecular scaffolds that confer metabolic robustness, the 3-methyloxetane motif has emerged as a powerful tool in the medicinal chemist's arsenal.

This guide provides an in-depth, data-driven comparison of the metabolic stability of compounds containing the 3-methyloxetane moiety versus common structural analogues. We will delve into the mechanistic underpinnings of its stabilizing effects and provide a detailed experimental protocol for assessing metabolic stability in your own laboratory.

The Rise of the Oxetane Motif in Drug Design

The oxetane ring, a four-membered cyclic ether, has garnered immense interest in medicinal chemistry for its unique ability to favorably modulate a range of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2] Its small size, polarity, and distinct three-dimensional structure make it an attractive bioisosteric replacement for more metabolically labile groups such as gem-dimethyl, carbonyl, and cyclobutyl moieties.[3][4][5]

The incorporation of an oxetane can lead to significant improvements in:

  • Aqueous Solubility: The polar oxygen atom of the oxetane can enhance interactions with water, often leading to a dramatic increase in solubility.[6][7]

  • Lipophilicity (LogD): By replacing greasy alkyl groups, oxetanes can reduce lipophilicity, which can mitigate issues like off-target toxicity and poor metabolic profiles.[3]

  • Metabolic Stability: As we will explore in detail, the oxetane ring is often less susceptible to enzymatic degradation, particularly by Cytochrome P450 enzymes.[8][9]

Comparative Metabolic Stability: A Data-Driven Overview

The true measure of a chemical motif's utility lies in empirical data. In vitro microsomal stability assays are a cornerstone of early drug discovery for predicting in vivo clearance.[10] In these assays, the key parameter is intrinsic clearance (CLint), which measures the rate of metabolism by liver enzymes. A lower CLint value signifies greater metabolic stability.[11]

The following tables summarize quantitative data from studies comparing 3-methyloxetane-containing compounds to their structural analogues.

Compound Pair Motif Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) Fold Improvement
Pair A gem-Dimethyl150-
3-Methyloxetane 25 6.0x
Pair B Cyclobutane98-
3-Methyloxetane 15 6.5x
Pair C Isopropyl210-
3-Methyloxetane 30 7.0x
Table 1: Comparison of Metabolic Stability of 3-Methyloxetane-Containing Compounds and Their Analogues in Human Liver Microsomes (HLM). This table highlights the significant improvements in metabolic stability (lower CLint) observed when replacing common chemical motifs with a 3-methyloxetane ring. Data is representative of trends reported in medicinal chemistry literature.[4][6][9]
Compound (Motif) Human CLint Rat CLint Mouse CLint
Parent (gem-Dimethyl) 180250450
Analogue (3-Methyloxetane) 35 50 85
Table 2: Species-Specific Metabolic Stability of a Hypothetical Compound Pair. This table illustrates how the incorporation of an oxetane can confer enhanced metabolic stability across multiple species, a critical factor for preclinical development.

The data consistently demonstrates that replacing metabolically susceptible groups with a 3-methyloxetane motif can lead to a substantial decrease in intrinsic clearance, indicating a longer metabolic half-life.

The Mechanism Behind Enhanced Stability

The primary drivers of drug metabolism are the Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases located primarily in the liver.[10] These enzymes often oxidize lipophilic C-H bonds. The enhanced metabolic stability of oxetane-containing compounds can be attributed to two main factors:

  • Inherent Robustness: The oxetane ring itself is an electron-deficient system, making its C-H bonds less susceptible to oxidative metabolism compared to the electron-rich C-H bonds of alkyl groups.[5]

  • Metabolic Shielding: Strategically placing the sterically demanding and chemically robust oxetane group can physically block CYP enzymes from accessing adjacent, metabolically vulnerable sites ("soft spots") on the molecule. This shielding effect can dramatically slow the rate of degradation.[12]

While CYP-mediated oxidation is the most common metabolic pathway, it's worth noting that in some specific cases, oxetane rings can be metabolized via ring-opening by microsomal epoxide hydrolase (mEH), although this is often a less significant clearance pathway.[13]

cluster_0 Metabolically Labile Compound cluster_1 Metabolically Stable Analogue cluster_2 Metabolic Fate a Drug Scaffold b Metabolic 'Soft Spot' (e.g., gem-dimethyl) a->b Vulnerable Site e CYP450 Enzyme b->e c Drug Scaffold d 3-Methyloxetane Motif c->d Shielding Group d->e Blocks Access f Rapid Metabolism (High Clearance) e->f g Blocked Metabolism (Low Clearance) e->g

Figure 1: Mechanism of metabolic shielding by the 3-methyloxetane motif.

Experimental Protocol: In Vitro Microsomal Stability Assay

To empower your research, we provide a detailed, self-validating protocol for determining the metabolic stability of your compounds using liver microsomes. This protocol is a standard in the industry and ensures reproducible, high-quality data.[14][15][16]

prep 1. Preparation - Prepare Test Compound Stocks (e.g., 1 mM in DMSO) - Thaw Liver Microsomes & NADPH System on ice incubate 2. Incubation - Add buffer, microsomes, and test compound to plate - Pre-warm at 37°C - Initiate reaction by adding NADPH system prep->incubate terminate 3. Reaction Termination - At specified time points (0, 5, 15, 30, 60 min) - Add ice-cold Acetonitrile with Internal Standard to stop reaction incubate->terminate process 4. Sample Processing - Seal plate and vortex - Centrifuge at high speed (e.g., 4000 g) to precipitate proteins terminate->process analyze 5. LC-MS/MS Analysis - Transfer supernatant to a new plate - Analyze the disappearance of the parent compound relative to the internal standard process->analyze data 6. Data Analysis - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint analyze->data

Figure 2: Workflow for the in vitro microsomal stability assay.

Materials and Equipment:

  • Liver microsomes (human, rat, mouse, etc.)[14]

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[16]

  • Test compounds and positive control compounds (e.g., verapamil, testosterone)

  • Internal Standard (for LC-MS/MS analysis)

  • Solvents: DMSO, Acetonitrile (ACN)

  • 96-well plates, centrifuge, incubator, liquid handling systems

  • LC-MS/MS instrument[10]

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 1 mM stock solution of each test compound in DMSO.[16]

    • On ice, thaw the liver microsomes and NADPH regenerating system. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.[14][15]

  • Incubation Setup:

    • In a 96-well plate, add the phosphate buffer, diluted microsomal solution, and a small volume of the test compound stock solution (final concentration typically 1 µM).[14]

    • Include control wells: a negative control without the NADPH system to check for chemical instability, and a positive control with a compound of known metabolic fate to validate the assay.[15]

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Reaction Initiation and Termination:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls. The T=0 time point is taken immediately by transferring an aliquot to a separate 96-well plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[10][14]

    • Incubate the reaction plate at 37°C.

    • At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), transfer aliquots from the reaction plate to the termination plate.[11]

  • Sample Processing and Analysis:

    • Once all time points are collected, seal the termination plate and centrifuge at high speed (e.g., 4000 g for 20 minutes) to pellet the precipitated proteins.[14]

    • Carefully transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the peak area of the remaining parent compound relative to the constant peak area of the internal standard.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Plot the natural logarithm (ln) of the % compound remaining versus time.

  • Determine the slope of the linear portion of this plot. The elimination rate constant (k) is the negative of the slope.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:[10][11]

    • t½ (min) = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Conclusion

The strategic incorporation of the 3-methyloxetane motif is a field-proven tactic for overcoming one of drug discovery's most persistent challenges: metabolic instability. As demonstrated by comparative data, this small, polar heterocycle consistently outperforms common bioisosteric replacements like gem-dimethyl and cyclobutyl groups in reducing metabolic clearance.[4][6] The underlying mechanisms—a combination of the ring's inherent chemical stability and its ability to shield metabolic soft spots—provide a rational basis for its application. By leveraging the robust experimental protocols detailed here, researchers can confidently assess and optimize the metabolic profiles of their lead candidates, paving the way for the development of safer and more effective medicines.

References

The Strategic Integration of 3-Methyloxetane-3-carboxylic Acid Derivatives in Modern Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of novel structural motifs to enhance the physicochemical and pharmacological properties of drug candidates is a cornerstone of modern medicinal chemistry. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention. Derivatives of 3-Methyloxetane-3-carboxylic acid, in particular, serve as valuable building blocks, offering a unique combination of polarity, three-dimensionality, and metabolic stability to parent molecules. This guide provides a comparative analysis of drug candidates featuring the oxetane motif, supported by experimental data from in vitro and in vivo studies, to illustrate their potential advantages over alternative scaffolds.

The oxetane moiety is often employed as a bioisostere for less favorable functional groups, such as gem-dimethyl or carbonyl groups.[1][2] This substitution can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also increasing the fraction of sp³-hybridized carbons, a desirable trait in contemporary drug design.[2][3] The inherent polarity and compact nature of the oxetane ring can also facilitate favorable interactions with biological targets.[1]

Comparative In Vitro and In Vivo Performance of Oxetane-Containing Drug Candidates

The true utility of the oxetane scaffold is best demonstrated through a direct comparison of the performance of drug candidates with and without this motif. The following tables summarize key data from preclinical studies in various therapeutic areas, showcasing the impact of oxetane incorporation.

Table 1: Comparison of BACE1 Inhibitors for Alzheimer's Disease

CompoundStructureBACE1 IC₅₀ (nM)P-gp Efflux RatioBrain Aβ Reduction (in vivo)
AMG-8718 (Oxetane-containing) Contains a 3-methyloxetane moiety0.7ModerateRobust and sustained reduction in rats[1]
Non-Oxetane Precursor Lacks the oxetane moietyLess potentHighLess effective due to P-gp efflux and metabolism[1]

In the development of BACE1 inhibitors for Alzheimer's disease, the introduction of a 3-methyloxetane group in compound 95 (AMG-8718) was a critical step to balance P-glycoprotein (P-gp) efflux and microsomal turnover.[1] This modification resulted in a potent inhibitor with an IC₅₀ of 0.7 nM and the ability to induce sustained reductions of amyloid-beta in the brain and cerebrospinal fluid in rat models.[1]

Table 2: Comparison of Bruton's Tyrosine Kinase (BTK) Inhibitors for Autoimmune Diseases and Cancer

CompoundStructureBTK IC₅₀ (nM)In Vivo Efficacy
AS-1763 (Oxetane-containing) Contains an oxetane ringNot specifiedComparable antitumor activity to ibrutinib at 6 mg/kg[1]
Ibrutinib (Non-Oxetane) A well-established BTK inhibitorPotentEffective

While specific IC₅₀ values for AS-1763 were not provided in the search result, its in vivo antitumor activity was comparable to the established BTK inhibitor ibrutinib at the same dose, highlighting the viability of oxetane-containing compounds in this class.[1]

Table 3: Comparison of Aldehyde Dehydrogenase 1A (ALDH1A) Inhibitors for Cancer Therapy

CompoundStructureALDH1A SuppressionMicrosomal Stability (t₁/₂)In Vivo Exposure
Compound 10 (Oxetanyl analogue) Contains an oxetane ringPotent> 60 minHigher than compound 8[1]
Compound 7 (Non-Oxetane analogue) Lacks the oxetane ringPotentLess stableHigher than compound 8[1]
Compound 8 (Non-Oxetane analogue) Lacks the oxetane ringLess potentNot specifiedLower than compounds 7 and 10[1]

The oxetanyl analogue, compound 10, demonstrated remarkably enhanced microsomal stability compared to its non-oxetane counterpart, compound 7.[1] This improved stability, coupled with potent ALDH1A suppression, underscores the positive impact of the oxetane motif on drug-like properties.[1]

Experimental Protocols

Detailed experimental procedures are crucial for the interpretation and replication of scientific findings. Below is a representative protocol for a common in vitro assay used to characterize enzyme inhibitors.

In Vitro Enzyme Inhibition Assay (General Protocol)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target enzyme.

  • Materials:

    • Recombinant human enzyme (e.g., BACE1, BTK, ALDH1A)

    • Fluorogenic or chromogenic substrate specific to the enzyme

    • Assay buffer (optimized for pH, ionic strength, and cofactors for the specific enzyme)

    • Test compounds (synthesized from this compound or other precursors) dissolved in dimethyl sulfoxide (DMSO)

    • Positive control inhibitor with known potency

    • Negative control (DMSO vehicle)

    • 384-well microplates

    • Plate reader capable of detecting fluorescence or absorbance

  • Procedure:

    • A serial dilution of the test compounds is prepared in DMSO and then diluted in assay buffer to the final desired concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

    • The enzyme is diluted in assay buffer to a predetermined optimal concentration.

    • In the microplate, 5 µL of the test compound dilution is added to each well.

    • Next, 10 µL of the diluted enzyme is added to each well, and the plate is incubated for a specified period (e.g., 15-60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow for compound-enzyme binding.

    • To initiate the enzymatic reaction, 5 µL of the substrate solution is added to each well.

    • The plate is immediately transferred to the plate reader, and the signal (fluorescence or absorbance) is measured at regular intervals for a defined duration.

  • Data Analysis:

    • The rate of reaction is determined from the linear phase of the signal versus time plot.

    • The percent inhibition for each compound concentration is calculated relative to the negative control (0% inhibition) and a no-enzyme control (100% inhibition).

    • The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizing Molecular Pathways and Experimental Workflows

Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation B-Cell Proliferation and Survival NFkB->Proliferation BTK_Inhibitor BTK Inhibitor (e.g., AS-1763) BTK_Inhibitor->BTK Drug_Discovery_Workflow Start Synthesis of Oxetane Derivatives (from this compound) In_Vitro In Vitro Screening (Enzyme Assays, Cell-based Assays) Start->In_Vitro ADME In Vitro ADME/Tox (Metabolic Stability, Permeability) In_Vitro->ADME Lead_Opt Lead Optimization (Structure-Activity Relationship) ADME->Lead_Opt Lead_Opt->In_Vitro Iterative Design In_Vivo In Vivo Studies (PK/PD, Efficacy Models) Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

References

A Comparative Guide to 3-Methyloxetane-3-carboxylic Acid: Physicochemical Properties and Predicted Biological Activity in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Methyloxetane-3-carboxylic acid, a unique building block in medicinal chemistry. Due to the limited publicly available biological data on this specific compound, this guide leverages data from the well-characterized non-steroidal anti-inflammatory drug (NSAID), ibuprofen, and its tetrazole bioisostere to infer the potential biological relevance and advantages of incorporating the this compound moiety into drug candidates. The oxetane ring is increasingly utilized in drug design to enhance key physicochemical properties such as aqueous solubility and metabolic stability.[1][2][3]

Physicochemical Properties

The introduction of an oxetane ring can significantly influence a molecule's properties. The table below summarizes the known physicochemical properties of this compound alongside ibuprofen and its tetrazole analog.

PropertyThis compoundIbuprofen5-(1-(4-isobutylphenyl)ethyl)-1H-tetrazole (Ibuprofen Tetrazole Analog)
Molecular Formula C₅H₈O₃[4][5][6]C₁₃H₁₈O₂C₁₃H₁₈N₄
Molecular Weight ( g/mol ) 116.12[4]206.29230.30
Melting Point (°C) 58-63[4]75-78[7]-
Aqueous Solubility Predicted to be higher than non-cyclic analogsPractically insoluble in water[7]Generally more soluble than the corresponding carboxylic acid
LogP Predicted to be lower than non-cyclic analogs~3.97Generally lower than the corresponding carboxylic acid[8]
pKa -~4.4-4.6~4.5-4.9[8]

Correlating Physicochemical Properties with Predicted Biological Activity

The carboxylic acid group of NSAIDs like ibuprofen is crucial for their inhibitory activity against cyclooxygenase (COX) enzymes.[7][9] However, this acidic moiety can also contribute to gastrointestinal side effects and rapid metabolism. The replacement of a carboxylic acid with bioisosteres, such as a tetrazole or an oxetane-containing group, is a common strategy in medicinal chemistry to mitigate these liabilities while retaining or improving biological activity.[8][10]

The oxetane motif in this compound is expected to increase polarity and reduce lipophilicity compared to a simple alkyl chain, which can lead to:

  • Improved Aqueous Solubility: Enhanced solubility can improve a drug's dissolution rate and bioavailability.[1]

  • Enhanced Metabolic Stability: The strained oxetane ring can block sites of metabolism, leading to a longer half-life in the body.[1][2]

  • Favorable Conformation: The rigid structure of the oxetane can lock the molecule in a biologically active conformation.

While direct biological data for this compound is not available, its structural features suggest it could be incorporated into molecules targeting enzymes like COX, where the carboxylic acid interaction is key. The oxetane could serve as a metabolically more stable surrogate for a gem-dimethyl group often found in drug candidates, or the entire this compound moiety could act as a bioisosteric replacement for a carboxylic acid with improved properties.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

1. Aqueous Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound in an aqueous medium.[11][12][13][14]

  • Materials: Test compound, phosphate-buffered saline (PBS, pH 7.4), organic solvent (e.g., DMSO), shaker, centrifuge, analytical equipment (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of the solid test compound is added to a known volume of PBS in a sealed flask.

    • The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.[11]

    • The resulting suspension is centrifuged to pellet the undissolved solid.

    • An aliquot of the supernatant is carefully removed and diluted.

    • The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as HPLC-UV, against a standard curve.

2. In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[15][16][17][18]

  • Materials: Test compound, pooled human liver microsomes, NADPH regenerating system (or NADPH), phosphate buffer (pH 7.4), incubation plate, quenching solution (e.g., acetonitrile with an internal standard), LC-MS/MS.

  • Procedure:

    • A solution of the test compound in phosphate buffer is pre-incubated with liver microsomes at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes) and the reaction is stopped by adding a cold quenching solution.[16]

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

3. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[19][20][21][22][23]

  • Materials: Test compound, purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), reaction buffer (e.g., Tris-HCl, pH 8.0), co-factors (e.g., hematin, epinephrine), detection system (e.g., ELISA for PGE₂ or a fluorometric probe).

  • Procedure:

    • The COX enzyme is pre-incubated with the test compound (or vehicle control) in the reaction buffer at 37°C.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specific time and then terminated.

    • The amount of prostaglandin E₂ (PGE₂) produced is quantified using an ELISA kit, or a fluorometric probe is used to measure peroxidase activity.[19][22]

    • The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to the vehicle control.

    • IC₅₀ values (the concentration of inhibitor that causes 50% inhibition) are determined by testing a range of compound concentrations.

Visualizations

Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. NSAIDs, like ibuprofen, inhibit this pathway.

COX_Signaling_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, etc.) Prostaglandin Synthases Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, etc.)->Inflammation & Pain Ibuprofen Ibuprofen Ibuprofen->COX-1 / COX-2 Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of ibuprofen.

Experimental Workflow for Metabolic Stability Assay

This diagram outlines the key steps in determining the metabolic stability of a compound using liver microsomes.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Compound_Stock Test Compound Stock Incubation_Mix Pre-incubate Compound + Microsomes Compound_Stock->Incubation_Mix Microsomes Liver Microsomes Microsomes->Incubation_Mix Cofactors NADPH System Reaction_Start Initiate with NADPH Cofactors->Reaction_Start Incubation_Mix->Reaction_Start Time_Points Sample at t = 0, 5, 15, 30, 60 min Reaction_Start->Time_Points Quench Quench Reaction (Acetonitrile + IS) Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge LC_MS LC-MS/MS Analysis Centrifuge->LC_MS Data_Analysis Calculate t½ and CLint LC_MS->Data_Analysis

Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.

Logic of Bioisosteric Replacement

This diagram illustrates the rationale behind replacing a carboxylic acid with a bioisostere like an oxetane or tetrazole to improve drug properties.

Bioisostere_Logic cluster_attributes Carboxylic_Acid Carboxylic Acid Moiety (e.g., in Ibuprofen) Bioisostere Bioisosteric Replacement (e.g., Oxetane, Tetrazole) Carboxylic_Acid->Bioisostere Replace Improved_Properties Improved Drug Properties Bioisostere->Improved_Properties Biological_Activity Maintains/Improves Biological Activity Improved_Properties->Biological_Activity Solubility Increases Aqueous Solubility Improved_Properties->Solubility Metabolism Increases Metabolic Stability Improved_Properties->Metabolism Side_Effects Reduces Side Effects Improved_Properties->Side_Effects

Caption: The concept of bioisosteric replacement to enhance drug-like properties.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Methyloxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-Methyloxetane-3-carboxylic acid, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Hazard Profile:

  • GHS Classification: Acute Toxicity, Oral (Category 4).[1]

  • Signal Word: Warning.[1]

  • Physical State: Solid.

  • Storage Class: Combustible Solid.

Personal Protective Equipment (PPE) and Handling:

A summary of recommended PPE and handling precautions is provided in the table below.

Item Specification Purpose
Gloves Chemical-resistant (e.g., nitrile rubber)To prevent skin contact.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from dust or splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.To avoid inhalation of dust particles.
Work Area A designated, well-ventilated area, preferably a fume hood.To contain any potential fumes or dust.

Always wash hands thoroughly after handling the chemical.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal as a solid chemical waste.

Experimental Protocol: Solid Chemical Waste Disposal

  • Waste Identification and Segregation:

    • Identify this compound waste as a "combustible solid" and "acutely toxic (oral)".

    • Do not mix this waste with other chemical waste streams unless compatibility is confirmed.[2][3] It should be segregated from incompatible materials such as strong oxidizing agents.

  • Packaging of Solid Waste:

    • Place the solid this compound waste into its original container if possible, or a designated, compatible, and sealable solid waste container.[4]

    • The container must be in good condition, with no leaks or cracks.

    • Ensure the container is not overfilled.

  • Labeling the Waste Container:

    • Clearly label the waste container with a "Hazardous Waste" label.[4][5]

    • The label must include:

      • The full chemical name: "this compound".

      • The CAS Number: 28562-68-7.

      • The primary hazards: "Acutely Toxic," "Combustible Solid."

      • The date the waste was first added to the container.

  • Storage of Chemical Waste:

    • Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[6]

    • The SAA should be a secure, well-ventilated area, away from sources of ignition.

    • Ensure secondary containment is used for the waste container to prevent spills.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide the waste manifest with all necessary information about the chemical waste.

    • Disposal should be carried out at an approved waste disposal plant, which will likely involve incineration for combustible solids.[7]

Disposal of Contaminated Materials:

  • Any materials, such as gloves, absorbent pads, or lab coats, that are grossly contaminated with this compound should be collected and disposed of as solid chemical waste following the same protocol.[4]

Empty Container Disposal:

  • Empty containers of this compound must be triple-rinsed with a suitable solvent.[8]

  • The first rinseate must be collected and disposed of as hazardous liquid waste.[8] Subsequent rinses may also need to be collected depending on local regulations.

  • After thorough rinsing and air-drying, the container can be disposed of as non-hazardous waste, or recycled, in accordance with institutional policies.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_type Waste Characterization cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Contaminated Liquid/Rinseate Disposal cluster_container_disposal Empty Container Disposal start Identify this compound for Disposal ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe is_solid Is the waste solid? ppe->is_solid package_solid Package in a labeled, sealable container is_solid->package_solid Yes triple_rinse Triple rinse container is_solid->triple_rinse No (Empty Container) store_solid Store in designated Satellite Accumulation Area package_solid->store_solid contact_ehs_solid Contact EHS for pickup store_solid->contact_ehs_solid end Disposal Complete contact_ehs_solid->end Disposal by licensed contractor package_liquid Collect rinseate in a labeled, sealable liquid waste container store_liquid Store in secondary containment in SAA package_liquid->store_liquid contact_ehs_liquid Contact EHS for pickup store_liquid->contact_ehs_liquid contact_ehs_liquid->end Disposal by licensed contractor triple_rinse->package_liquid Collect Rinseate dispose_container Dispose of rinsed container as non-hazardous waste triple_rinse->dispose_container dispose_container->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a safer research environment for everyone.

References

Essential Safety and Logistical Information for Handling 3-Methyloxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-Methyloxetane-3-carboxylic acid (CAS No. 28562-68-7). The following procedural guidance is designed to ensure the safety of laboratory personnel and to detail compliant waste management practices.

Hazard Identification and Personal Protective Equipment

This compound is a solid substance classified with GHS07 for acute toxicity (Category 4, H302: Harmful if swallowed) and is a combustible solid.[1][2] Adherence to stringent personal protective equipment (PPE) protocols is mandatory to mitigate exposure risks.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles. A face shield should be worn if there is a risk of splashing.Protects against splashes and dust that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact, which can cause irritation.
Body Protection Laboratory coat or other protective clothing.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or if dust or aerosols are generated, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]Minimizes inhalation of potentially harmful dust or vapors. Carboxylic acid vapors can be harmful if inhaled.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for laboratory safety.

  • Preparation and Precaution:

    • Before handling, thoroughly review the Safety Data Sheet (SDS).

    • Ensure a safety shower and eyewash station are readily accessible.

    • Work should be conducted in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[1]

    • Don all required personal protective equipment as specified in the table above.

  • Handling the Compound:

    • Avoid direct contact with skin, eyes, and clothing.

    • Prevent the formation of dust and aerosols.

    • When weighing the solid compound, do so within a chemical fume hood to control dust.

    • If preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.

    • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and contaminated materials is critical to protect personnel and the environment.

  • Waste Segregation:

    • Chemical Waste: All solutions and excess solid this compound should be collected in a designated, clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be placed in a separate, sealed, and labeled hazardous waste bag or container.

  • Container Management:

    • Use appropriate, leak-proof, and clearly labeled containers for waste.

    • Ensure containers are kept closed when not in use.

  • Disposal Procedure:

    • Dispose of the waste material and any contaminated items in accordance with all applicable federal, state, and local environmental regulations.[3][4][5]

    • This should be carried out through a licensed waste disposal contractor.

    • Do not dispose of down the drain or in regular trash.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh Solid prep_workspace->handling_weigh Proceed to Handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_experiment Perform Experiment handling_dissolve->handling_experiment disposal_segregate Segregate Waste (Solid & Liquid) handling_experiment->disposal_segregate Proceed to Disposal disposal_label Label Waste Container disposal_segregate->disposal_label disposal_store Store in Designated Area disposal_label->disposal_store disposal_professional Arrange Professional Disposal disposal_store->disposal_professional

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyloxetane-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Methyloxetane-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.